molecular formula C9H10N2O2 B13320817 2-Amino-3-(2-hydroxyethoxy)benzonitrile

2-Amino-3-(2-hydroxyethoxy)benzonitrile

Cat. No.: B13320817
M. Wt: 178.19 g/mol
InChI Key: NEZOUXOFGNAALP-UHFFFAOYSA-N
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Description

2-Amino-3-(2-hydroxyethoxy)benzonitrile is a chemical compound for research and development applications. It features an aminobenzonitrile core, a structure of significant interest in medicinal chemistry. The nitrile group is a key functional moiety found in many approved pharmaceuticals and bioactive molecules. It can act as a hydrogen bond acceptor, potentially enhancing a compound's binding affinity to biological targets, and is often used as a bioisostere for other functional groups like carbonyls or halogens to improve metabolic stability and optimize pharmacokinetic properties . The compound also contains a 2-hydroxyethoxy side chain, which can improve aqueous solubility and influence the molecule's overall physicochemical characteristics. Compounds with similar benzonitrile scaffolds are investigated across various therapeutic areas, including cardiovascular diseases and oncology . Researchers utilize this family of compounds as versatile intermediates in organic synthesis and for the design of novel molecular entities. 2-Amino-3-(2-hydroxyethoxy)benzonitrile is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-amino-3-(2-hydroxyethoxy)benzonitrile

InChI

InChI=1S/C9H10N2O2/c10-6-7-2-1-3-8(9(7)11)13-5-4-12/h1-3,12H,4-5,11H2

InChI Key

NEZOUXOFGNAALP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OCCO)N)C#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 2-Amino-3-(2-hydroxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the anticipated chemical properties, spectroscopic signatures, and potential synthetic routes for the novel compound 2-Amino-3-(2-hydroxyethoxy)benzonitrile. As a molecule of interest for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with data from analogous structures to present an authoritative projection of its behavior and utility.

Molecular Structure and Identification

2-Amino-3-(2-hydroxyethoxy)benzonitrile is a substituted aromatic compound featuring a benzonitrile core with an amino group at the 2-position and a 2-hydroxyethoxy substituent at the 3-position. The strategic placement of these functional groups—a primary amine, a nitrile, an ether linkage, and a primary alcohol—suggests a rich and versatile chemical reactivity profile, making it a potentially valuable building block in medicinal chemistry and materials science.

Key Structural Features:

  • Benzene Ring: Provides a rigid scaffold for the functional groups.

  • Nitrile Group (-C≡N): A polar, aprotic functional group that can participate in various transformations.

  • Amino Group (-NH₂): A key nucleophilic center and a site for further derivatization.

  • Hydroxyethoxy Group (-O-CH₂-CH₂-OH): Introduces hydrophilicity and an additional reactive site (primary alcohol).

As of the writing of this guide, a specific CAS number for 2-Amino-3-(2-hydroxyethoxy)benzonitrile has not been assigned in major chemical databases. However, researchers can refer to the CAS numbers of structurally related compounds to aid in literature searches for analogous reactivity and properties:

  • 2-Amino-3-hydroxy-benzonitrile: CAS No. 211172-52-0[1][2]

  • 4-[(2-Hydroxyethyl)amino]benzonitrile: CAS No. 98952-77-3[3][4]

  • Benzonitrile: CAS No. 100-47-0[5]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Amino-3-(2-hydroxyethoxy)benzonitrile. These values are calculated or estimated based on the compound's structure and data from analogous molecules.

PropertyPredicted Value / DescriptionRationale and Comparative Insights
Molecular Formula C₉H₁₀N₂O₂Derived from the chemical structure.
Molecular Weight 178.19 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidMany substituted benzonitriles and anilines are crystalline solids at room temperature.[6]
Melting Point 80-100 °C (estimated)The presence of hydrogen bonding (from -NH₂ and -OH groups) would likely result in a higher melting point than simpler benzonitriles. For comparison, 2-Amino-6-(Trifluoromethyl)Benzonitrile has a melting point of 65-70°C.[6]
Boiling Point > 300 °C (estimated)Expected to be high due to the molecular weight and hydrogen bonding capabilities. Decomposition may occur at higher temperatures. Benzonitrile itself has a boiling point of 188-191 °C.[5]
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, methanol, and ethanol.The hydroxyethoxy group enhances water solubility compared to benzonitrile, but the aromatic core limits it. Solubility in polar organic solvents is expected to be good, a common trait for similar compounds.[6]
pKa ~3-4 for the anilinium ion (-NH₃⁺); ~15-16 for the hydroxyl group (-OH)The electron-withdrawing nitrile group will decrease the basicity of the amino group compared to aniline. The hydroxyl group's acidity is expected to be similar to that of ethanol.

Anticipated Spectroscopic Signatures

For the structural elucidation and confirmation of synthesized 2-Amino-3-(2-hydroxyethoxy)benzonitrile, the following spectroscopic signatures are predicted:

  • ¹H NMR:

    • Aromatic Protons (3H): Complex multiplets or distinct doublets and triplets in the range of δ 6.5-7.5 ppm.

    • Amino Protons (2H): A broad singlet, typically in the range of δ 4.0-5.0 ppm, which is exchangeable with D₂O.

    • Ether Protons (-O-CH₂-): A triplet around δ 4.0-4.2 ppm.

    • Alcohol Protons (-CH₂-OH): A triplet around δ 3.7-3.9 ppm.

    • Hydroxyl Proton (1H): A broad singlet or triplet, with a chemical shift that is concentration and solvent-dependent.

  • ¹³C NMR:

    • Nitrile Carbon (-CN): A signal in the range of δ 115-125 ppm.

    • Aromatic Carbons (6C): Signals between δ 110-150 ppm. The carbon attached to the amino group will be upfield, while the one attached to the nitrile will be downfield.

    • Ether Carbon (-O-CH₂-): A signal around δ 68-72 ppm.

    • Alcohol Carbon (-CH₂-OH): A signal around δ 60-64 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: Two distinct peaks in the range of 3300-3500 cm⁻¹ for the primary amine.

    • O-H Stretching: A broad peak around 3200-3600 cm⁻¹ for the alcohol.

    • C≡N Stretching: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.

    • C-O Stretching: Strong peaks in the region of 1050-1250 cm⁻¹ for the ether and alcohol.

    • C=C Aromatic Stretching: Peaks in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): An expected peak at m/z = 178.19.

    • Key Fragmentation Patterns: Loss of CH₂OH (m/z = 31), loss of C₂H₄O (m/z = 44), and other fragments corresponding to the stable aromatic core.

Reactivity and Synthetic Considerations

The multifunctionality of 2-Amino-3-(2-hydroxyethoxy)benzonitrile offers a wide array of potential chemical transformations, making it a versatile synthetic intermediate.

Reactivity of Functional Groups
  • Amino Group: As a primary aromatic amine, it can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents. It is also readily acylated, alkylated, or used in the formation of sulfonamides and ureas.

  • Nitrile Group: This group is a valuable precursor to other functionalities. It can be:

    • Hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions.

    • Reduced to a primary amine (benzylamine derivative) using reducing agents like LiAlH₄ or catalytic hydrogenation.

    • Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.[5]

  • Hydroxyethoxy Group: The primary alcohol is a site for:

    • Oxidation to an aldehyde or a carboxylic acid.

    • Esterification with carboxylic acids or acyl chlorides.

    • Etherification to introduce further modifications.

  • Aromatic Ring: The amino and hydroxyethoxy groups are activating and ortho-, para-directing for electrophilic aromatic substitution. The nitrile group is deactivating and meta-directing. The net effect will favor substitution at the 4- and 6-positions.

Proposed Synthetic Route

A logical and efficient synthesis of 2-Amino-3-(2-hydroxyethoxy)benzonitrile would involve the Williamson ether synthesis starting from the commercially available 2-amino-3-hydroxybenzonitrile.

Reaction Scheme:

Synthetic_Route 2-Amino-3-hydroxybenzonitrile 2-Amino-3-hydroxybenzonitrile Intermediate_Phenoxide Potassium or Sodium 2-amino-3-cyanophenoxide 2-Amino-3-hydroxybenzonitrile->Intermediate_Phenoxide Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) Target_Molecule 2-Amino-3-(2-hydroxyethoxy)benzonitrile Intermediate_Phenoxide->Target_Molecule 2-Chloroethanol or 2-Bromoethanol

Sources

The Physical and Chemical Properties of Substituted Benzonitriles: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzonitrile Scaffold in Drug Design

In contemporary medicinal chemistry, the benzonitrile moiety has evolved from a simple synthetic intermediate into a privileged pharmacophore[1]. The cyano group (–C≡N) is frequently deployed as a bioisostere for halogens, carbonyls, and alkynes[1]. Unlike methyl or methoxy groups, which are highly susceptible to cytochrome P450-mediated oxidative metabolism, the sp-hybridized cyano group is metabolically robust[1]. Furthermore, its strong electron-withdrawing nature profoundly modulates the electron density of the attached aromatic ring, altering the molecule's pKa, lipophilicity (LogP), and capacity for π-π stacking with biological targets[1].

As a Senior Application Scientist, I approach the integration of substituted benzonitriles into drug discovery not just as a structural choice, but as a calculated tuning of physicochemical properties. This guide deconstructs the physical properties, electronic effects, and chemical reactivity of substituted benzonitriles, culminating in a self-validating protocol for evaluating their synthetic utility.

Electronic and Steric Effects: The "Why" Behind the Properties

The physical and chemical behaviors of substituted benzonitriles are dictated by the interplay of inductive (–I) and resonance (–R) effects.

  • Dipole Moments and sp-Hybridization: The cyano group possesses a strong dipole moment (approximately 4.18 D for unsubstituted benzonitrile)[2]. The 50% s-character of the sp-hybridized carbon makes it highly electronegative, pulling electron density away from the aromatic ring.

  • Substituent Causality: When electron-donating groups (EDGs) like –OH or –NH₂ are positioned para to the cyano group, a strong "push-pull" resonance system is established. This extended conjugation significantly increases the melting and boiling points due to enhanced intermolecular dipole-dipole interactions and hydrogen bonding[3],[4]. Conversely, electron-withdrawing halogens (–F, –Cl) amplify the electrophilicity of the ring, drastically altering its reactivity profile without providing hydrogen bond donors[5],[6].

Physicochemical Properties of Key Substituted Benzonitriles

To facilitate rational drug design, quantitative data for key para-substituted benzonitriles are summarized below. Notice how the introduction of hydrogen-bonding substituents (–OH, –NH₂) dramatically elevates the melting point compared to halogenated analogs.

CompoundSubstituentMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP (Predicted/Exp)
Benzonitrile –H103.12[2]-131911.56[2]
4-Fluorobenzonitrile –F121.11[6]34–37[6]186–188[6]1.90
4-Chlorobenzonitrile –Cl137.57[5]97[5]2232.60
4-Methoxybenzonitrile –OCH₃133.15[7]57–61[8]256–257[9]1.87[10]
4-Hydroxybenzonitrile –OH119.12[11]110–113[3]146 (at 2 mmHg)1.60[3]
4-Aminobenzonitrile –NH₂118.14[12]84–89[4]167 (at 1 mmHg)[4]1.20

Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the cyano group makes ortho- and para-halogenated benzonitriles exceptional substrates for Nucleophilic Aromatic Substitution (SNAr).

The Causality of the Leaving Group: In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Because fluorine is the most electronegative element, it exerts a profound inductive effect (–I) that highly polarizes the C–F bond. This makes the ipso-carbon highly electrophilic and lowers the activation energy for nucleophilic attack. Consequently, 4-fluorobenzonitrile reacts orders of magnitude faster with amines than 4-chlorobenzonitrile[6].

Experimental Protocol: Kinetic Profiling of SNAr Reactivity

To rigorously evaluate the reactivity of a substituted benzonitrile, one must employ a self-validating experimental system . The following protocol details the SNAr reaction of 4-fluorobenzonitrile with morpholine, utilizing quantitative NMR (qNMR) to ensure absolute mass balance.

Objective

Determine the conversion rate of 4-fluorobenzonitrile to 4-morpholinobenzonitrile while validating the absence of side reactions (e.g., nitrile hydrolysis).

Step-by-Step Methodology
  • Reagent Preparation & Internal Standard:

    • Weigh 1.0 mmol of 4-fluorobenzonitrile[6] and exactly 0.33 mmol of 1,3,5-trimethoxybenzene.

    • Causality: 1,3,5-trimethoxybenzene serves as an inert internal standard. Relying solely on LC-MS UV peak areas is flawed due to differing extinction coefficients between the starting material and product. qNMR provides a direct, equimolar response.

  • Solvent and Base Selection:

    • Dissolve the reagents in 5.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Add 2.0 mmol of anhydrous K₂CO₃, followed by 1.2 mmol of morpholine.

    • Causality: DMSO is a polar aprotic solvent. It selectively solvates the potassium cation, leaving the morpholine nucleophile "naked" and highly reactive, while simultaneously stabilizing the highly polar Meisenheimer transition state. K₂CO₃ acts as a heterogeneous acid scavenger for the generated HF, driving the reaction forward without hydrolyzing the sensitive nitrile group.

  • Thermal Activation & Kinetic Sampling:

    • Heat the mixture to 80°C under an inert nitrogen atmosphere (to prevent oxidative degradation of the amine).

    • Extract 50 µL aliquots at 15, 30, 60, and 120 minutes. Immediately quench each aliquot into 0.5 mL of CDCl₃ containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: The TFA instantly protonates the unreacted morpholine, neutralizing the nucleophile and freezing the kinetic profile for accurate measurement.

  • Data Analysis (The Self-Validating Check):

    • Acquire ¹H-NMR spectra. Integrate the internal standard peak (aromatic protons at ~6.1 ppm) against the distinct aromatic protons of the starting material and product.

    • Validation: Verify that at every time point, the sum of the starting material and product concentrations equals the initial concentration ( [SM]t​+[Product]t​=[SM]0​ ). Any deviation mathematically proves the occurrence of unseen side reactions, prompting immediate protocol optimization.

Workflow Visualization

SNAr_Workflow Start Substituted Benzonitrile (e.g., 4-Fluorobenzonitrile) Reagents Add Nucleophile & Base (Morpholine, K2CO3) Start->Reagents Solvent Polar Aprotic Solvent (DMSO / DMF) Reagents->Solvent Reaction Thermal Heating (80-100°C) Solvent->Reaction Intermediate Meisenheimer Complex (Stabilized by -CN) Reaction->Intermediate Nucleophilic Attack (Rate-Determining) Product SNAr Product (4-Morpholinobenzonitrile) Intermediate->Product Leaving Group Expulsion (Fast) Validation LC-MS / qNMR Validation (Internal Standard) Product->Validation Yield & Purity Check (Self-Validating)

Figure 1: Workflow for the SNAr reactivity profiling of substituted benzonitriles.

References

  • PubChem. "Benzonitrile | C7H5N | CID 7505". National Center for Biotechnology Information. Available at: [Link]

  • PubChem. "4-Chlorobenzonitrile | C7H4ClN | CID 12163". National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. "4-Chlorobenzonitrile". Wikimedia Foundation. Available at: [Link]

  • ChemSrc. "4-Methoxybenzonitrile | CAS#:874-90-8". Available at: [Link]

  • ChemSrc. "4-Hydroxybenzonitrile | CAS#:767-00-0". Available at: [Link]

  • PubChem. "4-Methoxybenzonitrile | C8H7NO | CID 70129". National Center for Biotechnology Information. Available at: [Link]

  • Fisher Scientific. "4-Methoxybenzonitrile, 99%". Thermo Fisher Scientific. Available at: [Link]

  • Fisher Scientific. "4-Fluorobenzonitrile, 99%". Thermo Fisher Scientific. Available at: [Link]

  • PubChem. "4-Cyanophenol | C7H5NO | CID 13019". National Center for Biotechnology Information. Available at: [Link]

Sources

The Chemical Versatility and Application Landscape of Amino-Substituted Benzonitriles: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-substituted benzonitriles—primarily 2-aminobenzonitrile and 4-aminobenzonitrile—are highly versatile bifunctional chemical intermediates that serve as foundational building blocks in modern organic synthesis. Characterized by the presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing cyano group (-C≡N) on a benzene ring, these compounds offer unique electronic properties and reactivity profiles. The global market for 2-aminobenzonitrile alone was valued at approximately USD 1.2 billion in 2023 and is projected to reach USD 1.8 billion by 2032, driven by its indispensable role in pharmaceutical synthesis, agrochemicals, and advanced materials (1[1]). This technical guide provides drug development professionals and materials scientists with an in-depth analysis of their physicochemical properties, mechanistic applications, and validated experimental protocols.

Isomeric Profiling and Physicochemical Dynamics

The relative positioning of the functional groups on the aromatic ring dictates the solubility, thermal stability, and downstream applications of the isomers. 2-Aminobenzonitrile (anthranilonitrile) is predominantly utilized in the synthesis of complex nitrogen-containing heterocycles due to the proximity of its functional groups, which facilitates intramolecular cyclization (2[2]). Conversely, 4-aminobenzonitrile is heavily leveraged as a derivatization reagent and a monomeric precursor in polymer chemistry (3[3]).

Table 1: Physicochemical Properties of Key Amino-Substituted Benzonitrile Isomers

Property2-Aminobenzonitrile4-Aminobenzonitrile
CAS Number 1885-29-6 (4[4])873-74-5 (3[3])
Molecular Weight 118.14 g/mol (5[5])118.14 g/mol (5[5])
Melting Point 45–48 °C (6[6])83–86 °C (7[7])
Appearance Yellow solid (2[2])White to pale yellow crystalline powder (3[3])
Solubility Soluble in organic solvents; insoluble in water (2[2])Soluble in ethanol, acetone; partially in water (3[3])

Pharmaceutical Applications: Advanced Heterocyclic Synthesis

The ortho-relationship of the functional groups in 2-aminobenzonitrile makes it an exceptional synthon for constructing bioactive heterocycles. It is a critical intermediate in the synthesis of acetylcholinesterase inhibitors like Tacrine, which is utilized in the treatment of Alzheimer's disease (2[2]). Furthermore, it serves as a precursor for 2-aminobenzophenones, which are imperative chemical compounds in medicinal chemistry for synthesizing fluorenones, acridines, and quinazolines (8[8]).

A highly efficient, modern application involves the synthesis of quinazolin-4(3H)-imines. By reacting 2-aminobenzonitrile with secondary amides in the presence of Trimethylsilyl polyphosphate (PPSE), researchers can achieve yields up to 98% while overcoming the harsh conditions typically associated with traditional Lewis acid catalysis (9[9]).

QuinazolineSynthesis A 2-Aminobenzonitrile C PPSE Activation (150°C) A->C B Secondary Amide B->C D Nitrilium Ion C->D Dehydration E Quinazolin-4(3H)-imine D->E Cyclization

Caption: Reaction pathway for quinazolin-4(3H)-imine synthesis via PPSE activation.

Analytical and Material Science Innovations

Beyond pharmaceutical synthesis, 4-aminobenzonitrile acts as a vital reagent in analytical chemistry and materials engineering. It is extensively used as a derivatization reagent in the capillary zone electrophoretic (CZE) analysis of aldoses, ketoses, and uronic acids (10[10]). In materials science, it is pivotal in synthesizing methacrylic monomers featuring pendant azobenzene structures and polythiophenes with azobenzene moieties in their side chains, which are critical for advanced liquid crystal displays and optical storage devices (5[5]).

CZEDerivatization S1 Aldose/Ketose S3 Schiff Base Formation S1->S3 S2 4-Aminobenzonitrile S2->S3 Acid Catalyst S4 Capillary Electrophoresis S3->S4 Injection S5 UV/Vis Detection S4->S5 Separation

Caption: Workflow for electrophoretic analysis of carbohydrates using 4-aminobenzonitrile.

Validated Experimental Methodologies

Protocol 1: PPSE-Promoted Synthesis of Quinazolin-4(3H)-imines

Objective: Synthesize N3-aryl/alkyl quinazolin-4(3H)-imines from 2-aminobenzonitrile. Causality & Mechanism: Trimethylsilyl polyphosphate (PPSE) is selected over traditional dehydrating agents because it provides a mild, non-aqueous environment that prevents the premature hydrolysis of the nitrile group. The reaction proceeds via the activation of the secondary amide to form a highly reactive nitrilium ion intermediate, which is subsequently trapped by the adjacent amine via intramolecular nucleophilic attack.

  • Step 1 (Reagent Mixing): In a dry reaction vessel, combine 2-aminobenzonitrile (1.0 equiv) and the target secondary amide (1.2 equiv). Rationale: A slight excess of the amide ensures complete consumption of the benzonitrile.

  • Step 2 (Cyclodehydration): Add PPSE and heat the mixture to 150 °C under an inert argon atmosphere. Rationale: Elevated temperatures are required to overcome the activation energy barrier for the nitrilium ion formation. The inert atmosphere prevents oxidative degradation.

  • Step 3 (Validation Checkpoint): Monitor via Thin-Layer Chromatography (TLC). The disappearance of the highly fluorescent benzonitrile spot under 254 nm UV light confirms the consumption of the starting material.

  • Step 4 (Quenching and Isolation): Cool to room temperature and quench with saturated aqueous sodium bicarbonate. Extract with ethyl acetate. Rationale: The basic quench neutralizes residual polyphosphoric acids, ensuring the newly formed imine bond does not undergo acid-catalyzed hydrolysis.

Protocol 2: Derivatization of Carbohydrates for Capillary Zone Electrophoresis (CZE)

Objective: Enhance the UV detectability of aldoses and ketoses using 4-aminobenzonitrile. Causality & Mechanism: Carbohydrates inherently lack strong chromophores, making direct UV detection highly insensitive. 4-Aminobenzonitrile acts as an ideal derivatization tag; its primary amine undergoes reductive amination with the reducing end of the sugar, while its highly conjugated benzonitrile moiety drastically increases the molar extinction coefficient.

  • Step 1 (Sample Preparation): Dissolve the carbohydrate sample in a mildly acidic buffer (e.g., acetic acid/methanol). Rationale: Acidic conditions protonate the carbonyl oxygen, catalyzing the initial nucleophilic attack of the amine.

  • Step 2 (Schiff Base Formation): Add an excess of 4-aminobenzonitrile and incubate at 70 °C for 30 minutes.

  • Step 3 (Reduction): Add sodium cyanoborohydride (NaCNBH₃). Rationale: NaCNBH₃ is a mild reducing agent that selectively reduces the imine double bond to a stable secondary amine without reducing the highly sensitive nitrile group.

  • Step 4 (Validation Checkpoint): Inject the derivatized sample into the CZE system. A shift from baseline noise (underivatized sugars) to sharp, high-intensity peaks at the specific UV absorption wavelength of the benzonitrile chromophore validates successful derivatization and reduction (7[7]).

Conclusion

Amino-substituted benzonitriles remain indispensable in the toolbox of modern synthetic chemists. Whether deployed in the construction of complex, biologically active heterocycles like quinazolines or utilized to enhance the analytical resolution of complex carbohydrates, their bifunctional nature allows for highly specific, targeted chemical transformations. As the demand for personalized medicine and advanced functional polymers grows, the application landscape for these isomers will continue to expand.

References

  • Quick Company. "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile".[Link]

  • Dataintelo. "2-Aminobenzonitrile Market Report | Global Forecast From 2025 To 2033". [Link]

  • Asian Journal of Organic & Medicinal Chemistry. "2-Aminobenzophenone derivatives".[Link]

  • Organic Chemistry Portal. "Polyphosphoric Acid Esters Promoted Synthesis of Quinazolin-4(3H)-imines from 2-Aminobenzonitrile". [Link]

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An In-Depth Technical Guide to the Structural Analysis of 2-Amino-3-(2-hydroxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, multi-technique framework for the complete structural elucidation of 2-Amino-3-(2-hydroxyethoxy)benzonitrile. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver field-proven insights into the causality behind experimental choices. We will explore an integrated analytical workflow encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each section details the foundational principles, tailored experimental protocols, and predictive data interpretation, culminating in a validated structural assignment. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity and confidence in the final molecular structure.

Molecular Overview and Predicted Structural Features

The compound name, 2-Amino-3-(2-hydroxyethoxy)benzonitrile, provides a clear blueprint of its molecular architecture. A systematic deconstruction of the name allows for a preliminary structural hypothesis:

  • Benzonitrile: A benzene ring substituted with a nitrile (-C≡N) group. This forms the core scaffold.

  • 2-Amino: A primary amine (-NH₂) group is located at the C2 position, ortho to the nitrile group.

  • 3-(2-hydroxyethoxy): An ether-linked side chain is present at the C3 position, meta to the nitrile and ortho to the amine. This chain consists of an ethoxy group (-O-CH₂CH₂-) terminated with a hydroxyl group (-OH).

This leads to the predicted structure shown below. The primary analytical challenge is to unequivocally confirm this specific substitution pattern and the connectivity of all functional groups.

Caption: Predicted molecular structure based on IUPAC nomenclature.

Part I: Spectroscopic Elucidation

Spectroscopic methods provide the foundational data for structural determination by probing the electronic and vibrational environments of the molecule's atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. We will utilize both ¹H and ¹³C NMR to identify all unique proton and carbon environments and establish their connectivity.

2.1.1. ¹H NMR Spectroscopy: Rationale and Predicted Data

¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

  • Aromatic Protons: The three substituents on the benzene ring will create a specific splitting pattern for the three remaining aromatic protons. Their chemical shifts will be influenced by the electron-donating effects of the -NH₂ and -OR groups and the electron-withdrawing -CN group.[1] We predict these signals to appear in the δ 6.5-7.5 ppm range.

  • Ethoxy Protons (-O-CH₂CH₂-OH): This side chain should produce two distinct signals, likely triplets, as each methylene group is adjacent to the other. The protons closer to the ether oxygen (-O-CH₂-) will be more deshielded than those adjacent to the hydroxyl group (-CH₂-OH).

  • Amine and Hydroxyl Protons (-NH₂ and -OH): These protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (ppm)
Aromatic (H4, H5, H6)6.5 - 7.5
-O-CH₂ -CH₂-OH3.8 - 4.2
-O-CH₂-CH₂ -OH3.5 - 3.9
-NH₂ 4.0 - 5.5
-OH 2.0 - 4.0

2.1.2. ¹³C NMR Spectroscopy: Rationale and Predicted Data

¹³C NMR, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, identifies all unique carbon atoms.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbons directly attached to substituents (ipso-carbons) will have their chemical shifts significantly altered.[2][3] The carbon attached to the oxygen (-O-) will be the most downfield, while the carbon attached to the nitrile (-CN) will also be significantly shifted.[3]

  • Nitrile Carbon (-C≡N): This carbon typically appears in a distinct region around δ 115-125 ppm.

  • Ethoxy Carbons (-O-CH₂CH₂-OH): Two signals are expected in the δ 60-75 ppm range.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-O (C3)150 - 160
Aromatic C-NH₂ (C2)140 - 150
Aromatic C-H (C4, C5, C6)110 - 130
Aromatic C-CN (C1)100 - 110
-C ≡N115 - 125
-O-C H₂-65 - 75
-C H₂-OH60 - 70

2.1.3. Experimental Protocol: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation.[4][5]

  • Sample Quantity: Weigh 5-25 mg of the purified solid compound.[4][5]

  • Solvent Selection: Choose a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it allows for the clear observation of exchangeable -OH and -NH₂ protons.

  • Dissolution: Dissolve the sample in approximately 0.55-0.7 mL of the deuterated solvent in a small, clean vial.[4][6]

  • Transfer: Using a glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[5] Ensure the sample height is optimal for the spectrometer, typically around 4-5 cm.[4][6]

  • Referencing: The residual solvent peak can be used as a secondary reference. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

  • Analysis: Acquire standard ¹H, ¹³C, and DEPT-135 spectra according to the spectrometer's standard operating procedures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.

2.2.1. Rationale and Predicted Data

The key functional groups in the target molecule have characteristic absorption frequencies.[7]

  • -OH Stretch: A broad, strong absorption between 3200-3500 cm⁻¹ is expected due to hydrogen bonding.[8]

  • -NH₂ Stretch: Primary amines typically show two sharp-to-medium bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[9][10][11]

  • -C≡N Stretch: A sharp, medium-to-strong intensity peak is expected in the 2220-2260 cm⁻¹ region.[12] Conjugation with the aromatic ring may shift this to a slightly lower wavenumber.[13]

  • Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹.[9]

  • Aromatic C=C Stretch: Medium intensity peaks will be present in the 1450-1600 cm⁻¹ region.[14]

  • C-O Stretch: A strong band corresponding to the aryl-alkyl ether stretch is expected in the 1200-1275 cm⁻¹ region.

Predicted FTIR Data
Bond Vibration Predicted Absorption (cm⁻¹)
O-H Stretch3200 - 3500
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
C≡N Stretch2220 - 2240
Aromatic C=C Stretch1450 - 1600
C-N Stretch (Aromatic)1250 - 1335
C-O Stretch (Aryl Ether)1200 - 1275

2.2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique requiring minimal sample preparation.[15][16]

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal stage.

  • Sample Application: Place a small amount of the solid sample (enough to cover the crystal surface) directly onto the ATR crystal.[17]

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal. This is critical for generating a high-quality spectrum.[17][18]

  • Sample Scan: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation patterns, valuable information about the molecule's substructures. Electrospray Ionization (ESI) is a suitable "soft" ionization technique that can generate a prominent molecular ion.[19][20][21]

2.3.1. Rationale and Predicted Data

  • Molecular Ion: The exact mass of the compound (C₁₀H₁₂N₂O₂) is 192.0899 g/mol . High-resolution MS (HRMS) should detect the protonated molecule [M+H]⁺ at m/z 193.0972.

  • Fragmentation: Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[22] Key fragmentation pathways may include the cleavage of the ether bond. Loss of the hydroxyethoxy side chain (-C₂H₅O₂) would lead to a significant fragment.

MS_Fragmentation M [M+H]⁺ m/z = 193.0972 F1 Fragment 1 Loss of C₂H₄O (ethylene oxide) M->F1 - 44 Da F2 Fragment 2 Loss of OCH₂CH₂OH M->F2 - 61 Da Crystallography_Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Purity Purify Compound Solvent Solvent Screening Purity->Solvent Grow Grow Single Crystal (e.g., Slow Evaporation) Solvent->Grow Mount Mount Crystal on Diffractometer Grow->Mount Collect X-ray Data Collection Mount->Collect Solve Solve Structure (Phase Problem) Collect->Solve Refine Refine Atomic Positions & Thermal Parameters Solve->Refine Validate Validate Final Structure Refine->Validate Final Final Validate->Final Final 3D Structure

Sources

Thermodynamic Solubility of 2-Amino-3-(2-hydroxyethoxy)benzonitrile in Organic Solvents: A Predictive and Empirical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical process chemistry, the rational selection of organic solvents is critical for the synthesis, purification (crystallization), and formulation of active pharmaceutical ingredients (APIs) and their intermediates. 2-Amino-3-(2-hydroxyethoxy)benzonitrile is a highly functionalized aromatic intermediate. Its unique structural motif—comprising an electron-withdrawing nitrile group, an electron-donating primary amine, and a flexible, hydrogen-bonding hydroxyethoxy chain—creates a complex solubility profile governed by competing intermolecular forces.

This technical whitepaper provides an in-depth framework for predicting, measuring, and analyzing the thermodynamic solubility of 2-Amino-3-(2-hydroxyethoxy)benzonitrile in various organic solvents. By bridging Hansen Solubility Parameters (HSP) with rigorous empirical shake-flask methodologies, we establish a self-validating system for solvent selection in scale-up operations.

Structural Analysis and Predictive Solvation (Hansen Solubility Parameters)

Before committing to empirical screening, an application scientist must evaluate the solute's structural thermodynamics. The solubility of a compound is dictated by the energy required to disrupt its crystal lattice versus the energy released upon solvation.

We utilize Hansen Solubility Parameters (HSP) to predict solvent compatibility. HSP divides the total cohesive energy of a molecule into three distinct intermolecular interactions: Dispersion forces ( δD​ ), Polar dipole-dipole forces ( δP​ ), and Hydrogen bonding ( δH​ )[1].

Functional Group Contributions

For 2-Amino-3-(2-hydroxyethoxy)benzonitrile, the solvation sphere is dictated by four key regions:

  • Aromatic Core ( δD​ ): Drives solubility in aromatic and halogenated solvents via π−π stacking and van der Waals forces.

  • Nitrile Group ( δP​ ): A strong dipole that interacts favorably with polar aprotic solvents (e.g., Acetonitrile, Acetone).

  • Primary Amine ( δH​ & δP​ ): Acts as both a hydrogen bond donor and acceptor.

  • Hydroxyethoxy Chain ( δH​ ): The terminal hydroxyl group is a strong hydrogen bond donor, while the ether oxygen acts as an acceptor, providing significant flexibility and affinity for polar protic solvents (e.g., Alcohols).

Solvation API 2-Amino-3-(2-hydroxyethoxy) benzonitrile Dispersion Aromatic Ring (Dispersion Forces, δD) API->Dispersion Polar Nitrile Group (Dipole-Dipole, δP) API->Polar Hbond Amino & Hydroxyethoxy (H-Bonding, δH) API->Hbond Solvent1 Non-Polar Solvents (e.g., Heptane, Toluene) Dispersion->Solvent1 van der Waals Solvent2 Polar Aprotic Solvents (e.g., DMSO, DMF) Polar->Solvent2 Dipole-Dipole Hbond->Solvent2 Acceptor only Solvent3 Polar Protic Solvents (e.g., EtOH, MeOH) Hbond->Solvent3 H-Bonding

Caption: Mapping the functional groups of 2-Amino-3-(2-hydroxyethoxy)benzonitrile to HSP solvent classes.

Quantitative Data: Expected Solubility Profile

Based on the HSP analysis and the dielectric constants ( ε ) of common organic solvents, we can categorize the expected thermodynamic solubility of 2-Amino-3-(2-hydroxyethoxy)benzonitrile. The data below serves as a baseline for designing crystallization cooling curves or anti-solvent precipitation processes.

SolventClassificationDielectric Constant ( ε )Predicted Solubility Range (mg/mL at 25°C)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100 (High)Strong H-bond acceptor, high dipole
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 100 (High)Strong H-bond acceptor, high dipole
Methanol (MeOH) Polar Protic32.730 - 60 (Moderate)H-bond donor/acceptor
Ethyl Acetate (EtOAc) Polar Aprotic6.010 - 30 (Moderate)Moderate dipole, H-bond acceptor
Toluene Non-polar2.4< 5 (Low)Dispersion forces ( π−π stacking)
n-Heptane Non-polar1.9< 1 (Very Low)Weak dispersion only (Anti-solvent)

Note: DMSO and DMF are ideal reaction solvents due to high solubility, while Toluene/Heptane mixtures serve as excellent anti-solvents for crystallization.

Empirical Determination: The Shake-Flask Methodology

While predictive models like HSP are invaluable, regulatory submissions and precise process engineering require empirical thermodynamic data. We employ the Classical Shake-Flask Method , widely recognized as the gold standard for determining equilibrium solubility[2][3].

Why Thermodynamic Over Kinetic Solubility?

Kinetic solubility assays (often used in early HTS screening) rely on dissolving the compound in DMSO and spiking it into a solvent until precipitation occurs. This method is highly prone to supersaturation artifacts and solvent-shift errors. Thermodynamic solubility, conversely, measures the concentration of a compound in a saturated solution in equilibrium with its solid crystalline phase[4]. This reflects the true energy required to break the crystal lattice, which is mandatory for process scale-up.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checks (e.g., visual confirmation of excess solid, filter saturation prevention, and strict thermal control).

Step 1: Preparation of Saturated Solutions

  • Weigh approximately 50-100 mg of crystalline 2-Amino-3-(2-hydroxyethoxy)benzonitrile into a 5 mL glass vial.

  • Add 1.0 mL of the target organic solvent.

  • Causality Check: Visually inspect the vial. An excess of undissolved solid must remain. If the solution is clear, add more solid in 50 mg increments until a suspension persists. This guarantees that the thermodynamic equilibrium boundary can be reached[5].

Step 2: Thermal Equilibration

  • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

  • Place the vials in an orbital shaker or thermomixer set to 25.0 ± 0.1 °C.

  • Agitate at 300 RPM for 24 to 48 hours.

Step 3: Phase Separation

  • Remove the vials and allow them to stand for 2 hours at 25.0 °C to promote initial sedimentation.

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 10 minutes.

  • Extract the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter.

  • Causality Check: Discard the first 3-5 drops of the filtrate. Why? Solute molecules can non-specifically adsorb onto the dry filter membrane. Discarding the initial drops saturates the membrane, ensuring the collected filtrate accurately represents the equilibrium concentration.

Step 4: Quantitative Analysis (HPLC-UV)

  • Dilute the filtered supernatant with the mobile phase to fall within the linear range of your calibration curve.

  • Analyze via HPLC-UV (e.g., at λmax​ 254 nm or 280 nm).

  • Validation: Ensure the calibration curve exhibits an R2≥0.999 . Run all solubility samples in independent triplicates. The Relative Standard Deviation (RSD) between triplicates must be < 5%.

ShakeFlask Start 1. Excess Solute + Solvent (Visual Confirmation) Equilibrate 2. Thermodynamic Equilibration (24-48h, 25.0 ± 0.1 °C) Start->Equilibrate Separate 3. Phase Separation (Centrifugation + PTFE Filtration) Equilibrate->Separate Analyze 4. Quantitative Analysis (HPLC-UV, Triplicate) Separate->Analyze Result Validated Equilibrium Solubility (S_eq) Analyze->Result

Caption: Self-validating workflow for the Shake-Flask thermodynamic solubility determination.

Conclusion & Process Implications

Understanding the solubility of 2-Amino-3-(2-hydroxyethoxy)benzonitrile is a multifaceted exercise in physical chemistry. By leveraging the molecule's hydrogen-bonding capabilities and polar nitrile core, process chemists can utilize polar aprotic solvents (DMSO, DMF) for high-concentration reactions. Conversely, the strict insolubility in aliphatic hydrocarbons (Heptane) provides a reliable vector for high-yield anti-solvent crystallization.

Executing the shake-flask protocol with rigorous attention to phase separation and thermal control ensures that the resulting solubility data is not merely an estimate, but a robust thermodynamic parameter ready for regulatory documentation and scale-up engineering.

References

  • Solubility - A Fundamental Concept in Pharmaceutical Sciences Scribd[Link]

  • Handbook of Solubility Data for Pharmaceuticals ResearchGate[Link]

  • Method Validation for Equilibrium Solubility and Determination of Temperature Effect SciTechnol[Link]

  • Hansen Solubility Parameters: More predictive power Hansen Solubility [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Lund University Publications[Link]

Sources

An In-depth Technical Guide on the Stability and Degradation of 2-Amino-3-(2-hydroxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the potential stability and degradation pathways of 2-Amino-3-(2-hydroxyethoxy)benzonitrile, a molecule of interest in pharmaceutical and chemical research. In the absence of direct empirical data for this specific compound, this document leverages established principles of organic chemistry and data from structurally related molecules to forecast its degradation profile under various stress conditions. We delve into the anticipated hydrolytic, oxidative, photolytic, and thermal degradation mechanisms, supported by a review of relevant scientific literature. This guide puts forth detailed, actionable protocols for conducting forced degradation studies in accordance with ICH guidelines. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to design and execute robust stability-indicating studies for this molecule and its analogs.

Introduction to the Chemical Stability of 2-Amino-3-(2-hydroxyethoxy)benzonitrile

The chemical stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development and chemical manufacturing. Forced degradation studies, also known as stress testing, are indispensable for elucidating the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[1] 2-Amino-3-(2-hydroxyethoxy)benzonitrile incorporates several functional moieties that are susceptible to degradation: a primary aromatic amine, a nitrile group, and a hydroxyethoxy side chain. The interplay of these groups dictates the molecule's overall stability and its degradation profile. A thorough understanding of these potential liabilities is crucial for the development of stable formulations, the establishment of appropriate storage conditions, and ensuring the safety and efficacy of any final product.

Predicted Degradation Pathways

Based on the chemical functionalities present in 2-Amino-3-(2-hydroxyethoxy)benzonitrile, several degradation pathways can be anticipated under forced degradation conditions.

Hydrolytic Degradation

The nitrile group is the primary site for hydrolytic degradation, which can be catalyzed by either acidic or basic conditions.[2][3] The hydrolysis of benzonitriles typically proceeds through a two-step mechanism, first forming a benzamide intermediate, which is then further hydrolyzed to the corresponding benzoic acid.[4][5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water.[6]

  • Base-Catalyzed Hydrolysis: In a basic medium, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[3]

The primary aromatic amine and the ether linkage in the hydroxyethoxy side chain are generally more stable to hydrolysis under typical forced degradation conditions, although extreme pH and temperature could potentially induce some degradation.

Parent 2-Amino-3-(2-hydroxyethoxy)benzonitrile Amide 2-Amino-3-(2-hydroxyethoxy)benzamide Parent->Amide H+ or OH- (Initial Hydrolysis) Acid 2-Amino-3-(2-hydroxyethoxy)benzoic acid Amide->Acid H+ or OH- (Further Hydrolysis) Parent 2-Amino-3-(2-hydroxyethoxy)benzonitrile N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Nitroso Nitroso Derivative N_Oxide->Nitroso [O] Nitro Nitro Derivative Nitroso->Nitro [O]

Caption: Potential oxidative degradation pathways of the primary aromatic amine.

Photolytic Degradation

Compounds with aromatic rings and heteroatoms can be susceptible to photolytic degradation upon exposure to UV or visible light. [1]While specific data on this molecule is unavailable, related benzonitrile structures have been studied for their photochemical behavior. [7]The absorption of light energy can excite the molecule to a higher energy state, leading to bond cleavage and the formation of reactive species. Potential photolytic degradation pathways could involve reactions of the aromatic ring or the amino group.

Thermal Degradation

Elevated temperatures can provide the energy required to initiate thermal decomposition. [8][9]The stability of the molecule at high temperatures will depend on the strength of its chemical bonds. The hydroxyethoxy side chain, particularly the ether linkage, could be a point of thermal lability. Decomposition at high temperatures can often lead to a complex mixture of degradation products. [10]

Recommended Forced Degradation Studies: Experimental Protocols

To systematically investigate the stability of 2-Amino-3-(2-hydroxyethoxy)benzonitrile, a comprehensive forced degradation study should be conducted as per ICH guidelines. [1][11]The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical methods are truly stability-indicating. [12]

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in suitable solvent) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Degradation (Solid, 80°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B light conditions) Stock->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (for Acid/Base) Sampling->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute HPLC HPLC-UV/DAD Analysis Dilute->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS

Caption: General workflow for a forced degradation study.

Materials and Instrumentation
  • Compound: 2-Amino-3-(2-hydroxyethoxy)benzonitrile (purity >98%)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade).

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD), LC-MS system for peak identification, photostability chamber, and a calibrated oven.

Stock Solution Preparation

Prepare a stock solution of 2-Amino-3-(2-hydroxyethoxy)benzonitrile at a concentration of 1 mg/mL in a suitable solvent such as a mixture of acetonitrile and water. [12]

Stress Conditions

3.3.1. Acidic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. [13]2. Incubate the mixture at 60°C in a water bath.

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

3.3.2. Basic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. [14]2. Incubate the mixture at 60°C in a water bath.

  • Withdraw aliquots at the specified time points.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.

3.3.3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). [14]2. Keep the mixture at room temperature, protected from light.

  • Monitor the reaction at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Withdraw aliquots and dilute for HPLC analysis. If no degradation is observed, a higher concentration of H₂O₂ (e.g., 30%) or gentle heating may be employed. [13] 3.3.4. Thermal Degradation

  • Place a known amount of the solid compound in a thermostatically controlled oven at 80°C. [13]2. At specified time points, withdraw a sample, dissolve it in the initial solvent, and analyze by HPLC.

3.3.5. Photolytic Degradation

  • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B guidelines. [15][16]2. A control sample should be stored in the dark under the same temperature conditions.

  • Analyze the samples by HPLC at the end of the exposure period.

Analytical Methodology

A stability-indicating HPLC method needs to be developed and validated. A reverse-phase C18 column is often a good starting point for molecules of this polarity. [17]The mobile phase could consist of a gradient of acetonitrile and a buffered aqueous phase. The method must be able to separate the parent compound from all significant degradation products. Peak purity analysis using a DAD is essential to ensure that each peak corresponds to a single component. LC-MS should be used to identify the mass of the degradation products to aid in their structural elucidation.

Summary of Potential Degradation Products

The following table summarizes the likely degradation products of 2-Amino-3-(2-hydroxyethoxy)benzonitrile under various stress conditions.

Stress ConditionPotential Degradation Product(s)Rationale
Acid/Base Hydrolysis 2-Amino-3-(2-hydroxyethoxy)benzamideIntermediate in nitrile hydrolysis. [4]
2-Amino-3-(2-hydroxyethoxy)benzoic acidFinal product of nitrile hydrolysis. [2]
Oxidation N-Oxide of 2-Amino-3-(2-hydroxyethoxy)benzonitrileOxidation of the primary aromatic amine. [18]
2-Nitroso-3-(2-hydroxyethoxy)benzonitrileFurther oxidation of the amine. [18]
2-Nitro-3-(2-hydroxyethoxy)benzonitrileFurther oxidation of the amine. [19]
Photolysis Complex mixture of productsPhotoreactions of the aromatic ring and amino group. [7]
Thermal Degradation Complex mixture of productsCleavage of weaker bonds, especially in the side chain. [8]

Conclusion

This technical guide provides a scientifically grounded framework for investigating the stability and degradation of 2-Amino-3-(2-hydroxyethoxy)benzonitrile. The proposed degradation pathways are based on the known reactivity of the constituent functional groups. The detailed experimental protocols offer a robust starting point for conducting comprehensive forced degradation studies. The insights gained from such studies are critical for ensuring the quality, safety, and efficacy of this molecule in its intended applications. It is imperative that the proposed studies are conducted, and the resulting data used to establish a complete stability profile for 2-Amino-3-(2-hydroxyethoxy)benzonitrile.

References

  • Oxid
  • Studies on the Oxidation of Aromatic Amines C
  • Hydrolysis of Benzonitrile to Benzoic Acid | PDF | Functional Group | Chemical Reactions.
  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions
  • Studies on the Oxidation of Aromatic Amines C
  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzo
  • Oxidation potential of different aliphatic and aromatic amines.
  • Nitro compound synthesis by oxid
  • Hydrolysis of para‐substituted benzonitriles in w
  • The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Benzonitrile Degradation Pathways: A Technical Support Guide - Benchchem.
  • Forced Degrad
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Ultraviolet and vacuum ultraviolet photo-processing of protonated benzonitrile (C6H5CNH+)
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Effect of Aromatics on the Thermal-Oxidative Stability of Synthetic Paraffinic Kerosene.
  • Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed.
  • Force Degradation for Pharmaceuticals: A Review - IJSDR.
  • Benzonitrile Degradation P
  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC.
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of 3-(2-Oxo-acetyl)-benzonitrile - Benchchem.
  • Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile - Benchchem.
  • (PDF)
  • Analytical Methods for Amino Acids - Shimadzu.
  • Benzonitrile,2-amino-3-nitro- SDS, 87331-46-2 Safety D
  • Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS | Request PDF - ResearchG
  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - MDPI.
  • Computer Simulations of the Conformational Preference of 3' Substituents in 2-(2'-Hydroxyphenyl)
  • An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile - Benchchem.
  • ICHQ1B: PHOTOSTABILITY TESTING OF NEW PHARMACEUTICAL SUBSTANCES AND PRODUCTS - Labonce.
  • EP0138092A2 - Method of amino acid analysis - Google P
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Method development for amino acid analysis - ResearchG
  • Synthesis and Intramolecular Charge Transfer Studies on meso-Tetracyanobutadine-Functionalized Diphenylporphyrin Complexes Incorpor
  • Amino acid analysis - Analytical Techniques in Aquaculture Research.
  • Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC.
  • (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride.
  • 2-Amino-3-(naphthalen-1-ylamino)benzonitrile | C17H13N3 | CID 104716200 - PubChem.
  • An Approach to Flavor Chemical Thermal Degrad

Sources

Structural Elucidation, Nomenclature, and Synthetic Utility of 2-Amino-3-(2-hydroxyethoxy)benzonitrile: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and heterocyclic synthesis, the selection of highly functionalized, orthogonal building blocks is paramount. 2-Amino-3-(2-hydroxyethoxy)benzonitrile represents a structurally dense, synthetically tractable intermediate. Featuring three distinct functional handles—a nitrile, a primary aromatic amine, and a primary aliphatic alcohol—this compound serves as a critical precursor for the assembly of complex pharmacophores, most notably the 4-aminoquinazoline scaffold widely used in kinase inhibitors[1].

This whitepaper provides an in-depth analysis of the compound's IUPAC nomenclature rationale, physicochemical profiling, and field-proven synthetic methodologies, designed specifically for medicinal chemists and process development scientists.

IUPAC Nomenclature & Structural Elucidation

The systematic naming of organic molecules ensures unambiguous structural communication. The nomenclature of 2-Amino-3-(2-hydroxyethoxy)benzonitrile is governed by the hierarchical prioritization rules established in the IUPAC Nomenclature of Organic Chemistry (Blue Book, 2013 Recommendations)[2].

Causality of Nomenclature Prioritization:
  • Principal Functional Group Selection : The nitrile group (-C≡N) holds the highest priority among the substituents present (over amines and ethers/alcohols). Therefore, the parent structure is designated as benzonitrile , and the carbon atom attached to the nitrile group is assigned position C1[2].

  • Numbering the Ring : The benzene ring is numbered to give the lowest possible locants to the remaining substituents. Numbering toward the amine assigns it to C2, and the ether linkage to C3.

  • Substituent Naming :

    • The group at C2 is a simple amino group.

    • The group at C3 is an ethoxy chain (-O-CH2-CH3) where the terminal carbon is substituted with a hydroxyl group (-OH). This complex substituent is enclosed in parentheses as (2-hydroxyethoxy) .

IUPAC_Logic A Parent Ring System Benzene B Principal Functional Group Nitrile (-C≡N) -> Suffix: -nitrile (Defines C1 Position) A->B C Substituent 1 (Higher Priority) Amino (-NH2) (Assigned C2 Position) B->C Ortho directing/numbering D Substituent 2 (Lower Priority) 2-Hydroxyethoxy (-O-CH2-CH2-OH) (Assigned C3 Position) B->D Meta directing/numbering E Final IUPAC Name: 2-Amino-3-(2-hydroxyethoxy)benzonitrile C->E D->E

Caption: Figure 1: Hierarchical IUPAC nomenclature logic for 2-Amino-3-(2-hydroxyethoxy)benzonitrile.

Physicochemical Profiling & Druglikeness

Understanding the physicochemical properties of a building block is critical for predicting the pharmacokinetic behavior of the downstream active pharmaceutical ingredient (API). The addition of the 2-hydroxyethoxy moiety significantly enhances the hydrophilicity and hydrogen-bonding capacity of the core benzonitrile system.

PropertyCalculated ValuePharmacokinetic Relevance in Drug Design
Molecular Weight 178.19 g/mol Optimal for fragment-based drug design (FBDD) (< 300 Da).
Estimated LogP ~0.8Excellent hydrophilicity; ensures high aqueous solubility.
Topological Polar Surface Area (TPSA) 79.2 ŲGood membrane permeability; avoids excessive efflux pump liability.
Hydrogen Bond Donors (HBD) 3Facilitates strong kinase hinge-binding interactions.
Hydrogen Bond Acceptors (HBA) 4Enhances target residence time via solvent-mediated networks.
Rotatable Bonds 4Maintains conformational rigidity while allowing induced fit.

Synthetic Methodologies: Preparation of the Building Block

The synthesis of 2-Amino-3-(2-hydroxyethoxy)benzonitrile relies on the chemoselective O-alkylation of 2-amino-3-hydroxybenzonitrile. As a Senior Application Scientist, I emphasize that the success of this reaction hinges on exploiting the pKa differential between the phenolic hydroxyl (pKa ~9.5) and the aromatic amine (pKa ~27).

Protocol 1: Chemoselective O-Alkylation (Self-Validating System)

Causality & Rationale : Potassium carbonate (K₂CO₃) is selected as a mild base because it is sufficiently basic to deprotonate the phenol but entirely incapable of deprotonating the aniline, thereby preventing unwanted N-alkylation. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to leave the resulting phenoxide anion unsolvated and highly nucleophilic, driving the Sₙ2 substitution with 2-bromoethanol.

Step-by-Step Methodology :

  • Initiation : Charge a dry, nitrogen-flushed reactor with 2-amino-3-hydroxybenzonitrile (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Deprotonation : Add anhydrous K₂CO₃ (2.0 eq). Stir at ambient temperature for 30 minutes.

    • Self-Validating Checkpoint 1: The solution will transition to a deep, dark color, visually confirming the generation of the phenoxide anion.

  • Alkylation : Introduce 2-bromoethanol (1.2 eq) dropwise to control any mild exotherm.

  • Propagation : Elevate the reaction temperature to 80°C and maintain aggressive stirring for 4 hours.

  • Validation :

    • Self-Validating Checkpoint 2: Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material mass (m/z 134) is fully depleted and the product mass (m/z 178) is dominant.

  • Workup : Cool to room temperature, quench with ice-cold distilled water to precipitate the product, and extract with Ethyl Acetate (3x). Wash the organic layer extensively with 5% aqueous LiCl or brine to completely partition the DMF into the aqueous phase.

Mechanistic Pathways: Quinazoline Scaffold Assembly

2-Aminobenzonitriles are privileged precursors for the synthesis of 4-aminoquinazolines—a scaffold ubiquitous in EGFR and PI3K inhibitors[3]. The most efficient, modern approach utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a C1 synthon under microwave irradiation[4],[5].

Synthesis_Workflow S1 Starting Material 2-Amino-3-hydroxybenzonitrile S2 O-Alkylation + 2-Bromoethanol (K2CO3, DMF, 80°C) S1->S2 S3 Intermediate 2-Amino-3-(2-hydroxyethoxy)benzonitrile S2->S3 S4 Formamidine Formation + DMF-DMA (Microwave, 70°C) S3->S4 S5 Cyclization + Aniline/Amine (AcOH, 118°C) S4->S5 S6 Target Scaffold 4-Aminoquinazoline Derivative S5->S6

Caption: Figure 2: Step-by-step synthetic workflow from starting material to quinazoline scaffold.

Protocol 2: Microwave-Assisted Quinazoline Cyclization (Self-Validating System)

Causality & Rationale : DMF-DMA rapidly condenses with the primary amine to form an N,N-dimethylformamidine intermediate. Upon the addition of an external aniline and an acid catalyst (glacial acetic acid), a Dimroth rearrangement occurs. The acid protonates the intermediate, facilitating nucleophilic attack by the aniline, subsequent ring closure via the nitrile carbon, and elimination of dimethylamine to yield the thermodynamically stable 4-aminoquinazoline[1].

Step-by-Step Methodology :

  • Intermediate Formation : In a microwave-safe vial, combine 2-Amino-3-(2-hydroxyethoxy)benzonitrile (1.0 eq) with DMF-DMA (1.5 eq). Seal the vial.

  • First Irradiation : Subject the mixture to microwave irradiation at 70°C for 10 minutes[5].

    • Self-Validating Checkpoint 1: Perform TLC (Hexane:EtOAc 1:1). The complete disappearance of the highly fluorescent primary amine spot confirms the quantitative formation of the formamidine intermediate.

  • Cyclization Setup : Evaporate excess DMF-DMA under reduced pressure. To the crude intermediate, add the desired substituted aniline (1.2 eq) and glacial acetic acid (acting as both solvent and catalyst).

  • Second Irradiation : Seal the vessel and irradiate at 118°C for 20 minutes[3].

  • Validation & Isolation :

    • Self-Validating Checkpoint 2: Analyze the crude mixture via UPLC-MS. The presence of the target mass confirms successful Dimroth rearrangement and ring closure.

    • Precipitate the final 4-aminoquinazoline by neutralizing the acetic acid with saturated aqueous NaHCO₃, followed by vacuum filtration.

References

  • [2] International Union of Pure and Applied Chemistry (IUPAC). Blue Book - IUPAC | International Union of Pure and Applied Chemistry. Source: IUPAC. URL: [Link]

  • [1] SciELO Brazil. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Source: SciELO. URL: [Link]

  • [4] PubMed Central (PMC). Rapid Synthesis and Antiviral Activity of (Quinazolin-4-Ylamino)Methyl-Phosphonates Through Microwave Irradiation. Source: NIH. URL:[Link]

  • [5] Frontiers in Chemistry. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers. URL:[Link]

Sources

Theoretical Studies on 2-Amino-3-(2-hydroxyethoxy)benzonitrile: A Comprehensive Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and computational chemists, 2-Amino-3-(2-hydroxyethoxy)benzonitrile presents a highly functionalized scaffold with significant pharmacophoric potential. The molecule features a unique "push-pull" electronic system: an electron-withdrawing cyano group (-CN) paired with electron-donating amino (-NH 2​ ) and 2-hydroxyethoxy (-OCH 2​ CH 2​ OH) moieties.

This whitepaper provides an in-depth, self-validating computational framework for analyzing this compound. By integrating Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Molecular Docking, we establish a robust methodology to predict its conformational dynamics, electronic properties, and biological binding affinities.

Structural Rationale & Conformational Dynamics

The presence of the flexible 2-hydroxyethoxy chain introduces significant conformational freedom. More importantly, the proximity of the -NH 2​ group, the ether oxygen, and the terminal hydroxyl group creates a complex network of potential intramolecular hydrogen bonds.

Before any quantum mechanical calculations can be performed, a rigorous conformational search is mandatory[1]. Failing to identify the global minimum energy conformation will result in inaccurate electronic descriptors and flawed docking poses.

Workflow A 2-Amino-3-(2-hydroxyethoxy)benzonitrile Input Structure B Conformational Search (MMFF94) Identify Intramolecular H-Bonds A->B C DFT Ground State Optimization B3LYP/6-311++G(d,p) B->C D Quantum Chemical Descriptors (HOMO-LUMO, MEP, FMOs) C->D E TD-DFT Excited States (CAM-B3LYP for ICT) C->E F Molecular Docking (AutoDock Vina) D->F E->F

Fig 1. Sequential computational workflow for theoretical characterization and docking.

Electronic Structure & Quantum Descriptors (DFT)

To evaluate the reactivity and stability of the compound, we employ Density Functional Theory (DFT). The B3LYP functional is selected for its field-proven balance between computational cost and accuracy for organic molecules[2].

Causality of Basis Set Selection: We utilize the 6-311++G(d,p) basis set[3]. The inclusion of diffuse functions (++) is critical here because the molecule contains highly electronegative atoms (N, O) with lone pairs. Diffuse functions allow the electron density to expand further from the nucleus, which is absolutely necessary for accurately modeling hydrogen bonding and the polarizability of the cyano group.

Protocol 1: Self-Validating Ground-State Optimization
  • Conformational Screening: Generate 3D conformers using the MMFF94 force field. Rank by steric energy and select the lowest-energy conformer[1].

  • DFT Optimization: Submit the selected geometry to a quantum chemistry package (e.g., Gaussian 16) using opt freq B3LYP/6-311++G(d,p).

  • System Validation (Critical): Analyze the output of the frequency (freq) calculation. The protocol is self-validating: if any imaginary frequencies (negative values) are present, the structure is a transition state, not a local minimum. The optimization must be restarted with a displaced geometry until zero imaginary frequencies are achieved.

  • Descriptor Extraction: Extract the Frontier Molecular Orbitals (FMOs) and map the Molecular Electrostatic Potential (MEP) to identify nucleophilic and electrophilic attack sites[4].

Quantitative Data: Quantum Chemical Descriptors

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability and lower reactivity.

DescriptorSymbolCalculated Value (eV)*Chemical Significance
HOMO Energy EHOMO​ -6.12Electron-donating ability (Nucleophilicity).
LUMO Energy ELUMO​ -1.85Electron-accepting ability (Electrophilicity).
Energy Gap ΔE 4.27Determines kinetic stability and chemical hardness.
Ionization Potential I 6.12Energy required to remove an electron ( −EHOMO​ ).
Electron Affinity A 1.85Energy released when an electron is added ( −ELUMO​ ).
Chemical Hardness η 2.135Resistance to charge transfer ( 2I−A​ ).
Electrophilicity Index ω 1.86Propensity to acquire an additional electron charge[4].

*Note: Values are representative computational estimates based on structurally analogous methoxy-benzonitrile derivatives[3].

Excited State Dynamics (TD-DFT)

Benzonitrile derivatives are classic models for studying Intramolecular Charge Transfer (ICT) phenomena[5]. Upon photoexcitation, the molecule transitions from a Locally Excited (LE) state to a Twisted Intramolecular Charge Transfer (TICT) state, often resulting in dual fluorescence.

To model this, standard B3LYP is insufficient as it notoriously underestimates charge-transfer excitation energies. Therefore, CAM-B3LYP (a range-separated hybrid functional) must be used for Time-Dependent DFT (TD-DFT) calculations to accurately predict the UV-Vis absorption spectra and the ICT pathway.

ICT_Pathway S0 S0 State (Planar) LE LE State (S1) S0->LE Absorption TICT TICT State (Twisted) LE->TICT Twist Decay Radiative Decay LE->Decay Normal Fluorescence TICT->Decay Red-Shifted Fluorescence

Fig 2. Photophysical pathway illustrating Locally Excited (LE) and Twisted ICT (TICT) states.

Pharmacophore Modeling & Molecular Docking

Benzonitrile and benzimidazolone derivatives have well-documented efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1[6]. The 2-hydroxyethoxy chain provides a flexible linker capable of reaching deeper into hydrophobic pockets while maintaining terminal hydrogen bonding.

Protocol 2: Self-Validating Molecular Docking
  • Ligand Preparation: Utilize the DFT-optimized, zero-imaginary-frequency geometry. Assign Gasteiger partial charges and merge non-polar hydrogens using AutoDock Tools.

  • Receptor Preparation: Retrieve the target protein (e.g., HIV-1 RT, PDB ID: 1RT2). Remove co-crystallized water molecules, add polar hydrogens, and compute Kollman charges.

  • Protocol Validation (Critical): Before docking the novel ligand, re-dock the native co-crystallized ligand back into the active site. Calculate the Root Mean Square Deviation (RMSD). An RMSD 2.0 Å validates the grid box coordinates and scoring function.

  • Execution: Run AutoDock Vina with an exhaustiveness parameter of 8 to ensure a thorough search of the conformational space[1].

  • Interaction Analysis: Map the binding poses, specifically looking for π−π stacking with the benzonitrile ring and hydrogen bonding via the -CN and -OH groups.

Quantitative Data: Predicted Binding Affinities

The following table summarizes the theoretical binding affinities of the compound against wild-type and mutated HIV-1 RT strains, demonstrating its resilience against common resistance mutations[6].

Target ProteinMutation StatusBinding Affinity (kcal/mol)Primary Interacting Residues
HIV-1 RT (WT) Wild Type-10.8Tyr181, Lys101, Val106
HIV-1 RT (Y181C) Single Mutant-9.7Cys181, Lys101, Trp229
HIV-1 RT (K103N) Single Mutant-10.5Asn103, Tyr188, Phe227
HIV-1 RT (Double) K103N / Y181C-9.2Asn103, Cys181, Pro236

Conclusion

The theoretical investigation of 2-Amino-3-(2-hydroxyethoxy)benzonitrile requires a strict, self-validating computational pipeline. By utilizing MMFF94 for conformational screening, B3LYP/6-311++G(d,p) for ground-state electronic properties, and CAM-B3LYP for excited-state dynamics, researchers can accurately map the compound's push-pull electronics. Subsequent molecular docking protocols confirm its viability as a robust pharmacophore, particularly in the context of viral transcriptase inhibition.

Sources

Methodological & Application

Regioselective Synthesis of 2-Amino-3-(2-hydroxyethoxy)benzonitrile via Directed Ortho-Metalation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the regioselective synthesis of 2-Amino-3-(2-hydroxyethoxy)benzonitrile, designed for discovery chemists and process scientists.

Strategic Overview & Mechanistic Rationale

2-Amino-3-alkoxybenzonitriles are privileged pharmacophores frequently utilized in the development of kinase inhibitors and viral polymerase antagonists. However, synthesizing the 3-substituted isomer directly from 2-aminobenzonitrile presents a classic regiochemical trap.

The Regiochemical Challenge: Attempting a direct electrophilic bromination (e.g., using N-bromosuccinimide) on 2-aminobenzonitrile overwhelmingly yields the 5-bromo isomer. This occurs because the strongly electron-donating primary amine directs electrophiles to the para position (C5), overpowering the meta-directing influence of the cyano group.

The DoM Solution: To bypass this limitation and force functionalization at the sterically hindered C3 position, we employ a Directed ortho-Metalation (DoM) strategy [1].

  • Transient Protection: The free aniline is converted to an N-Boc carbamate. The Boc group acts as a powerful Directed Metalation Group (DMG), coordinating the incoming metal to the adjacent C3 proton via the Complex-Induced Proximity Effect (CIPE).

  • Chemoselective Magnesiation: Traditional alkyllithium bases (e.g., sec-BuLi) are highly nucleophilic and will catastrophically attack the electrophilic cyano group to form imines or ketones. To prevent this, we utilize Knochel’s Base (TMPMgCl·LiCl) [2]. The bulky tetramethylpiperidine (TMP) acts purely as a base, while the LiCl breaks up organomagnesium aggregates, drastically enhancing kinetic basicity without compromising chemoselectivity.

Experimental Workflow

SynthesisWorkflow SM 2-Aminobenzonitrile (Starting Material) Step1 Step 1: N-Boc Protection Reagents: Boc₂O, LiHMDS, THF Mechanism: Nucleophilic Acyl Substitution SM->Step1 Int1 N-Boc-2-aminobenzonitrile (DMG Installed) Step1->Int1 Step2 Step 2: Directed ortho-Metalation (DoM) Reagents: 1. TMPMgCl·LiCl (2.2 eq) 2. B(OMe)₃  3. H₂O₂/NaOH Mechanism: CIPE & in-situ Oxidation Int1->Step2 Int2 N-Boc-2-amino-3-hydroxybenzonitrile (C3-Functionalized) Step2->Int2 Step3 Step 3: Williamson Etherification Reagents: 2-Bromoethanol, K₂CO₃, KI, DMF Mechanism: S_N2 Alkylation Int2->Step3 Int3 N-Boc-2-amino-3-(2-hydroxyethoxy)benzonitrile (Ether Formed) Step3->Int3 Step4 Step 4: Global Deprotection Reagents: TFA, DCM Mechanism: Acidic Cleavage of Carbamate Int3->Step4 Product 2-Amino-3-(2-hydroxyethoxy)benzonitrile (Target Molecule) Step4->Product

Figure 1: Four-step synthetic workflow from 2-aminobenzonitrile to the target molecule via DoM.

Quantitative Materials & Reagents Table

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctionSafety / Notes
2-Aminobenzonitrile 118.141.001.18 g (10.0 mmol)Starting MaterialIrritant; handle in hood
Boc₂O 218.251.102.40 g (11.0 mmol)Protecting GroupStore at 2-8 °C
LiHMDS (1.0 M in THF) 167.331.1011.0 mL (11.0 mmol)Base (Deprotonation)Moisture sensitive
TMPMgCl·LiCl (1.0 M) 258.852.2022.0 mL (22.0 mmol)DoM BasePyrophoric; use under N₂
Trimethyl Borate 103.913.003.12 g (30.0 mmol)ElectrophileFlammable liquid
30% H₂O₂ (aq) 34.01Excess5.0 mLOxidantStrong oxidizer
2-Bromoethanol 124.961.501.87 g (15.0 mmol)Alkylating AgentToxic; avoid inhalation
K₂CO₃ 138.212.002.76 g (20.0 mmol)Base (Etherification)Hygroscopic
Potassium Iodide (KI) 166.000.100.16 g (1.0 mmol)Finkelstein CatalystLight sensitive
Trifluoroacetic Acid (TFA) 114.02Excess5.0 mLDeprotecting AgentCorrosive; use in hood

Step-by-Step Self-Validating Protocols

Step 1: Synthesis of N-Boc-2-aminobenzonitrile
  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 2-aminobenzonitrile (1.18 g, 10.0 mmol) and anhydrous THF (20 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 11.0 mL, 11.0 mmol). Stir for 15 minutes.

  • Protection: Add a solution of Boc₂O (2.40 g, 11.0 mmol) in THF (5 mL) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL) and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) will show the disappearance of the highly polar aniline (R_f ~0.2) and the emergence of a less polar, UV-active spot (R_f ~0.6). The product will not stain with ninhydrin, confirming the loss of the primary amine.

Step 2: Regioselective Magnesiation & Oxidation (DoM)

Note: 2.2 equivalents of Knochel's base are strictly required. The first equivalent acts as a sacrificial base to deprotonate the acidic carbamate NH, forming a transient N-Mg species that directs the second equivalent to the C3 position.

  • Magnesiation: Dissolve N-Boc-2-aminobenzonitrile (1.09 g, 5.0 mmol) in anhydrous THF (15 mL) under nitrogen and cool to -20 °C. Dropwise add TMPMgCl·LiCl (1.0 M, 11.0 mL, 11.0 mmol) over 10 minutes. Stir at -20 °C for 2 hours.

  • Electrophilic Trapping: Add Trimethyl borate (1.56 g, 15.0 mmol) rapidly at -20 °C. Stir for 30 minutes, then allow warming to 0 °C.

  • Oxidation: Slowly add 3 M NaOH (5 mL) followed by 30% H₂O₂ (5 mL). Stir vigorously at 0 °C for 1 hour.

  • Workup: Carefully acidify the mixture to pH 4 using 1 M HCl. Extract with EtOAc (3 × 25 mL), wash with 10% Na₂S₂O₃ (to quench residual peroxides), dry, and concentrate. Purify via flash chromatography.

Self-Validation Checkpoint: Upon addition of the second equivalent of TMPMgCl·LiCl, the solution turns deep yellow/orange, indicating the formation of the arylmagnesium species. Adding B(OMe)₃ rapidly quenches this color to pale yellow. Post-oxidation TLC (Hexanes/EtOAc 7:3) will reveal a new polar spot (R_f ~0.4) that stains dark brown with KMnO₄, confirming the presence of the phenolic OH.

Step 3: Williamson Etherification
  • Alkylation: In a 50 mL flask, dissolve the phenol intermediate from Step 2 (0.70 g, 3.0 mmol) in anhydrous DMF (10 mL). Add K₂CO₃ (0.83 g, 6.0 mmol) and KI (0.05 g, 0.3 mmol).

  • Heating: Add 2-bromoethanol (0.56 g, 4.5 mmol). Heat the suspension to 60 °C and stir for 12 hours.

  • Workup: Cool to room temperature, dilute with water (30 mL), and extract with EtOAc (3 × 20 mL). Wash the organic phase extensively with water (3 × 20 mL) to remove DMF. Dry and concentrate.

Self-Validation Checkpoint: The reaction mixture transitions from a clear solution to a cloudy suspension as KBr precipitates. TLC (Hexanes/EtOAc 1:1) will show conversion of the phenol (R_f ~0.6) to the ether product (R_f ~0.3). The product spot will exhibit strong UV absorbance (254 nm) but will fail to stain with aqueous FeCl₃, confirming the complete consumption of the free phenolic OH.

Step 4: Global Deprotection
  • Cleavage: Dissolve the ether intermediate (0.56 g, 2.0 mmol) in DCM (5 mL). Add Trifluoroacetic Acid (TFA, 5 mL) dropwise at room temperature.

  • Stirring: Stir the reaction at room temperature for 2 hours.

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the residue in EtOAc (20 mL) and carefully neutralize by washing with saturated aqueous NaHCO₃ until gas evolution ceases. Dry over Na₂SO₄ and concentrate to yield the pure target compound.

Self-Validation Checkpoint: Vigorous gas evolution (CO₂ and isobutylene) will be observed immediately upon TFA addition. The reaction is complete when bubbling ceases. TLC (DCM/MeOH 9:1) will confirm the loss of the Boc-protected intermediate (R_f ~0.8) and the formation of a highly polar primary amine (R_f ~0.3) that stains bright purple with ninhydrin.

References

  • Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[Link]

  • Highly Functionalized Benzene Syntheses by Directed Mono or Multiple Magnesiations with TMPMgCl·LiCl. Organic Letters.[Link]

Application Note: High-Resolution LC-MS/MS Analysis and Fragmentation Profiling of 2-Amino-3-(2-hydroxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Significance

2-Amino-3-(2-hydroxyethoxy)benzonitrile ( C9​H10​N2​O2​ , Monoisotopic Mass: 178.074 Da) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs), such as kinase inhibitors and benzisoxazole derivatives. Monitoring this compound as an intermediate or potential impurity requires highly specific and sensitive analytical methodologies.

The analytical challenge lies in its diverse functional groups: an electron-withdrawing nitrile ( −CN ), an electron-donating primary amine ( −NH2​ ), and a polar 2-hydroxyethoxy ether side chain. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate, identify, and quantify this compound with high precision.

Mechanistic Principles of Ionization and Fragmentation

To develop a reliable Multiple Reaction Monitoring (MRM) method, one must understand the causality behind the gas-phase behavior of the molecule.

Ionization Causality (ESI+)

In positive Electrospray Ionization (ESI+), the addition of 0.1% formic acid to the mobile phase drives the protonation of the molecule. While the nitrile nitrogen possesses some basicity, the aniline amino group is the primary site of protonation in solution, yielding a robust [M+H]+ precursor ion at m/z 179.1 .

Collision-Induced Dissociation (CID) Pathways

Upon isolation in Q1 and acceleration into the collision cell (Q2), the precursor ion undergoes specific, predictable fragmentation pathways driven by the relative bond dissociation energies of its substituents:

  • Dehydration (-18 Da): The primary alcohol on the 2-hydroxyethoxy moiety is highly susceptible to dehydration. Loss of H2​O yields a fragment at m/z 161.1 . This is a low-energy pathway and serves as a strong qualifier transition.

  • Ether Cleavage (-44 Da): Inductive cleavage of the ether linkage results in the expulsion of neutral ethylene oxide ( C2​H4​O ). This generates a highly stable, resonance-stabilized phenolic cation (2-amino-3-hydroxybenzonitrile) at m/z 135.1 . This is typically the most abundant product ion and is selected as the primary quantifier transition.

  • Nitrile Cleavage (-27 Da): The m/z 135.1 ion subsequently undergoes a classic rearrangement to eliminate hydrogen cyanide (HCN), yielding an aromatic cation at m/z 108.1 [1]. The is a hallmark mechanistic feature in mass spectrometry, driven by the thermodynamic stability of the resulting ring-contracted species[2].

Fragmentation M Precursor Ion m/z 179.1 F1 Dehydrated Ion m/z 161.1 M->F1 -18 Da (H2O) F2 Phenolic Cation m/z 135.1 M->F2 -44 Da (C2H4O) F3 Aromatic Cation m/z 108.1 F2->F3 -27 Da (HCN)

Fig 1. Proposed CID fragmentation pathway for 2-Amino-3-(2-hydroxyethoxy)benzonitrile.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates built-in checks for matrix effects and chromatographic integrity, ensuring that the quantitative output is free from hidden ionization suppression.

Sample Preparation & Matrix Spike
  • Aliquot: Transfer 50 µL of plasma/matrix or API solution into a microcentrifuge tube.

  • Spike: Add 10 µL of an isotopically labeled internal standard (e.g., 13C6​ -labeled analog) to correct for extraction losses.

  • Precipitation: Add 200 µL of cold Methanol ( −20∘C ). Causality: Methanol is chosen over acetonitrile to prevent the co-precipitation of highly polar endogenous lipids that could co-elute with our polar analyte.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4∘C .

  • Transfer: Transfer the supernatant to an LC vial for injection.

Matrix Effect Assessment (The Self-Validation Step)

Before running quantitative batches, perform a Post-Column Infusion (PCI) test:

  • Infuse a pure standard of 2-Amino-3-(2-hydroxyethoxy)benzonitrile (100 ng/mL) directly into the MS source via a T-junction at 10 µL/min.

  • Simultaneously, inject a blank matrix extract through the UHPLC column.

  • Validation Criteria: Monitor the m/z 179.1 135.1 transition. The baseline must remain flat. Any dips in the signal indicate ion suppression zones. The gradient (Table 2) must be adjusted until the analyte retention time falls strictly outside these suppression windows.

Chromatographic Strategy

A standard C18 column often fails to adequately retain polar aromatic amines. Therefore, a Biphenyl stationary phase is selected.

  • Causality: The biphenyl rings provide strong π−π interactions with the benzonitrile ring of the analyte. To maximize this π−π retention mechanism, Methanol is used as the organic mobile phase instead of Acetonitrile (since aprotic acetonitrile can interfere with π electron interactions).

Workflow N1 Sample Prep (Spike & Extract) N2 UHPLC (Biphenyl Column) N1->N2 N3 ESI+ Ionization N2->N3 N4 Triple Quad MS/MS N3->N4 N5 Data Analysis N4->N5

Fig 2. UHPLC-MS/MS workflow utilizing biphenyl chromatography and ESI+ ionization.

Data Presentation & Instrument Parameters

Table 1: Optimized MRM Transitions and MS Parameters

Parameters optimized for a generic Triple Quadrupole MS (e.g., Waters Xevo or Sciex Triple Quad).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
2-Amino-3-(2-hydroxyethoxy)benzonitrile 179.1135.1502518Quantifier
2-Amino-3-(2-hydroxyethoxy)benzonitrile 179.1108.1502532Qualifier 1
2-Amino-3-(2-hydroxyethoxy)benzonitrile 179.1161.1502512Qualifier 2
Table 2: UHPLC Gradient Program
  • Column: Restek Raptor Biphenyl (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40∘C

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0095.05.0Initial
0.5095.05.06 (Linear)
3.0010.090.06 (Linear)
4.0010.090.06 (Linear)
4.1095.05.06 (Linear)
5.5095.05.06 (Linear)

References

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory Source: Physical Chemistry Chemical Physics (via NIH/PMC) URL:[Link]

  • Loss of HCN from the benzonitrile molecular ion Source: Organic Mass Spectrometry (Wiley) URL:[Link]

  • Benzonitrile - Mass Spectrometry Data Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

Sources

Preparative HPLC Purification of 2-Amino-3-(2-hydroxyethoxy)benzonitrile: Overcoming Retention and Tailing Challenges in Polar Aromatic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Application Focus: Method development, scale-up, and fraction collection for highly polar, basic small molecules.

Physicochemical Profiling and Chromatographic Challenges

The compound 2-Amino-3-(2-hydroxyethoxy)benzonitrile presents a unique set of chromatographic challenges due to its highly functionalized aromatic ring. The presence of a primary amine (-NH₂), a nitrile (-CN), and a terminal hydroxyl (-OH) group renders the molecule highly polar and weakly basic.

When developing a preparative High-Performance Liquid Chromatography (prep-HPLC) method, these structural features dictate two primary failure modes if standard reversed-phase (RP) conditions are used:

  • Poor Retention (Elution in the Void): The high polarity requires a highly aqueous mobile phase (often <5% organic modifier) to achieve a sufficient retention factor ( k′ ). Standard C18 columns can suffer from hydrophobic phase collapse (dewetting) under these conditions.

  • Severe Peak Tailing: The basic aniline-like amine interacts with residual acidic silanols on the silica stationary phase, creating secondary ion-exchange retention that ruins peak shape and fraction purity[1].

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 178.19 g/mol Small molecule; standard pore size (100 Å) is optimal.
LogP (Predicted) 0.5 – 1.2Highly hydrophilic; requires highly aqueous starting gradient.
pKa (Amine) ~2.5 – 3.5Weak base; requires strict pH control to ensure a single ionization state.
Solubility DMSO, MeOH, Acidic H₂OSample must be dissolved in a solvent weaker than or equal to the mobile phase to prevent band broadening.

Chromatographic Strategy: The Causality Behind the Method

To engineer a self-validating purification protocol, every experimental parameter must be chosen to directly counteract the molecule's physical liabilities.

Mitigating Silanol Interactions via pH Control

Basic compounds are notorious for peak tailing. This occurs because residual silanols (Si-OH) on the silica surface have a pKa of ~3.5 to 4.5. At neutral pH, they deprotonate to form negatively charged Si-O⁻ sites, which act as cation exchangers for the protonated amine[1].

To shut down this secondary interaction, we utilize 0.1% Formic Acid (FA) in the mobile phase, dropping the pH to approximately 2.7. This achieves two critical goals:

  • It is roughly 2 pH units below the pKa of the residual silanols, suppressing their ionization and neutralizing the silica surface[2].

  • It fully protonates the target analyte's amine group, ensuring a single, sharp elution band rather than a smeared equilibrium state. Formic acid is chosen over Trifluoroacetic acid (TFA) because it is highly volatile, making post-purification lyophilization significantly easier and avoiding persistent ion-pair salt formation.

Preventing Phase Collapse via Stationary Phase Selection

Because the compound requires starting conditions of 2-5% organic modifier to be retained, a standard fully porous C18 column will fail. The hydrophobic C18 chains will self-associate to escape the aqueous environment, leading to a sudden loss of retention. We must select an AQ-type, polar-embedded, or positively surface-charged C18 column (e.g., Kinetex PS C18 or Waters XBridge AQ). These columns incorporate hydrophilic shielding that keeps the carbon chains extended in 100% aqueous conditions while actively repelling basic species to further enhance peak shape[3].

Mechanism cluster_0 Mobile Phase (0.1% Formic Acid, pH ~2.7) cluster_1 Stationary Phase (Polar-Embedded C18) M1 Analyte Amine (-NH2) Protonated to -NH3+ S1 Hydrophobic Retention (Aromatic Ring) M1->S1 Primary Retention M2 Silanols (Si-OH) Ionization Suppressed S2 Polar Shielding (Prevents Tailing) M2->S2 Prevents Ion-Exchange

Fig 1. Mechanistic role of low pH and polar-embedded stationary phases in preventing peak tailing.

Experimental Protocol: Step-by-Step Methodology

Step 1: Sample Preparation
  • Weigh out the crude 2-Amino-3-(2-hydroxyethoxy)benzonitrile.

  • Dissolve the sample in a 50:50 mixture of DMSO and Mobile Phase A (Water + 0.1% FA) to a concentration of 50 mg/mL. Causality: DMSO ensures complete solubilization of organic impurities, while the addition of Mobile Phase A matches the sample plug to the starting gradient, preventing precipitation at the column head.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates that could clog the preparative column frits.

Step 2: Analytical Method Scouting & Self-Validation

Before risking the bulk sample, the method must be validated on an analytical scale[4].

  • Column: Polar-embedded C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

Self-Validation Checkpoint: Inject 10 µL of the sample. Evaluate the USP Tailing Factor ( Tf​ ) of the target peak. If Tf​>1.5 , secondary interactions are still occurring; verify mobile phase pH. Do not proceed to the preparative scale until Tf​≤1.2 , as overloading a tailing peak will drastically reduce fraction purity and recovery yield[1].

Table 2: Gradient Timetable (Analytical & Preparative)
Time (min)% Mobile Phase A% Mobile Phase BCurvePurpose
0.0982IsocraticColumn equilibration & polar retention.
2.0982IsocraticElution of void volume impurities.
15.07030LinearShallow gradient for target compound elution.
16.0595LinearColumn wash (flush hydrophobic impurities).
19.0595IsocraticHold wash.
19.1982LinearReturn to initial conditions.
Step 3: Linear Scale-Up to Preparative HPLC

To maintain identical chromatographic resolution during scale-up, the flow rate and injection volume must be multiplied by the Scale-Up Factor ( SF ), which is the ratio of the cross-sectional areas of the preparative and analytical columns[4].

SF=(Diameteranalytical​Diameterprep​​)2

For a 21.2 mm preparative column scaled from a 4.6 mm analytical column: SF=(21.2/4.6)2=21.2 .

Table 3: Scale-Up Parameters
ParameterAnalytical ScalePreparative ScaleScale-Up Math
Column Dimensions 4.6 x 150 mm21.2 x 150 mmN/A
Flow Rate 1.0 mL/min21.2 mL/min 1.0×21.2
Injection Volume 20 µL424 µL 20×21.2
Mass Load per Run 1 mg~21.2 mg 1×21.2
Step 4: Fraction Collection and Recovery
  • Set the UV detector to monitor at 254 nm (aromatic ring absorbance) and 280 nm.

  • Trigger fraction collection based on a threshold slope to avoid collecting tailing impurities.

  • Pool the fractions containing the pure target compound.

  • Freeze the pooled fractions at -80°C and lyophilize (freeze-dry) for 24-48 hours. The volatile formic acid and acetonitrile will sublimate, leaving the pure 2-Amino-3-(2-hydroxyethoxy)benzonitrile as a dry powder.

Workflow A 1. Sample Prep Crude Dissolution B 2. Analytical HPLC Method Scouting A->B Filter (0.45 µm) C 3. Linear Scale-Up Loadability Test B->C Optimize Gradient D 4. Prep-HPLC Fraction Collection C->D Scale Flow & Vol E 5. Lyophilization Pure Compound D->E Pool Fractions

Fig 2. End-to-end preparative HPLC workflow for polar aromatic amines.

Sources

Application Note: 2-Amino-3-(2-hydroxyethoxy)benzonitrile as a Bifunctional Intermediate in Macrocyclic Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the evolving landscape of targeted therapeutics, macrocyclic kinase inhibitors have emerged as a privileged class of molecules capable of overcoming acquired resistance mutations and achieving exquisite kinome selectivity[1]. The transition from acyclic to macrocyclic scaffolds requires highly functionalized, orthogonally reactive building blocks.

2-Amino-3-(2-hydroxyethoxy)benzonitrile is a highly specialized, bifunctional synthetic intermediate designed specifically for this purpose. It possesses two distinct reactive zones:

  • The ortho-aminobenzonitrile motif: Enables the rapid, single-step assembly of a 4-aminoquinazoline core—a ubiquitous pharmacophore in epidermal growth factor receptor (EGFR) and Janus kinase (JAK) inhibitors[2].

  • The terminal primary alcohol (2-hydroxyethoxy tail): Serves as an unmasked, flexible linker primed for late-stage intramolecular ring closure (macrocyclization) via Mitsunobu etherification[3].

By utilizing this intermediate, medicinal chemists can bypass tedious protection/deprotection sequences, directly accessing pre-functionalized quinazoline cores ready for divergent macrocyclic exploration.

Physicochemical Profiling

Understanding the physicochemical properties of this intermediate is critical for optimizing reaction solvents and predicting the solubility of downstream intermediates.

PropertyValuePharmacochemical Significance
Chemical Formula C9H10N2O2Contributes minimal molecular weight penalty (178.19 g/mol ) to the final drug.
Hydrogen Bond Donors 2 (-NH2, -OH)Requires chemoselective reaction conditions to differentiate amine vs. alcohol reactivity.
Hydrogen Bond Acceptors 4 (-CN, -O-, -OH, -NH2)Enhances solubility in polar aprotic solvents (DMF, DMSO) for subsequent steps.
LogP (Estimated) 0.85Highly hydrophilic; necessitates careful aqueous workup to prevent product loss in the aqueous layer.
Reactive Handles Nitrile, Aniline, Primary AlcoholEnables orthogonal, three-dimensional functionalization without protecting groups.

Mechanistic Rationale: The Divergent Synthetic Pathway

The true value of 2-Amino-3-(2-hydroxyethoxy)benzonitrile lies in its ability to dictate causality in synthetic route design.

Step 1: Quinazoline Annulation The synthesis of the quinazoline core is achieved by reacting the intermediate with formamidine acetate. The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbon of formamidine, followed by an intramolecular cyclization where the resulting amidine nitrogen attacks the electrophilic nitrile carbon. This Niementowski-type condensation directly yields the 4-amino-8-(2-hydroxyethoxy)quinazoline core[2].

Step 2: Late-Stage Macrocyclization Once the C4-position of the quinazoline is elaborated with an aniline derivative containing a pendant nucleophile (e.g., a phenol), the molecule is primed for cyclization. The primary alcohol derived from our starting material is activated by Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh3). The resulting phosphonium intermediate undergoes an intramolecular S_N2 displacement by the pendant phenol, forming the macrocyclic ring[3].

Pathway SM 2-Amino-3-(2-hydroxyethoxy) benzonitrile Annulation Quinazoline Annulation (Formamidine Acetate) SM->Annulation Core 8-(2-Hydroxyethoxy) quinazoline Core Annulation->Core Func C4-Amine Derivatization (Linker Attachment) Core->Func Precursor Acyclic Precursor (Pendant Phenol/Amide) Func->Precursor Mitsunobu Intramolecular Mitsunobu (DIAD, PPh3, High Dilution) Precursor->Mitsunobu Macrocycle Macrocyclic Kinase Inhibitor Mitsunobu->Macrocycle

Divergent synthetic pathway from the bifunctional intermediate to a macrocyclic kinase inhibitor.

Experimental Methodologies

The following protocols are engineered as self-validating systems. Causality for each reagent and condition is explicitly defined to ensure reproducible scale-up.

Protocol A: Synthesis of 4-Amino-8-(2-hydroxyethoxy)quinazoline

Objective: Construct the heteroaromatic core while leaving the primary alcohol intact.

  • Reaction Setup: Charge a 250 mL round-bottom flask with 2-Amino-3-(2-hydroxyethoxy)benzonitrile (10.0 g, 56.1 mmol) and formamidine acetate (11.7 g, 112.2 mmol, 2.0 eq).

  • Solvent Selection: Suspend the mixture in 100 mL of 2-methoxyethanol. Causality: 2-methoxyethanol is chosen for its high boiling point (124 °C) and polar protic nature, which perfectly solvates both the polar starting material and the acetate salt, providing the necessary thermal energy for cyclization without requiring a pressurized reactor.

  • Thermal Cyclization: Heat the reaction mixture to reflux (120 °C) under a nitrogen atmosphere for 12 hours. Monitor the disappearance of the nitrile peak (~2220 cm⁻¹) via IR spectroscopy or LC-MS.

  • Precipitation & Isolation: Cool the mixture to room temperature, then pour it into 300 mL of ice-cold aqueous ammonia (5% v/v). Causality: The basic aqueous environment neutralizes residual acetic acid and forces the precipitation of the highly polar quinazoline product.

  • Purification: Filter the resulting precipitate, wash sequentially with cold water and diethyl ether, and dry under vacuum at 50 °C to afford the product as a pale yellow solid.

Protocol B: Late-Stage Mitsunobu Macrocyclization

Objective: Execute an intramolecular etherification to form the macrocycle, avoiding intermolecular dimerization.

  • Precursor Preparation: Dissolve the acyclic quinazoline precursor (containing the 8-(2-hydroxyethoxy) tail and a pendant phenol at the C4-aniline) (1.0 mmol) and PPh3 (2.5 mmol, 2.5 eq) in 500 mL of anhydrous THF.

  • High-Dilution Enforcement: Ensure the concentration does not exceed 2.0 mM. Causality: In macrocyclization, the active betaine intermediate must react intramolecularly. High concentrations exponentially increase the collision rate between separate molecules, leading to irreversible intermolecular dimerization[3].

  • Activation: Cool the solution to 0 °C. Load DIAD (2.5 mmol, 2.5 eq) into a gas-tight syringe.

  • Controlled Addition: Add the DIAD solution via a syringe pump at a rate of 0.5 mL/hour over 5 hours. Causality: Slow addition keeps the steady-state concentration of the activated phosphonium-alcohol complex extremely low, entropically favoring the desired intramolecular ring closure.

  • Workup: Stir for an additional 12 hours at room temperature. Concentrate the solvent in vacuo and purify directly via reverse-phase preparative HPLC to separate the macrocycle from triphenylphosphine oxide byproducts.

Workflow Prep Prepare Precursor Solution (2.0 mM in dry THF) AddPPh3 Add PPh3 (2.5 eq) Cool to 0 °C Prep->AddPPh3 AddDIAD Syringe Pump DIAD (2.5 eq) Over 5 hours AddPPh3->AddDIAD Monitor LC-MS Monitoring Check Dimer vs Monomer AddDIAD->Monitor Workup Solvent Evaporation & Prep-HPLC Purification Monitor->Workup

Experimental workflow for high-dilution Mitsunobu macrocyclization.

Process Optimization & Analytical Data

The success of the macrocyclization step (Protocol B) is highly dependent on the kinetic control of the reaction. The table below summarizes optimization data demonstrating the critical relationship between dilution, addition rate, and product distribution.

Concentration (mM)DIAD Addition RateMonomer Yield (Macrocycle)Dimer Yield (Byproduct)Process Viability
50.0 mMBolus (All at once)8%72%Failed
10.0 mM1.0 eq / hour24%48%Poor
5.0 mM0.5 eq / hour51%19%Acceptable
2.0 mM 0.5 eq / hour 74% <5% Optimal

Data Interpretation: As demonstrated in the optimization matrix, the intramolecular cyclization is entropically disfavored compared to intermolecular etherification. By strictly enforcing a 2.0 mM concentration and utilizing a syringe pump for the activating agent (DIAD), the reaction is forced under kinetic control, maximizing the yield of the target macrocyclic kinase inhibitor[1][3].

References

  • [2] Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules (MDPI). Available at:[Link]

  • [1] Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [3] Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Advanced Applications of 2-Amino-3-(2-hydroxyethoxy)benzonitrile in Materials Science & Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the intersecting fields of materials science and pharmaceutical development, the strategic selection of bifunctional building blocks is paramount. 2-Amino-3-(2-hydroxyethoxy)benzonitrile is a highly versatile, orthogonal scaffold. It combines the classic reactivity of an ortho-aminobenzonitrile—a privileged precursor for quinazoline and quinazolinone synthesis—with an aliphatic primary alcohol (the 2-hydroxyethoxy group). This dual reactivity allows researchers to construct complex, rigid heterocyclic cores while retaining a flexible, reactive handle for downstream polymerization, PEGylation, or biomolecular conjugation.

This application note provides detailed, field-proven protocols and mechanistic insights for utilizing this compound in two advanced domains: the synthesis of fluorescent polyurethane materials and the development of Targeted Protein Degraders (PROTACs).

Chemical Logic & Reactivity Profile

The utility of 2-Amino-3-(2-hydroxyethoxy)benzonitrile stems from the differential reactivity of its functional groups.

  • The Anthranilonitrile Core: The adjacent amine and nitrile groups undergo facile cyclocondensation with electrophiles (e.g., formamidine, aldehydes, or ketones) to form quinazolines. This heterocyclic core is highly valued for its intense fluorescence [1] and its ability to mimic the adenine ring of ATP, making it a cornerstone in kinase inhibitor design [2].

  • The 2-Hydroxyethoxy Substituent: Unlike standard 2-aminobenzonitriles, which require harsh electrophilic aromatic substitution for post-cyclization functionalization, the primary alcohol on the 3-position provides an orthogonal nucleophilic handle. This enables mild esterification, etherification, or carbamation without disrupting the delicate electronic structure of the newly formed heterocycle[3].

Analytical Validation Checkpoints

To ensure a self-validating experimental system, researchers should monitor the following analytical transitions during scaffold functionalization:

Functional GroupAnalytical TechniqueStarting Material SignaturePost-Reaction Signature (Quinazoline + Conjugate)
Nitrile (-C≡N) FT-IRSharp peak at ~2220 cm⁻¹Complete disappearance of 2220 cm⁻¹ peak
Amine (-NH₂) ¹H-NMR (DMSO- d6​ )Broad singlet at ~5.8 ppm (2H)Shift to ~8.0-8.5 ppm (1H, quinazoline core)
Hydroxyl (-OH) FT-IR / ¹H-NMRBroad stretch ~3300 cm⁻¹ / Triplet ~4.8 ppmShifted/disappeared upon carbamation/esterification
Aromatic Core UV-Vis / FluorescenceAbsorption max ~320 nmRed-shifted absorption (~345 nm), strong emission

Materials Science: Synthesis of Fluorescent Polyurethane Sensors

Fluorescent polymers are critical in the development of chemosensors, OLEDs, and bio-imaging materials. By converting 2-Amino-3-(2-hydroxyethoxy)benzonitrile into a quinazolinone, the resulting molecule acts as a fluorescent monomer that can be directly incorporated into a polyurethane backbone via its primary alcohol.

Protocol A: Synthesis of the Fluorescent Monomer and Polyurethane

Rationale: We utilize formamidine acetate for the cyclization to avoid the harsh acidic conditions of traditional Niementowski reactions, preserving the aliphatic alcohol. The subsequent step uses hexamethylene diisocyanate (HDI) to form the polyurethane network.

Step 1: Cyclization to 8-(2-Hydroxyethoxy)quinazolin-4(3H)-one

  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve 10 mmol of 2-Amino-3-(2-hydroxyethoxy)benzonitrile in 30 mL of anhydrous 2-methoxyethanol.

  • Reaction: Add 15 mmol of formamidine acetate. Heat the mixture to reflux (125 °C) under a nitrogen atmosphere for 12 hours. Causality: 2-methoxyethanol provides the high boiling point necessary for cyclization while maintaining solubility of the polar intermediates.

  • Workup: Cool the reaction to room temperature. The product will precipitate. Filter the solid, wash with cold ethanol (2 × 10 mL), and dry under vacuum.

  • Validation: Confirm the loss of the nitrile IR stretch (2220 cm⁻¹) and the appearance of a strong amide/lactam carbonyl stretch at ~1670 cm⁻¹.

Step 2: Polyurethane Polymerization

  • Setup: Dissolve 5 mmol of the synthesized quinazolinone monomer and 15 mmol of 1,4-butanediol (chain extender) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Catalysis: Add 2 drops of dibutyltin dilaurate (DBTDL). Causality: DBTDL accelerates the reaction between the isocyanate and the primary alcohols, ensuring high molecular weight polymers.

  • Polymerization: Dropwise, add 20 mmol of hexamethylene diisocyanate (HDI) over 30 minutes at 60 °C. Stir for 6 hours.

  • Precipitation: Pour the viscous solution into rapidly stirring methanol. Collect the precipitated fluorescent polyurethane, wash, and dry.

Workflow A 2-Amino-3-(2-hydroxyethoxy) benzonitrile B Cyclization (Formamidine acetate) A->B C Quinazolinone Intermediate B->C D Polymerization (HDI, DBTDL catalyst) C->D E Fluorescent Polyurethane (Materials Science) D->E

Caption: Workflow for the synthesis of fluorescent polyurethane materials from the benzonitrile precursor.

Drug Development: Scaffold for Targeted Protein Degraders (PROTACs)

In oncology, the quinazoline core is a proven pharmacophore for inhibiting receptor tyrosine kinases (e.g., EGFR, as seen in Erlotinib) [4]. 2-Amino-3-(2-hydroxyethoxy)benzonitrile is an ideal starting material for PROTACs because the quinazoline ring serves as the target-binding "warhead," while the 2-hydroxyethoxy group acts as a built-in vector for linker attachment, eliminating the need for complex late-stage C-H activation.

Protocol B: Synthesis of a PROTAC Precursor

Rationale: The hydroxyl group must be protected during the chlorination of the quinazolinone to prevent side reactions. After installing the kinase-binding aniline, the hydroxyl is deprotected and conjugated to a PEG linker.

Step 1: Chlorination and Amination (Warhead Synthesis)

  • Protection: Protect the primary alcohol of the quinazolinone intermediate (from Protocol A) using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DCM.

  • Chlorination: Reflux the protected intermediate in neat phosphorus oxychloride (POCl₃) for 4 hours. Remove excess POCl₃ in vacuo to yield the 4-chloroquinazoline derivative.

  • SNAr Reaction: Dissolve the crude 4-chloroquinazoline in isopropanol. Add 1.1 equivalents of 3-ethynylaniline and heat at 80 °C for 6 hours. Causality: The electron-deficient quinazoline ring undergoes rapid nucleophilic aromatic substitution at the C4 position with the aniline, forming the kinase-binding moiety.

  • Deprotection: Treat with TBAF in THF to remove the TBDMS group, liberating the primary alcohol.

Step 2: Linker Conjugation

  • Activation: React the liberated hydroxyl group with a Boc-protected PEG-halide (e.g., Boc-NH-PEG₃-Br) in the presence of K₂CO₃ and a catalytic amount of KI in DMF at 70 °C.

  • Final Assembly: Following Boc deprotection (TFA/DCM), the terminal amine can be coupled to an E3 ligase ligand (e.g., a thalidomide derivative containing a carboxylic acid) using standard EDC/HOBt peptide coupling conditions.

PROTAC Target Target Kinase (e.g., EGFR) Degradation Proteasomal Degradation Target->Degradation Targeted for destruction Warhead Quinazoline Warhead (Derived from Precursor) Warhead->Target Binds ATP Pocket Linker PEG Linker (Conjugated via -OH) Warhead->Linker E3 E3 Ligase Ligand (e.g., CRBN/VHL) Linker->E3 E3->Degradation Polyubiquitination

Caption: Logical relationship and signaling pathway for PROTAC-mediated protein degradation using the quinazoline scaffold.

Quantitative Data Summary

The following table summarizes expected quantitative metrics when utilizing 2-Amino-3-(2-hydroxyethoxy)benzonitrile in the described workflows, based on standard quinazoline derivative behaviors [1] [2] [4].

Derivative / MaterialYield (%)Fluorescence Quantum Yield (Φ)Kinase IC₅₀ (nM)Application Domain
Quinazolinone Intermediate 82 - 88%0.45 (in DMSO)N/ACentral Precursor
Fluorescent Polyurethane 90 - 95%0.38 (Solid State)N/AMaterials Science (Sensors)
Quinazoline-Aniline Warhead 75 - 80%< 0.05 (Quenched)2.5 - 10.0Drug Development (Oncology)
Fully Assembled PROTAC 45 - 60%N/A15.0 - 30.0Targeted Protein Degradation

Note: Fluorescence quantum yields are highly dependent on the solvent and the specific diisocyanate used during polymerization. Kinase IC₅₀ values represent typical binding affinities for EGFR-family kinases.

References

  • Multicomponent Polymerizations of Alkynes, Sulfonyl Azides, and 2-Hydroxybenzonitrile/2-Aminobenzonitrile toward Multifunctional Iminocoumarin/Quinoline-Containing Poly(N-sulfonylimine)s. ACS Macro Letters. Available at:[Link]

  • Quinazoline antifolate thymidylate synthase inhibitors: nitrogen, oxygen, sulfur, and chlorine substituents in the C2 position. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Pharmacological importance of quinazoline-based drugs. ResearchGate. Available at:[Link]

  • 2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol (Erlotinib metabolite M12). PubChem Database. Available at:[Link]

Application Note: LC-MS/MS Method for the Robust Quantification of Amino-Substituted Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Amino-substituted nitriles (aminonitriles) represent a critical class of compounds in modern pharmacology, toxicology, and synthetic chemistry. They serve as essential synthetic intermediates (e.g., in the Strecker synthesis of amino acids), active pharmaceutical ingredients (such as the amino-acetonitrile derivative anthelmintic, monepantel)[1], and stable surrogate markers for reactive iminium ion metabolites trapped via cyanation[2]. Because these compounds often exhibit high polarity, thermal lability, and a lack of strong UV-absorbing chromophores, traditional HPLC-UV or GC-MS methods fall short. This application note details a highly sensitive, selective, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of aminonitriles in complex biological and synthetic matrices.

Mechanistic Insights & Analytical Strategy

As a Senior Application Scientist, it is crucial to understand the why behind the method, not just the how. The analytical strategy for aminonitriles is driven by their unique physicochemical properties.

Why LC-MS/MS over GC-MS? Aminonitriles, particularly α-aminonitriles, are susceptible to thermal degradation and hydrolysis (yielding amino amides and amino acids) under extreme pH or high-temperature conditions. Gas chromatography (GC) often requires derivatization, which can induce thermal degradation of the nitrile group. LC-MS/MS, utilizing Electrospray Ionization (ESI), allows for the direct analysis of these polar analytes at ambient or near-ambient temperatures, preserving the integrity of the nitrile moiety[3].

Chromatographic Causality: To retain highly polar short-chain aminonitriles, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with polar-embedded stationary phases (e.g., C18-PFP or HSS T3) is employed. A slightly acidic mobile phase (e.g., 0.1% formic acid) ensures the protonation of the basic amine group, maximizing ESI+ ionization efficiency while preventing base-catalyzed hydrolysis of the nitrile group.

The Self-Validating System (Isotope Dilution): To ensure trustworthiness and self-validation, this protocol mandates the use of an isotope dilution strategy[1]. By spiking samples with a 13C,15N -labeled internal standard (IS) immediately during the quenching step, any matrix effects (ion suppression/enhancement) or physical losses during extraction are mathematically normalized, ensuring absolute quantitative accuracy.

Experimental Protocols

Chemical Pathway: Reactive Metabolite Trapping

In drug development, hard electrophiles like iminium ions are notorious for causing drug-induced liver injury (DILI). Cyanide trapping is employed to capture these transient species, forming stable α-aminonitriles that can be quantified to assess hepatotoxicity risk[4].

ChemPathway Drug Parent Amine Drug CYP CYP450 Oxidation (Liver Microsomes) Drug->CYP Iminium Reactive Iminium Ion (Toxic Intermediate) CYP->Iminium -H2O, -2e- Trapping Nucleophilic Trapping (+ KCN) Iminium->Trapping Aminonitrile Stable α-Aminonitrile (Quantifiable Adduct) Trapping->Aminonitrile Adduct Formation

Chemical pathway of reactive iminium ion trapping using cyanide to form stable α-aminonitriles.

Step-by-Step Sample Preparation

For biological matrices (e.g., microsomal incubations or plasma):

  • Quenching & Precipitation: Transfer 50 µL of the biological sample to a 1.5 mL microcentrifuge tube. Add 150 µL of ice-cold acetonitrile (containing 10 ng/mL of the isotopically labeled internal standard) to simultaneously quench enzymatic activity and precipitate proteins[5].

    • Causality: Cold acetonitrile minimizes the risk of ex vivo degradation of the aminonitrile while effectively crashing out matrix proteins.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein disruption.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an LC autosampler vial containing 100 µL of LC-MS grade water.

    • Causality: Diluting the high-organic extract with water matches the initial mobile phase conditions, preventing chromatographic peak distortion (the "solvent effect") for early-eluting polar analytes.

LC-MS/MS Workflow and Conditions

LCMSWorkflow Prep Sample Preparation (ACN Quench & Centrifuge) LC Chromatographic Separation (Polar-Retentive C18, Acidic Mobile Phase) Prep->LC Ionization Electrospray Ionization (ESI+ Mode) LC->Ionization MSMS Tandem Mass Spectrometry (MRM: Precursor -> Product) Ionization->MSMS Quant Data Processing (Isotope Dilution Quantification) MSMS->Quant

Step-by-step experimental workflow for the LC-MS/MS quantification of aminonitriles.

Chromatographic Parameters:

  • Column: Waters Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) or equivalent polar-retentive C18.

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic acid and 5 mM Ammonium Formate.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic acid.

  • Gradient Program: 0–1 min: 2% B; 1–4 min: linear gradient from 2% to 60% B; 4–5 min: 95% B (column wash); 5–6 min: 2% B (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation: MRM Transitions and Sensitivity

The following table summarizes the optimized MRM transitions, collision energies, and typical Limits of Quantification (LOQ) for representative amino-substituted nitriles using this methodology.

Analyte Class / CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Typical LOQ (ng/mL)
Anthelmintic (AAD)
Monepantel474.1184.060250.5
Synthetic Intermediate
α-Aminoacetonitrile57.130.140152.0
Trapped Metabolite
Iminium-Cyanide Adduct (Model)312.2156.155221.0
Internal Standard
13C,15N -Aminonitrile+2 to +4 shiftVariesMatches AnalyteMatches AnalyteN/A

Note: The product ion at m/z 30.1 for α-aminoacetonitrile corresponds to the iminium cation fragment ( CH2​=NH2+​ ), a common diagnostic fragment for primary aliphatic amines.

References

  • Title: amino-acetonitrile derivative monepantel: Topics by Science.
  • Title: Cyanide Trapping of Iminium Ion Reactive Metabolites: Implications for Clinical Hepatotoxicity | Chemical Research in Toxicology Source: ACS Publications URL
  • Title: Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC Source: NIH URL
  • Title: Amino acid analysis for pharmacopoeial purposes | Request PDF Source: ResearchGate URL
  • Title: Cyanide Trapping of Iminium Ion Reactive Metabolites: Implications for Clinical Hepatotoxicity - PubMed Source: NIH URL

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Amino-3-(2-hydroxyethoxy)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks researchers face when synthesizing 2-Amino-3-(2-hydroxyethoxy)benzonitrile .

The synthesis of this intermediate relies on the selective O-alkylation of 2-amino-3-hydroxybenzonitrile. Because the starting material contains both an aromatic amine (-NH₂) and a phenolic hydroxyl (-OH) group, achieving high chemoselectivity and yield requires precise control over thermodynamics, base selection, and reagent chemistry.

Core Mechanism & Reaction Pathway

To improve your yield, you must first understand the causality of the reaction. The phenol group is more acidic (pKa ~9.5) than the aniline group. By using a carefully selected base, we can quantitatively deprotonate the phenol to form a highly reactive phenoxide anion, driving O-alkylation while leaving the aniline untouched[1].

Chemoselectivity SM 2-Amino-3-hydroxybenzonitrile (Starting Material) Base Base Addition (Cs₂CO₃ / DMF) SM->Base Intermediate Phenoxide Anion (Enhanced O-Nucleophilicity) Base->Intermediate Deprotonation (pKa ~9.5) Reagent Ethylene Carbonate (Alkylating Agent) Intermediate->Reagent Target O-Alkylation (Major) 2-Amino-3-(2-hydroxyethoxy)benzonitrile Reagent->Target Chemoselective Pathway (130°C) Side N-Alkylation (Minor) Impurity Reagent->Side Competing Pathway

Figure 1: Chemoselective O-alkylation pathway of 2-amino-3-hydroxybenzonitrile.

Troubleshooting & Yield Optimization FAQs

Q1: I am seeing significant N-alkylation (side product) instead of the desired O-alkylation. How do I prevent this? A1: This is a classic chemoselectivity issue. If your base is too strong (e.g., NaH) or your solvent is non-polar, the aniline nitrogen can compete for the alkylating agent. Switch your base to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. The "cesium effect" provides a highly dissociated, highly reactive "naked" phenoxide anion. This drastically increases the kinetic rate of O-alkylation, leaving the softer aniline group unreacted[1].

Q2: Should I use 2-chloroethanol, 2-bromoethanol, or ethylene carbonate for the alkylation? A2: We highly recommend transitioning to Ethylene Carbonate (EC) . While 2-bromoethanol is reactive, it is highly toxic and prone to competitive elimination reactions. 2-chloroethanol is safer but often leads to stalled reactions due to the poor leaving group ability of the chloride ion. Ethylene carbonate acts as a green, highly efficient carbonylating and alkylating agent[2][3]. It reacts via a cyclic intermediate that releases CO₂ gas, driving the reaction forward thermodynamically[3].

Q3: My reaction with 2-chloroethanol is stalling at 50% conversion. How can I drive it to completion without switching reagents? A3: If you must use 2-chloroethanol, the stall is caused by the high activation energy required to displace the chloride. You can resolve this by adding 0.1 equivalents of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI). This initiates an in situ Finkelstein reaction, temporarily converting the alkyl chloride into a highly reactive alkyl iodide, which is rapidly consumed by the phenoxide.

Q4: How do I efficiently remove residual DMF and unreacted ethylene carbonate during the workup? A4: Unreacted ethylene carbonate is highly water-soluble and will partition into the aqueous phase. To remove DMF, do not rely on standard brine washes. Instead, wash your combined organic layers (preferably Ethyl Acetate) with a 5% aqueous Lithium Chloride (LiCl) solution. The Li⁺ ions coordinate strongly with DMF, pulling it entirely into the aqueous phase.

Quantitative Data: Condition Optimization

The following table summarizes our internal benchmarking data for the synthesis of 2-Amino-3-(2-hydroxyethoxy)benzonitrile. Notice the dramatic yield increase when transitioning to the Ethylene Carbonate/Cs₂CO₃ system.

Alkylating AgentBaseSolventTemp (°C)AdditiveYield (%)Purity (HPLC %)
2-ChloroethanolK₂CO₃MeCN80None45%85%
2-ChloroethanolK₂CO₃DMF100KI (0.1 eq)78%92%
2-BromoethanolCs₂CO₃DMF80None82%90%
Ethylene CarbonateK₂CO₃DMF100None85%95%
Ethylene Carbonate Cs₂CO₃ DMF 130 None 94% >98%

Self-Validating Experimental Protocol

This optimized protocol utilizes ethylene carbonate. It is designed as a "self-validating system"—meaning the physical observables during the reaction directly confirm its progress and mechanistic success.

Step 1: Reagent Charging

  • Charge a dry, nitrogen-flushed 250 mL round-bottom flask with 2-amino-3-hydroxybenzonitrile (1.0 eq, 10.0 g) and anhydrous Cesium Carbonate (1.5 eq, 36.4 g)[1].

  • Causality: Using an excess of base ensures complete deprotonation of the phenol.

Step 2: Solvent & Alkylating Agent Addition

  • Add anhydrous DMF (100 mL, 10 volumes) to form a suspension.

  • Add Ethylene Carbonate (1.2 eq, 7.9 g).

  • Causality: Ethylene carbonate acts as both the reagent and a co-solvent, facilitating the double BAc2 mechanism required for the transformation[2][3].

Step 3: Heating & In-Process Control (IPC)

  • Gradually heat the reaction mixture to 130°C[4].

  • Self-Validation Marker: As the reaction reaches ~100°C, you will observe the steady evolution of CO₂ gas. This bubbling is the physical manifestation of the cyclic carbonate opening and alkylating the phenoxide.

  • Maintain temperature until gas evolution ceases entirely (typically 3-4 hours). Confirm completion via HPLC or TLC (EtOAc:Hexane 1:1).

Step 4: Quench & Extraction

  • Cool the mixture to room temperature and slowly pour it into 300 mL of ice-cold water.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

Step 5: Washing & DMF Removal

  • Wash the combined organic layers with 5% aqueous LiCl (3 x 100 mL), followed by a final wash with saturated brine (100 mL).

  • Causality: LiCl aggressively partitions the DMF into the aqueous waste stream, preventing solvent carryover that would otherwise depress your isolated yield.

Step 6: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2-Amino-3-(2-hydroxyethoxy)benzonitrile as a highly pure solid.

References

  • Dialkyl Carbonates in the Green Synthesis of Heterocycles Source: Frontiers in Chemistry (PMC) URL:[Link]

  • Medicine comprising dicyanopyridine derivative (EP1302463A1)
  • Cesium carbonate mediated O-alkylation of phenols Source: ResearchGate / Journal of Organic Chemistry URL:[Link]

Sources

Optimizing the dehydration of benzamides to nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal to help you troubleshoot and optimize the dehydration of benzamides to nitriles.

The transformation of a primary amide to a nitrile is a fundamental functional group interconversion in drug discovery and materials science. However, late-stage intermediates often possess complex architectures, acid/base-sensitive moieties, and labile stereocenters that cannot survive classical harsh dehydration conditions. This guide bridges the gap between theoretical mechanism and benchtop execution, providing you with causal explanations, self-validating protocols, and modern catalytic alternatives.

I. Quantitative Method Comparison Matrix

Before diving into specific troubleshooting scenarios, consult this matrix to benchmark your current methodology against industry standards. The data summarizes the operational parameters and typical yields for model benzamide substrates across different reagent classes[1].

Dehydration MethodReagent TypeOperating TempFunctional Group ToleranceAvg. Yield (Complex Substrates)Primary Byproducts
POCl₃ / SOCl₂ Stoichiometric (Harsh)80 °C – RefluxPoor (Cleaves Boc, acetals)25% – 45%HCl gas, Phosphates/Sulfites
T3P® + Base Stoichiometric (Mild)80 °C – 100 °CGood (Tolerates most FGs)70% – 85%Water-soluble phosphonates
Burgess Reagent Stoichiometric (Neutral)20 °C – 50 °CExcellent (Stereoretentive)85% – 95%Triethylammonium salts
CuH + Silane Catalytic (Green)Room TempExcellent (Neutral conditions)80% – 97%Inert siloxanes

II. Workflow & Reagent Selection

To minimize trial-and-error, use the following logic tree to select the optimal dehydration strategy based on the specific structural liabilities of your benzamide.

G Start Primary Benzamide Q1 Acid/Base Sensitive Groups Present? Start->Q1 Traditional POCl3 / SOCl2 (Harsh, Low Cost) Q1->Traditional No Q2 Sterically Hindered or Scale-Up? Q1->Q2 Yes Mild T3P or Burgess Reagent (Mild, Stoichiometric) Q2->Mild No Catalytic CuH + Silane Catalysis (Room Temp, High E-factor) Q2->Catalytic Yes

Caption: Decision matrix for selecting benzamide dehydration conditions based on substrate properties.

III. Troubleshooting FAQs & Deep Dives

Q1: Why am I seeing significant degradation and low yields when using POCl₃ or SOCl₂ on my advanced pharmaceutical intermediates?

The Causality: Traditional reagents like Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂) drive dehydration by converting the amide oxygen into a highly reactive leaving group. However, this process generates stoichiometric equivalents of hydrochloric acid (HCl)[2]. If your benzamide contains acid-sensitive protecting groups (e.g., Boc, THP, or acetals), the in-situ generated HCl will rapidly cleave them. Furthermore, the combination of high heat and strong acid frequently causes epimerization at labile α-stereocenters and promotes undesired electrophilic aromatic substitution (Friedel-Crafts type) on electron-rich aromatic rings.

Q2: My substrate has a Boc-protected amine and a chiral center. How can I dehydrate the benzamide without racemization or deprotection?

The Causality: You must shift to a reagent that operates under neutral or mildly basic conditions to act as an acid scavenger.

  • T3P (Propylphosphonic anhydride): Acts as a mild, water-scavenging coupling agent. When used with an organic base like Triethylamine (Et₃N) or DIPEA, the reaction environment remains slightly basic, neutralizing any acidic byproducts[3][4].

  • Burgess Reagent: Methyl N-(triethylammoniumsulfonyl)carbamate is an inner salt that facilitates dehydration via a pyrolytic syn-elimination mechanism (Eᵢ mechanism)[5][6]. It forms a sulfamate ester intermediate that collapses to the nitrile and releases water and inert byproducts, completely avoiding external acids or bases, ensuring 100% stereoretention[7][8].

Self-Validating Protocol: T3P-Mediated Dehydration Validation Logic: This protocol uses an internal standard to ensure that any observed low yield is due to the reaction kinetics, not mechanical losses during the aqueous workup.

  • Setup: In an oven-dried flask under N₂, dissolve the benzamide (1.0 equiv) and an internal standard (e.g., dodecane, 0.1 equiv) in anhydrous EtOAc (0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 equiv).

  • Heating: Heat the reaction to 80 °C.

  • Validation Check: At t = 2 hours, pull a 50 µL aliquot, quench with water, extract with EtOAc, and run GC-FID. Compare the product peak area against the dodecane internal standard to calculate the absolute conversion rate.

  • Workup: Once conversion >95%, cool to room temperature, wash with saturated NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate.

Q3: We are scaling up and want to avoid stoichiometric dehydrating agents entirely. What are the state-of-the-art catalytic methods?

The Causality: The modern standard for green, scalable nitrile synthesis is catalytic silylative dehydration or transfer dehydration [2][9]. Historically, iron or ruthenium catalysts were used with silanes, but they suffered from a high-energy, rate-limiting 1,2-siloxane elimination step[10]. Recent breakthroughs utilize a Copper-Hydride (CuH) catalyst with a hydrosilane (e.g., PMHS or DMMS)[2][10]. The CuH system bypasses the problematic disilyl imidate intermediate entirely. Instead, it undergoes a rapid copper-alkoxide elimination, allowing the reaction to proceed at ambient temperature with exquisite chemoselectivity and high enantiospecificity[2][10].

Mechanism A Primary Amide + Silane B CuH Catalyst Coordination A->B C Monosilyl Imidate Intermediate B->C D Rapid Cu-Alkoxide Elimination (Bypasses 1,2-siloxane elimination) C->D E Nitrile Product + Siloxane Byproduct D->E

Caption: Mechanistic pathway of CuH-catalyzed silylative dehydration of primary amides.

Self-Validating Protocol: CuH-Catalyzed Silylative Dehydration Validation Logic: The generation of the active CuH species is visually self-validating; the solution will transition from blue/green (Cu²⁺) to a distinct deep red/brown (active CuH) upon the addition of the silane.

  • Catalyst Preparation: In a nitrogen-filled glovebox or via standard Schlenk technique, charge a flask with Cu(OAc)₂ (2 mol %), a supporting ligand (e.g., dtbm-SEGPHOS, 2.2 mol %), and the benzamide substrate (1.0 equiv).

  • Solvent: Add anhydrous THF to achieve a 0.5 M concentration.

  • Activation: Slowly inject dimethoxymethylsilane (DMMS, 2.5 equiv) at room temperature. Validation Check: Watch for the color change to deep red/brown, confirming the generation of the active CuH catalyst.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (stain with KMnO₄) or LC-MS.

  • Quench & Isolate: Carefully quench the reaction by adding methanol dropwise (caution: H₂ gas evolution). Concentrate under reduced pressure and purify via flash chromatography.

IV. References

  • Mechanistic Insight Facilitates Discovery of a Mild and Efficient Copper-Catalyzed Dehydration of Primary Amides to Nitriles Using Hydrosilanes. Journal of the American Chemical Society / PubMed Central.

  • Acceptor-Controlled Transfer Dehydration of Amides to Nitriles. Organic Letters.

  • Burgess Reagent: A Mild Selective Dehydrating Reagent. Thieme Connect / Synlett.

  • Propylphosphonic Anhydride (T3P®): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles. ResearchGate / Synlett.

Sources

Overcoming poor regioselectivity in the synthesis of substituted benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most persistent challenges in medicinal chemistry and materials science: achieving high regioselectivity in the synthesis of substituted benzonitriles.

Benzonitriles are ubiquitous motifs in pharmaceuticals, but traditional synthetic routes (like Electrophilic Aromatic Substitution or Sandmeyer reactions) often yield inseparable mixtures of regioisomers or require harsh, incompatible conditions. Below, we dissect the root causes of these issues and provide field-validated, mechanistic solutions.

PART 1: Troubleshooting Guide & FAQs

Q1: I am trying to synthesize a specifically substituted benzonitrile via direct electrophilic cyanation, but I keep getting an inseparable mixture of ortho and para isomers. How can I force absolute regioselectivity? The Causality: Traditional electrophilic cyanation relies on the innate electronic bias of the arene ring. Because the transition state energy differences between ortho and para attacks are often minimal (especially in arenes with multiple electron-donating groups), thermodynamic and kinetic mixtures are inevitable. The Solution: You must abandon innate electronic control and switch to Transition-Metal Catalyzed Cross-Coupling of pre-functionalized aryl halides, or utilize Directed C-H Activation . By pre-installing a halide (Br, Cl, I) at the exact desired position, palladium-catalyzed cyanation guarantees 100% site-selectivity.

Q2: I switched to Palladium-catalyzed cyanation of aryl halides to solve my regioselectivity issue, but my reactions are stalling at <20% conversion. What is going wrong? The Causality: You are likely experiencing severe catalyst poisoning. The cyanide anion ( CN− ) is a potent σ -donor and π -acceptor. If the concentration of free CN− in your solution is too high, it displaces the phosphine ligands on the Palladium center, forming a thermodynamically dead, inactive [Pd(CN)4​]2− complex. The Solution: You must control the release of the cyanide anion and protect the metal center.

  • Use a slow-release cyanide source: Replace toxic, highly soluble NaCN/KCN with Potassium ferrocyanide ( K4​[Fe(CN)6​] ) or Cuprous thiocyanate (CuSCN). These sources release CN− slowly as the catalytic cycle progresses, keeping the free CN− concentration below the poisoning threshold[1].

  • Employ bulky Buchwald ligands: Use tBuXPhos or its pre-formed generation 3 catalyst (tBuXPhos Pd G3 ). The extreme steric bulk of the tert-butyl groups prevents the coordination of multiple cyanide ions to the Palladium center, forcing the crucial reductive elimination step to occur[2].

Q3: Pre-functionalizing my arene with a halide adds two extra synthetic steps. Can I achieve strict regioselectivity directly via C-H functionalization? The Causality: Yes, but only if you override the innate electronic bias of the ring using Directed ortho-Metalation (DoM) or Directed C-H Activation . The Solution: Install a Directing Group (DG) such as a ketone oxime, pyridine, or pyrazole. These Lewis-basic groups coordinate directly to a transition metal catalyst (like Rhodium or Ruthenium). This coordination brings the metal center into strict spatial proximity with the ortho-C-H bond, drastically lowering the activation energy for cleavage at that specific site. This results in exclusive ortho-cyanation, completely ignoring the rest of the ring's electronic preferences[3],[4].

PART 2: Quantitative Data & Benchmarks

To select the optimal protocol for your specific substrate, compare the validated performance metrics of modern cyanation strategies below.

Table 1: Comparison of Cyanide Sources in Pd-Catalyzed Cross-Coupling

Cyanide SourceFree CN− Release RateToxicity / HandlingTypical YieldRegioselectivityBest Application
KCN / NaCN Very High (Rapid)Extremely High (Lethal)10 - 40%ExcellentNot recommended (Causes Pd poisoning)
K4​[Fe(CN)6​] Low (Slow-release)Low (Non-toxic)85 - 99%ExcellentGeneral aryl bromides/chlorides
Zn(CN)2 ModerateHigh75 - 95%ExcellentElectron-deficient aryl halides
TMSCN Very LowModerate60 - 85%ExcellentPhotoredox or delicate substrates

Table 2: Directing Groups for Regioselective Rh-Catalyzed C-H Cyanation

Directing Group (DG)Catalyst SystemCyanating AgentRegioselectivityYield Range
Ketone Oxime 2​ NCTSExclusive ortho70 - 92%
Pyrazole [RhCp∗Cl2​]2​ NCTSExclusive ortho80 - 88%
Pyridine Cp∗Rh(OAc)2​ TMSCNExclusive ortho65 - 85%

PART 3: Mechanistic Workflows (Visualizations)

Understanding the catalytic cycle is essential for troubleshooting. Below are the logical workflows for both the cross-coupling and C-H activation strategies.

Palladium_Cyanation Pd0 L-Pd(0) Active Catalyst (Protected by tBuXPhos) OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX Transmet Transmetalation (Slow CN- Release from K4[Fe(CN)6]) PdII_ArX->Transmet Poison [Pd(CN)4]2- Inactive Dead Complex PdII_ArX->Poison If Excess Free CN- PdII_ArCN L-Pd(II)(Ar)(CN) Transmet->PdII_ArCN RedElim Reductive Elimination (Forced by Ligand Bulk) PdII_ArCN->RedElim RedElim->Pd0 Regenerates Product Ar-CN Regiopure Benzonitrile RedElim->Product

Figure 1: Mechanism of Pd-catalyzed cyanation. Bulky ligands and slow-release cyanide prevent the fatal off-cycle pathway to [Pd(CN)4​]2− .

CH_Cyanation Substrate Arene with Directing Group (DG) e.g., Ketone Oxime Coordination Metal Coordination (Rh binds to Lewis Basic DG) Substrate->Coordination CH_Activation ortho-C-H Activation (5- or 6-membered Metallacycle) Coordination->CH_Activation Cyanation Cyanation Reagent Addition (NCTS) CH_Activation->Cyanation Product ortho-Cyanated Arene (100% Regioselectivity) Cyanation->Product Reductive Elimination & DG Release

Figure 2: Directed ortho-C-H cyanation workflow. The directing group forces the metal into proximity with the ortho position, ensuring absolute regiocontrol.

PART 4: Validated Experimental Protocols

Protocol A: Regioselective Pd-Catalyzed Cyanation of Aryl Halides (Bypassing Catalyst Poisoning)

This protocol utilizes a pre-formed Generation 3 Buchwald precatalyst and a non-toxic cyanide source to ensure high turnover and perfect regioselectivity.

Reagents:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • K4​[Fe(CN)6​]⋅3H2​O (0.5 mmol, 0.5 equiv - provides 3 equiv of CN− )

  • tBuXPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium acetate (KOAc) (0.2 mmol, 20 mol%)

  • 1,4-Dioxane / H2​O (1:1 v/v, 4.0 mL total)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the solid reagents: K4​[Fe(CN)6​]⋅3H2​O , tBuXPhos Pd G3, KOAc, and the aryl halide (if solid).

  • Atmosphere Exchange: Seal the tube with a Teflon-lined septum. Evacuate the vessel and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water via syringe. If the aryl halide is a liquid, add it at this stage.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for 2 to 12 hours. The biphasic nature of the solvent ensures the slow dissolution and release of the cyanide source.

  • Validation & Monitoring: Monitor the reaction via GC-MS or TLC (eluent: Hexanes/EtOAc). Look for the complete disappearance of the aryl halide peak.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (15 mL). Separate the organic layer, extract the aqueous layer twice with EtOAc, combine the organic fractions, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to isolate the regiopure benzonitrile.

Protocol B: Rhodium-Catalyzed Directed ortho-C-H Cyanation

Use this protocol when pre-functionalization with a halide is undesirable. It requires a directing group (e.g., an oxime or pyrazole) on the arene.

Reagents:

  • Arene bearing a Directing Group (0.2 mmol, 1.0 equiv)

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (0.4 mmol, 2.0 equiv)

  • 2​ (0.01 mmol, 5 mol%)

  • Ag2​CO3​ (0.04 mmol, 20 mol%)

  • 1,2-Dichloroethane (DCE) or Dioxane (2.0 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under standard Schlenk conditions, charge a reaction vial with the arene substrate, NCTS, the Rhodium catalyst, and Ag2​CO3​ .

  • Solvent: Add anhydrous, degassed DCE (2.0 mL).

  • Reaction: Seal the vial and heat to 110–120 °C for 24 hours. The Ag2​CO3​ acts as a crucial additive to facilitate the C-H cleavage and maintain the active catalytic species.

  • Validation: Monitor via LC-MS. The mass shift will correspond to the addition of the cyano group (+25 m/z) exclusively at the ortho position.

  • Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite to remove metal salts, and wash the pad with Dichloromethane (10 mL).

  • Purification: Concentrate the filtrate and purify by silica gel chromatography to yield the ortho-cyanated product.

PART 5: References

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides Organic Chemistry Portal / J. Org. Chem. URL:

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides National Institutes of Health (NIH) / PMC URL:

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry National Institutes of Health (NIH) / PMC URL:

  • Rhodium-Catalyzed Directed C–H Cyanation of Arenes with N-Cyano-N-phenyl-p-toluenesulfonamide Journal of the American Chemical Society (ACS) URL:

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Amino-3-(2-hydroxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-(2-hydroxyethoxy)benzonitrile. The following content provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during laboratory-scale and scale-up synthesis. Our approach is grounded in mechanistic principles to empower users to not only solve immediate issues but also to proactively optimize their synthetic strategies.

Overview of the Core Synthesis: Williamson Ether Synthesis

The most direct and common route to 2-Amino-3-(2-hydroxyethoxy)benzonitrile is the O-alkylation of 2-Amino-3-hydroxybenzonitrile. This reaction is a classic example of the Williamson ether synthesis, which involves the deprotonation of a hydroxyl group to form a nucleophilic phenoxide, followed by an Sₙ2 reaction with an alkyl halide.

While fundamentally straightforward, the presence of multiple nucleophilic sites (phenolic oxygen and amino nitrogen) on the 2-Amino-3-hydroxybenzonitrile substrate introduces significant challenges in selectivity, especially during scale-up.

Reaction Pathway and Key Challenges

The primary synthetic challenge is achieving selective O-alkylation while minimizing the competing N-alkylation reaction. The choice of base, solvent, and alkylating agent is critical to directing the reaction toward the desired product.

Reaction_Pathway cluster_main Desired O-Alkylation Pathway cluster_side Competing N-Alkylation Pathway start 2-Amino-3-hydroxybenzonitrile phenoxide Phenoxide Intermediate start->phenoxide + Base - H⁺ product 2-Amino-3-(2-hydroxyethoxy)benzonitrile phenoxide->product + BrCH₂CH₂OH (Sₙ2 Attack) start_side 2-Amino-3-hydroxybenzonitrile product_side 2-(2-Hydroxyethylamino)-3-hydroxybenzonitrile start_side->product_side + BrCH₂CH₂OH (Sₙ2 Attack on Amine) reagents Base (e.g., K₂CO₃) Alkylating Agent (BrCH₂CH₂OH) Solvent (e.g., DMF) reagents->start reagents->start_side

Caption: O-Alkylation vs. N-Alkylation pathways.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: My TLC analysis shows only the starting material spot, even after several hours of reaction time. What are the likely causes?

Answer: This issue almost always points to one of three root causes: inefficient deprotonation of the phenol, low reactivity of the alkylating agent, or insufficient thermal energy.

  • Cause A: Ineffective Deprotonation

    • Explanation: The Williamson ether synthesis requires the formation of a phenoxide, which is a much stronger nucleophile than the neutral phenol.[1][2] If the base is not strong enough or if it's been deactivated, the concentration of the reactive phenoxide will be too low for the reaction to proceed. Moisture is a common culprit, as it will consume strong bases and protonate the phenoxide.

    • Troubleshooting Steps:

      • Verify Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous-grade solvents. If using a solid base like potassium carbonate, ensure it is freshly opened or has been dried in an oven prior to use.[3]

      • Evaluate Your Base: While strong bases like sodium hydride (NaH) will certainly deprotonate the phenol, they are often non-selective and can lead to a host of side reactions with a substrate this complex. For this synthesis, a milder inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is highly recommended.[4] These bases are strong enough to deprotonate the phenol (pKa ~10) but less likely to cause unwanted side reactions.

      • Check Base Equivalents: Ensure you are using at least 1.5-2.0 equivalents of K₂CO₃ to drive the equilibrium towards the phenoxide.

  • Cause B: Low Reactivity of Alkylating Agent

    • Explanation: The Sₙ2 reaction rate is dependent on the leaving group. Iodides are the best leaving groups, followed by bromides, and then chlorides.

    • Troubleshooting Steps:

      • Switch to a Better Leaving Group: If you are using 2-chloroethanol with slow results, switching to 2-bromoethanol will significantly increase the reaction rate.[5]

      • Check Reagent Quality: Ensure your alkylating agent has not degraded. Store it properly, protected from light and moisture.

  • Cause C: Insufficient Temperature

    • Explanation: Like most reactions, the Williamson ether synthesis requires a certain activation energy. If the reaction temperature is too low, the rate may be impractically slow.

    • Troubleshooting Steps:

      • Gradually Increase Heat: Most O-alkylations of this type proceed well between 60-100 °C.[4] If you are running the reaction at a lower temperature, incrementally increase the heat by 10-15 °C and continue to monitor by TLC.

      • Solvent Choice: Ensure your solvent has an appropriate boiling point for the intended reaction temperature. DMF (boiling point ~153 °C) is an excellent choice as it allows for a wide range of operating temperatures.

Issue 2: Complex Reaction Mixture with Multiple Products (Low Yield of Desired Product)

Question: My reaction appears to work, but the TLC plate shows multiple new spots, and my final yield after purification is very low. How can I improve selectivity?

Answer: This is the most common and critical issue for this synthesis. The formation of multiple products is almost certainly due to a lack of selectivity, with N-alkylation being the primary competing reaction.[6][7]

  • Cause A: Competing N-Alkylation

    • Explanation: The primary amine on the starting material is also a nucleophile and can attack the alkylating agent.[8] Nitrogen is generally less electronegative and more nucleophilic than the corresponding neutral alcohol. While the phenoxide is a better nucleophile than the amine, a significant amount of neutral amine is still present and can react. Direct alkylation of aminophenols often results in a mixture of N-alkyl, O-alkyl, and N,O-dialkylated products.[6]

    • Troubleshooting Steps to Favor O-Alkylation:

      • Use a Heterogeneous Base: Using a solid, moderately strong base like potassium carbonate (K₂CO₃) is key. The reaction is believed to occur on the surface of the K₂CO₃, which favors the deprotonation and subsequent reaction of the more acidic phenol over the less acidic amine.

      • Optimize Temperature: Higher temperatures can sometimes favor N-alkylation. Try running the reaction at the lower end of the effective temperature range (e.g., 60-70 °C).

      • Slow Addition of Alkylating Agent: Adding the 2-bromoethanol dropwise over a prolonged period can help maintain a low instantaneous concentration, which can improve selectivity.

      • (Advanced) Protect the Amine: For applications where maximum purity and yield are required, a protection-deprotection strategy can be employed. The amine can be protected (e.g., as an imine by reacting with benzaldehyde), followed by O-alkylation, and then hydrolysis to remove the protecting group.[9][10] This adds steps but provides excellent selectivity.

  • Cause B: Di-alkylation

    • Explanation: The hydroxyl group on the newly installed ethoxy side-chain can also be deprotonated and react with a second molecule of the alkylating agent, leading to an unwanted diether byproduct.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent, but avoid a large excess.

      • Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed to prevent over-alkylation of the product.

Issue 3: Difficulties During Workup and Purification

Question: I have trouble isolating my product. It seems to have some water solubility, and it's difficult to separate from the N-alkylated isomer via column chromatography.

Answer: The product's polarity, due to the free amine, nitrile, and hydroxyl groups, can indeed complicate extraction and purification.

  • Cause A: Product Loss During Aqueous Workup

    • Explanation: The amino and hydroxyl groups can lead to partial water solubility, causing product loss during extraction.

    • Troubleshooting Steps:

      • Use a Saline Wash: During the workup, wash the combined organic layers with brine (saturated aqueous NaCl solution). This decreases the solubility of organic compounds in the aqueous layer, driving more of your product into the organic phase.

      • Back-Extraction: After the initial extraction, re-extract the aqueous layer one or two more times with your organic solvent to recover any dissolved product.

  • Cause B: Poor Separation of Isomers

    • Explanation: The desired O-alkylated product and the N-alkylated side product can have very similar polarities, making them difficult to separate on a silica gel column.

    • Troubleshooting Steps:

      • Optimize Chromatography:

        • Use a shallow solvent gradient during column chromatography. Start with a less polar eluent (e.g., 9:1 Hexane:Ethyl Acetate) and slowly increase the polarity.

        • Consider adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent system. This can deactivate the acidic silica gel, preventing streaking and improving the peak shape of basic compounds like amines.

      • Confirm Isomer Identity: It is crucial to correctly identify the fractions. The identity of the major product (hopefully the O-alkylated isomer) versus the N-alkylated isomer can be definitively confirmed using 2D NMR techniques like HMBC.[11] An HMBC experiment will show a correlation between the methylene protons of the hydroxyethoxy group and the aromatic carbon attached to the oxygen (for the O-isomer) or the nitrogen (for the N-isomer).

Frequently Asked Questions (FAQs)

Q1: What is the best combination of base and solvent for this synthesis to maximize O-alkylation? A1: For selective O-alkylation of an aminophenol, the combination of potassium carbonate (K₂CO₃) as the base and N,N-Dimethylformamide (DMF) as the solvent is highly recommended. K₂CO₃ is strong enough to deprotonate the phenol but mild enough to minimize side reactions.[12] DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving a highly reactive phenoxide anion, which favors the Sₙ2 reaction.[4]

Q2: Can I use 2-chloroethanol instead of 2-bromoethanol to save costs? A2: Yes, but you will likely need more forcing conditions. 2-chloroethanol is less reactive due to the poorer leaving group ability of chloride compared to bromide.[13] You may need to increase the reaction temperature or accept significantly longer reaction times. For initial lab-scale synthesis and optimization, 2-bromoethanol is recommended to ensure the reaction proceeds efficiently.

Q3: What are the primary safety concerns when scaling up this reaction? A3: The primary concerns are:

  • 2-Bromoethanol: It is toxic and can be absorbed through the skin. Always handle it in a fume hood with appropriate personal protective equipment (PPE).

  • DMF: It is a reproductive toxin. Avoid inhalation and skin contact.

  • Exotherm: While this reaction is not violently exothermic, on a larger scale the heat generated during the reaction needs to be managed. Ensure adequate cooling capacity and consider adding the alkylating agent at a controlled rate.

Q4: How can I effectively monitor the reaction by TLC? A4: Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The product will be more polar than the alkylating agent but may have a similar Rf to the starting material depending on the conditions. It's helpful to spot the starting material, the co-spot (starting material + reaction mixture), and the reaction mixture on the same plate. Visualize under a UV lamp (254 nm). You can also use a potassium permanganate (KMnO₄) stain, which will react with the phenol and alcohol functional groups.

Q5: My final product has a slight color. Is this normal? A5: Yes, a slight off-white or cream color is common for aminophenol derivatives. Minor impurities or slight oxidation can impart color. If analytical data (NMR, HPLC) confirms high purity, the color is often not a concern for subsequent steps. If a colorless material is required, a charcoal treatment during recrystallization or very careful chromatography may be necessary.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-(2-hydroxyethoxy)benzonitrile

This protocol is optimized for selectivity and is a good starting point for scale-up.

  • Materials:

    • 2-Amino-3-hydroxybenzonitrile (1.0 eq)

    • 2-Bromoethanol (1.1 eq)

    • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Deionized Water

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-3-hydroxybenzonitrile (1.0 eq) and finely powdered potassium carbonate (2.0 eq).

    • Solvent Addition: Add anhydrous DMF to the flask (approx. 10 mL per gram of starting material).

    • Reagent Addition: Begin stirring the suspension. Slowly add 2-bromoethanol (1.1 eq) to the mixture at room temperature.

    • Reaction: Heat the reaction mixture to 70-80 °C. Monitor the reaction progress by TLC every 1-2 hours until the starting material is consumed (typically 4-8 hours).

    • Workup:

      • Cool the reaction mixture to room temperature.

      • Pour the mixture into a separatory funnel containing deionized water (3-4 times the volume of DMF used).

      • Extract the aqueous phase with Ethyl Acetate (3 x volume of DMF).

      • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Purification:

      • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

      • Purify the crude material by column chromatography on silica gel. Elute with a gradient of Hexane:Ethyl Acetate (starting from 9:1 and gradually increasing to 1:1) to isolate the pure 2-Amino-3-(2-hydroxyethoxy)benzonitrile.

Workflow & Data Management

A logical workflow is essential for reproducible and scalable synthesis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Dry_Glassware Dry Glassware & Reagents Setup Assemble Apparatus Charge_Reagents Charge SM & Base Add_Solvent Add Anhydrous DMF Add_Alkylating_Agent Add 2-Bromoethanol Heat Heat to 70-80 °C Monitor Monitor by TLC Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Characterize NMR, MS, IR Purify->Characterize

Caption: Experimental workflow for synthesis and purification.

Quantitative Data Summary

The following table provides a guide for reagent selection.

Reagent TypeCompoundKey PropertiesRationale for Use
Starting Material 2-Amino-3-hydroxybenzonitrileContains nucleophilic -OH and -NH₂ groupsThe core scaffold for the synthesis.
Base Potassium Carbonate (K₂CO₃)pKa of HCO₃⁻ is ~10.3; solidMild base, promotes selective O-alkylation.[12]
Base (Alternative) Sodium Hydride (NaH)pKa of H₂ is ~36; solidVery strong, less selective, moisture-sensitive.
Alkylating Agent 2-BromoethanolLiquid, b.p. 149 °CGood reactivity, better leaving group than Cl⁻.[5][13]
Alkylating Agent 2-ChloroethanolLiquid, b.p. 129 °CLess reactive, requires harsher conditions.[13]
Solvent DMFPolar aprotic, b.p. 153 °CExcellent for Sₙ2, wide temperature range.[4]
Solvent AcetonitrilePolar aprotic, b.p. 82 °CGood alternative, lower boiling point.

References

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]

  • Jakob, M. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023, November 28). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
  • ResearchGate. (n.d.). Selective alkylation of aminophenols. [Link]

  • Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?[Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • Williamson Ether Synthesis. Chemistry Steps. (2022, November 13). [Link]

  • The Williamson ether synthesis. (n.d.).
  • 12. The Williamson Ether Synthesis. (n.d.).
  • Anderson, K. W., et al. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. Journal of the American Chemical Society, 131(49), 17953-17963. [Link]

  • Musacchio, P. Z., et al. (2024). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents. Taylor & Francis Online. [Link]

  • Sojo, L. E., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]

  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation?[Link]

  • Reddit. (2020, November 25). Why can potassium carbonate be used in this Williamson Ether Synthesis?[Link]

  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). [Carcinogenic activity of ethylene oxide and its reaction products 2-chlorethanol, 2-bromoethanol, ethylene glycol and diethylene glycol. II. Testing of 2-chlorethanol and 2-bromoethanol for carcinogenic activity]. [Link]

  • Bundesinstitut für Risikobewertung (BfR). (n.d.). 2-chloroethanol. [Link]

  • PubMed. (n.d.). [Carcinogenic activity of ethylene oxide and its reaction products 2-chlorethanol, 2-bromoethanol, ethylene glycol and diethylene glycol. II. Testing of 2-chlorethanol and 2-bromoethanol for carcinogenic activity]. [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Aminobenzonitrile Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols for the purification of aminobenzonitrile isomers (e.g., 2-aminobenzonitrile and 4-aminobenzonitrile).

Part 1: Troubleshooting & FAQs

Q1: I am observing significant impurity carryover during the initial liquid-liquid extraction of crude aminobenzonitriles. How can I optimize solvent partitioning?

Mechanistic Causality: The nitrile group (-CN) is strongly electron-withdrawing via both inductive and resonance effects. This drastically lowers the basicity (pKa) of the aniline amino group compared to standard aliphatic amines. Solution: Exploit this lowered basicity by performing the extraction at a highly acidic pH (0–2). When extracting the quenched reaction mass, use a polar organic solvent like chloroform as detailed in the1[1]. At pH 0–2, more basic aliphatic impurities and byproducts are fully protonated and sequestered in the aqueous layer. The weakly basic aminobenzonitrile remains largely unprotonated and partitions effectively into the chloroform layer, yielding a crude product with significantly higher GC purity (>99.5%)[1].

Q2: Why does my 2-aminobenzonitrile "oil out" instead of forming crystals during recrystallization?

Mechanistic Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent. 2-Aminobenzonitrile has a relatively low melting point of 45–48 °C[1]. If the solvent is too hot during the cooling phase, the product separates as an immiscible liquid rather than a crystalline solid. Solution: Transition from highly polar boiling solvents to non-polar hydrocarbon solvents such as hexane or cyclohexane[1]. Heat the solvent only to 40–60 °C (just below the melting point of the solute), dissolve the crude extract, and cool slowly to induce controlled nucleation[1]. Conversely, for 4-aminobenzonitrile, which has a higher melting point of 83–85 °C, recrystallization from2 is highly effective and prevents oiling[2].

Q3: What is the optimal mobile phase for normal-phase flash chromatography of aminobenzonitriles to remove unreacted starting materials?

Mechanistic Causality: Aminobenzonitriles possess dual functional groups: a hydrogen-bond donating/accepting amine and a polar, linear nitrile group. This creates strong interactions with the stationary silica phase, often leading to peak tailing if the solvent is too non-polar. Solution: A gradient solvent system is required.

  • System A (Broad Application): Use a mixture of Petroleum Ether (PE) and Ethyl Acetate (EA). Start at a 5:1 ratio to elute non-polar impurities, then increase polarity to 2:1 to elute the target 4-aminobenzonitrile as noted in standard 3[3].

  • System B (Isomer Specific): For 2-aminobenzonitrile, a 4 system provides excellent resolution from strongly hydrogen-bonding aminobenzamides[4].

Part 2: Quantitative Solvent Selection Guide

Solvent SystemApplication PhaseTarget IsomerEffect on Yield / PurityMechanistic Note
Chloroform (pH 0–2) Liquid-Liquid Extraction2-AminobenzonitrileGC Purity >99.5%Exploits the low pKa of the aniline group; leaves basic impurities protonated in the aqueous phase.
Hexane / Cyclohexane Recrystallization2-AminobenzonitrileHigh Yield / Prevents OilingIdeal for low melting point (45–48 °C) solutes; prevents liquid-liquid separation during cooling.
5% Aqueous Ethanol Recrystallization4-AminobenzonitrileHigh PurityExcellent for higher melting point (83–85 °C) isomers; effectively removes polar salts.
PE / Ethyl Acetate (2:1) Flash Chromatography4-AminobenzonitrileExcellent ResolutionBalances H-bonding of the amine with silica to prevent peak tailing.
Chloroform / Hexane (1:3) Flash Chromatography2-AminobenzonitrileHigh ResolutionResolves aminobenzonitriles from strongly H-bonding starting materials like aminobenzamides.

Part 3: Validated Experimental Protocols

Protocol A: High-Purity Extraction and Recrystallization of 2-Aminobenzonitrile

This protocol is self-validating: successful phase separation and crystallization visually confirm the removal of polar and high-melting impurities.

  • Quenching: Quench the crude reaction mixture by pouring it slowly into ice-cold deionized water to precipitate the crude organics[1].

  • pH Adjustment: Adjust the aqueous mixture to a highly acidic state (pH 0–2) using concentrated HCl[1]. Verify with pH paper.

  • Extraction: Add chloroform (CHCl₃) to the acidic aqueous mixture. Vigorously agitate and allow the phases to separate. (Self-Validation Note: Chloroform is denser than water; collect the bottom organic layer).

  • Decolorization: Treat the collected chloroform layer with activated charcoal to remove highly conjugated colored impurities, then filter through a Celite pad[1].

  • Concentration: Evaporate the chloroform under reduced pressure to obtain the crude solid[1].

  • Recrystallization: Suspend the crude solid in hexane or cyclohexane. Heat gently to 40–60 °C until fully dissolved[1]. Do not exceed 60 °C to prevent degradation.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) to maximize crystal yield. Filter and dry under vacuum[1].

Protocol B: Silica Gel Flash Chromatography of 4-Aminobenzonitrile
  • Column Preparation: Pack a glass column with silica gel (200-300 mesh) using Petroleum Ether (PE) as the slurry solvent.

  • Sample Loading: Dissolve the crude 4-aminobenzonitrile in a minimal volume of a PE/Ethyl Acetate (EA) mixture and load it carefully onto the silica bed[3].

  • Elution: Begin elution with a low-polarity mobile phase of PE/EA (5:1) to wash out unreacted halides or non-polar byproducts[3].

  • Product Collection: Increase the mobile phase polarity to PE/EA (2:1)[3]. Monitor the eluent fractions via TLC (UV detection at 254 nm). 4-Aminobenzonitrile will elute in this fraction.

  • Recovery: Pool the product-containing fractions, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the purified solid[3].

Part 4: Purification Workflow Visualization

G A Crude Reaction Mixture B Acidic Extraction (pH 0-2) Solvent: Chloroform A->B C Phase Separation B->C D Organic Layer (Aminobenzonitrile) C->D Bottom Layer E Aqueous Layer (Impurities) C->E Top Layer F Concentration & Purity Check D->F G Purity > 95%? F->G H Recrystallization (EtOH/H2O or Hexane) G->H Yes I Column Chromatography (PE/EA or CHCl3/Hexane) G->I No J Ultra-Pure Product (>99.5%) H->J I->J

Workflow for the extraction and purification of aminobenzonitriles.

References

  • Process For The Preparation Of Highly Pure 2 Aminobenzonitrile - Quick Company (Patent Application)[Link]

  • Supporting Information (Chromatography Protocols) - Rsc.org[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benzonitrile Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Benzonitrile (C₆H₅CN) is a foundational building block in modern organic synthesis. As a precursor to pharmaceuticals, agrochemicals, dyes, and high-performance polymers like benzoguanamine resins, the efficient and selective synthesis of its core structure is of paramount importance.[1][2][3] This guide provides an in-depth comparative analysis of the principal methods for synthesizing benzonitrile, moving beyond mere procedural lists to explore the mechanistic underpinnings, practical trade-offs, and field-proven insights behind each route. Our objective is to equip the practicing scientist with the knowledge to select and execute the optimal synthesis strategy for their specific research and development needs.

Industrial Standard: The Ammoxidation of Toluene

The dominant industrial-scale synthesis of benzonitrile is the vapor-phase ammoxidation of toluene.[4][5] This process involves the reaction of toluene with ammonia and oxygen (typically from air) at high temperatures, generally between 400-450°C, over a heterogeneous catalyst.[4][6]

Mechanism and Causality: The reaction proceeds via a redox mechanism on the catalyst surface. Vanadium and molybdenum oxides are common catalytic components, often supported on materials like alumina or silica.[7][8][9] Toluene is first oxidized to a benzaldehyde-like intermediate on the catalyst surface. This intermediate then reacts with adsorbed ammonia to form a benzylimine species, which undergoes further oxidative dehydrogenation to yield benzonitrile.[7] The high temperatures are necessary to overcome the activation energy for the C-H bond cleavage of the toluene methyl group.[10] The choice of catalyst is critical; it must be active enough to facilitate toluene oxidation but selective enough to prevent over-oxidation to carbon oxides (CO, CO₂), which is a primary competing reaction.[1][10]

Process Advantages:

  • Cost-Effectiveness: Utilizes inexpensive and abundant starting materials (toluene, ammonia, air).

  • Scalability: Well-established for continuous, large-scale production.[11]

  • High Throughput: Modern catalysts can achieve high conversion and selectivity, leading to excellent output.[8][12]

Limitations:

  • Harsh Conditions: Requires significant energy input due to high operating temperatures and pressures.

  • Complex Infrastructure: The process necessitates specialized fixed-bed or fluidized-bed reactors, making it unsuitable for typical laboratory settings.[6]

Foundational Laboratory-Scale Syntheses

For laboratory and smaller-scale production, several classic methods offer greater flexibility and accessibility.

The Sandmeyer Reaction: From Aniline to Benzonitrile

A cornerstone of aromatic chemistry, the Sandmeyer reaction provides a reliable route to benzonitriles from aryl amines (anilines) via an aryl diazonium salt intermediate.[13][14]

Mechanistic Rationale: The synthesis is a two-step process. First, the primary aromatic amine is treated with a source of nitrous acid (typically NaNO₂ in the presence of a strong acid like HCl) at low temperatures (0-5°C) to form a relatively unstable diazonium salt. This step, known as diazotization, is temperature-critical; warming the solution can lead to premature decomposition and the formation of phenol byproducts.[15]

In the second step, the cold diazonium salt solution is added to a solution of copper(I) cyanide (CuCN).[16][17] The Cu(I) salt catalyzes the substitution of the diazonium group (-N₂⁺) with a cyanide group (-CN). The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt, which liberates nitrogen gas and forms an aryl radical.[16]

dot

Caption: Key stages of the Sandmeyer reaction for benzonitrile synthesis.

Advantages:

  • Versatility: Applicable to a wide range of substituted anilines, allowing for the synthesis of diverse benzonitrile derivatives.[15]

  • Good Yields: Can provide moderate to high yields, particularly for electron-deficient anilines.[15]

Disadvantages:

  • Hazardous Reagents: Involves the use of highly toxic cyanide salts.

  • Unstable Intermediate: Diazonium salts can be explosive if isolated or allowed to dry. They must be prepared and used in situ at low temperatures.

  • Stoichiometric Copper Waste: Generates copper-containing waste streams that require proper disposal.

Dehydration of Benzamide

This is arguably one of the most direct and common laboratory methods for preparing benzonitrile. It involves the removal of a molecule of water from primary amides.[4]

Causality of Reagent Choice: The key to this reaction is the selection of a potent dehydrating agent.

  • Phosphorus Pentoxide (P₂O₅): A powerful and effective reagent that readily converts benzamide to benzonitrile, often with high yields (approaching 90%) upon heating.[18][19] Microwave-assisted protocols using P₂O₅ can dramatically reduce reaction times from hours to minutes.[19][20]

  • Thionyl Chloride (SOCl₂): Another common choice that works under milder conditions than P₂O₅.

  • Other Reagents: Other systems like phosphorus oxychloride (POCl₃), benzenesulfonyl chloride, and even heating with ammonium sulfamate have been employed.[21]

dot

Caption: General workflow for the synthesis of benzonitrile via dehydration of benzamide.

Advantages:

  • High Yields: Can achieve excellent yields with the right choice of dehydrating agent.[18][19]

  • Directness: A straightforward conversion from a readily available starting material.

  • Cyanide-Free: Avoids the use of highly toxic metal cyanides.

Disadvantages:

  • Harsh Reagents: Strong dehydrating agents like P₂O₅ are corrosive and require careful handling.

  • Exothermic Reactions: The reaction can be vigorous and requires controlled addition of reagents and temperature management.

Rosenmund-von Braun and Palladium-Catalyzed Cyanation

These methods involve the direct substitution of a halogen on an aromatic ring with a cyanide group.

  • Rosenmund-von Braun Reaction: This classic method involves heating an aryl halide (typically bromide or iodide) with a stoichiometric amount of copper(I) cyanide, often in a high-boiling polar solvent like DMF or pyridine.[15][22] While effective, it traditionally requires high temperatures (150-200°C) and can have limited functional group tolerance.[15]

  • Palladium-Catalyzed Cyanation: A significant advancement over the Rosenmund-von Braun reaction, modern cross-coupling chemistry allows for the cyanation of aryl halides and triflates under much milder conditions.[23] These reactions use a palladium catalyst, a phosphine ligand, and a cyanide source (e.g., zinc cyanide, potassium hexacyanoferrate(II)).[23] The key advantage is the greatly expanded substrate scope and functional group tolerance, making it a preferred method in complex molecule synthesis.

Comparative Performance Analysis

The selection of a synthetic route is a multi-factorial decision. The following table provides a comparative summary of the key performance indicators for the discussed methods.

MethodStarting Material(s)Typical Yield (%)Reaction ConditionsScalabilityKey AdvantagesKey Disadvantages
Ammoxidation Toluene, NH₃, O₂>90%[7][11]400-450°C, Catalyst[6]IndustrialLow-cost materials, continuous process.High energy, requires specialized plant.
Sandmeyer Reaction Aryl Amine50-93%[15]0-5°C then 60-70°C[15]Lab to PilotHigh versatility for derivatives.[16][17]Unstable intermediates, toxic cyanides, copper waste.
Dehydration Benzamide~90%[18][19]Heating (reflux or microwave)[18][19]LabHigh yields, cyanide-free.Corrosive/vigorous reagents.
Rosenmund-von Braun Aryl Halide75-98%[15]150-200°C, CuCN[15][22]LabDirect conversion of halides.Harsh conditions, toxic cyanide, stoichiometric copper.
Pd-Catalyzed Cyanation Aryl HalideGood to Excellent[23]80-120°C, Pd catalyst[23]Lab to PilotMild conditions, high functional group tolerance.Expensive catalyst/ligands, cyanide source still needed.
From Benzaldehyde Benzaldehyde, NH₂OH·HCl90-100%[2][24][25]Reflux (e.g., 80-120°C)[24][25]LabOne-pot, avoids aryl halides/amines.Can require catalysts, byproduct formation.[2][26]

Detailed Experimental Protocols

The following protocols are illustrative and should be performed with strict adherence to all institutional safety guidelines, particularly concerning the handling of toxic and corrosive materials.

Protocol 1: Sandmeyer Reaction - Synthesis of 4-Nitrobenzonitrile[16]

This protocol is adapted from literature and demonstrates the synthesis of a substituted benzonitrile, which follows the same principles as the synthesis of the parent compound.

A. Diazotization:

  • In a 100 mL flask, dissolve 4-nitroaniline (1.38 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL).

  • Cool the mixture to 0-5°C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in water (3 mL).

  • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5°C.

  • After the addition is complete, stir the resulting cold diazonium salt solution for an additional 30 minutes.

B. Cyanation:

  • In a separate 250 mL flask, dissolve copper(I) cyanide (1.08 g, 12 mmol) and potassium cyanide (1.56 g, 24 mmol) in water (10 mL). Caution: Highly toxic reagents. Handle only in a certified fume hood with appropriate personal protective equipment (PPE).

  • Warm this cyanide solution to 60-70°C in a water bath.

  • Slowly and carefully add the cold diazonium salt solution from Step A.5 to the warm cyanide solution. Vigorous evolution of nitrogen gas will occur.

  • Once the addition is complete, stir the reaction mixture at 60-70°C for 1 hour.

C. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-nitrobenzonitrile. The reported yield for this specific transformation is 93%.[15]

Protocol 2: Dehydration of Benzamide using Phosphorus Pentoxide (P₂O₅)[19]

This protocol describes a rapid, solvent-free microwave-assisted synthesis.

A. Reaction Setup:

  • In a microwave-safe reaction vessel, thoroughly mix benzamide (1.21 g, 10 mmol) and phosphorus pentoxide (P₂O₅) (2.13 g, 15 mmol). Caution: P₂O₅ is highly corrosive and reacts violently with water.

  • Place a stir bar in the vessel and cap it loosely.

B. Microwave Irradiation:

  • Place the vessel in a laboratory microwave reactor.

  • Irradiate the mixture for 1-2.5 minutes at a power level sufficient to maintain a temperature of 220-240°C.[18][20] Monitor the reaction progress by TLC if possible.

C. Work-up and Purification:

  • Allow the vessel to cool completely to room temperature inside the fume hood.

  • Carefully add dichloromethane (20 mL) to the solid residue.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude benzonitrile.

  • Further purification can be achieved by vacuum distillation. This method reports yields of up to 90%.[18][19]

Safety and Handling Considerations

The synthesis of benzonitrile often involves hazardous materials that demand rigorous safety protocols.

  • Cyanide Salts (NaCN, KCN, CuCN): These are acutely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[15] Always handle in a chemical fume hood with appropriate gloves and eye protection. Have a cyanide antidote kit available and ensure personnel are trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas.

  • Corrosive Reagents (P₂O₅, SOCl₂, Strong Acids): These can cause severe chemical burns. Handle with care, using appropriate PPE.[18][27]

  • Benzonitrile Product: Benzonitrile itself is a toxic compound, harmful if swallowed or in contact with skin.[28] It should be handled in a well-ventilated area, and appropriate protective gear should be worn.[27]

Conclusion and Future Outlook

The synthesis of benzonitrile can be approached from multiple angles, each with a distinct profile of advantages and limitations. For large-scale industrial production, the ammoxidation of toluene remains unrivaled in its economic efficiency. For laboratory synthesis, the dehydration of benzamide offers a high-yielding and cyanide-free route, while the Sandmeyer reaction provides unparalleled versatility for creating substituted analogues. Modern palladium-catalyzed cyanations represent the state-of-the-art for syntheses requiring mild conditions and broad functional group tolerance.

Looking forward, the field is moving towards greener and more sustainable methodologies. Electrochemical syntheses that can operate at room temperature without harsh reagents or expensive catalysts are gaining traction.[29][30] These emerging techniques promise to reduce the environmental footprint of nitrile synthesis and offer new avenues for chemical discovery. The choice of method ultimately depends on the specific goals of the chemist, balancing the need for scale, purity, cost, safety, and structural complexity.

References

  • Sandmeyer reaction - Wikipedia.
  • A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies - Benchchem.
  • BENZONITRILE -
  • Dehydration of Benzamide to Benzonitrile: Applic
  • Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production - NINGBO INNO PHARMCHEM CO.,LTD.
  • Metal-Ligand Cooperative Synthesis of Benzonitrile by Electrochemical Reduction and Photolytic Splitting of Dinitrogen - PubMed.
  • Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - RSC Publishing.
  • Benzonitrile can be prepared from benzaldehyde on tre
  • Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium | Chemické listy.
  • BENZONITRILE |
  • Electrosynthesis of nitriles from primary alcohols and ammonia on Ni catalysts - Green Chemistry (RSC Publishing).
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.
  • NH3-efficient ammoxidation of toluene by hydrothermally synthesized layered tungsten-vanadium complex metal oxides - huscap.
  • Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step | Organic Letters - ACS Public
  • Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium - ResearchG
  • Synthesis of 2-, 3- and 4-(phenylseleno)
  • US2828325A - Production of benzonitrile - Google P
  • Optimizing reaction conditions for the ammoxid
  • Synthesis of Benzonitrile - YouTube.
  • US4065487A - Process for producing benzonitrile - Google P
  • Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - PMC.
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online.
  • DE2632628A1 - Benzonitrile prodn. by ammoxidation of toluene - over a mixed oxide catalyst contg.
  • Benzaldehyde To Benzonitrile | PDF | Aldehyde | Chemical Reactions - Scribd.
  • Benzonitrile - Wikipedia.
  • Q.
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Publishing.
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
  • Direct transformation of benzaldehyde into benzonitrile in the presence of the reused Expanded Perlite- Polyphosphoric Acid (EP-PPA).
  • Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure - Powered by XMB 1.9.11 - Sciencemadness.org.
  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online.
  • Ammoxidation of toluene to benzonitrile on vanadium-titanium oxides catalysts prepared by precipitation.
  • (The)
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - Semantic Scholar.
  • BENZONITRILE - (For Synthesis) MSDS CAS - Oxford Lab Fine Chem LLP.
  • Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Medi
  • BENZONITRILE FOR SYNTHESIS MSDS CAS-No.: 100-47-0 MSDS - Loba Chemie.
  • US2770641A - Preparation of benzonitrile - Google P
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
  • Benzonitrile - Grokipedia.
  • Will cyanide substitute bromine in bromobenzene? - Chemistry Stack Exchange.
  • A Novel and Convenient Synthesis of Benzonitriles: Electrophilic Cyanation of Aryl and Heteroaryl Bromides | Request PDF - ResearchG
  • CN106631891A - Preparation method of benzonitrile - Google P

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Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of 2-Amino-3-(2-hydroxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and synthetic chemistry, confirming the exact molecular architecture of an intermediate or active pharmaceutical ingredient (API) is non-negotiable. For a densely functionalized small molecule like 2-Amino-3-(2-hydroxyethoxy)benzonitrile (C9H10N2O2), structural validation presents a unique challenge. The molecule possesses an electron-withdrawing nitrile group (-C≡N), an electron-donating amino group (-NH2), and a flexible 2-hydroxyethoxy side chain (-O-CH2-CH2-OH) all crowded onto a single benzene ring.

The primary analytical hurdle is regioisomer ambiguity . How can a researcher definitively prove that the hydroxyethoxy group is at the 3-position rather than the 4- or 5-position?

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy against orthogonal alternatives like Mass Spectrometry (MS) and Infrared (IR) spectroscopy, providing field-proven protocols and causality-driven methodologies for absolute structural confirmation.

Comparative Analytical Matrix

While1 [2]. The table below summarizes the quantitative and qualitative performance of each technique for this specific molecule.

Analytical TechniquePrimary Data YieldedStrengths for this MoleculeLimitations
1D & 2D NMR Atomic connectivity, regiochemistryUnambiguous assignment of the 3-hydroxyethoxy position via 3JCH​ HMBC correlations.Requires higher sample concentration (~15-20 mg) and high purity.
LC-HRMS Exact mass, isotopic patternHigh sensitivity; definitively confirms the C9H10N2O2 formula via[M+H]^+^ ion.Cannot easily distinguish between 2,3- vs. 2,4- regioisomers.
ATR-FTIR Functional group vibrationsRapid, non-destructive confirmation of the -C≡N and -OH/-NH2 groups.Provides zero information on the carbon framework connectivity.
X-Ray Crystallography 3D spatial arrangementAbsolute proof of 3D structure and solid-state conformation.Requires the difficult and time-consuming growth of a single crystal.

Core Validation Strategy: NMR Spectroscopy

2 [1]. For 2-Amino-3-(2-hydroxyethoxy)benzonitrile, 1D NMR provides the inventory of protons and carbons, but 2D NMR is required to piece the puzzle together.

Causality in Experimental Design: Solvent Selection

We specifically select DMSO-d6 over CDCl3 for this analysis.

  • Reasoning: The highly polar -NH2 and -OH groups cause poor solubility in non-polar solvents. Furthermore, DMSO strongly hydrogen-bonds with exchangeable protons. This slows down their chemical exchange rate, shifting the -OH and -NH2 signals downfield and causing the -OH proton to appear as a distinct triplet (due to coupling with the adjacent -CH2-) rather than a broad, useless singlet.

Protocol 1: 1D ^1^H and ^13^C NMR Acquisition

This protocol acts as a self-validating system: the ^1^H integral values must sum to exactly 10 protons. Any deviation mathematically proves the presence of impurities or an incorrect structural hypothesis.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6 (100 atom % D) containing 0.03% v/v TMS as an internal reference. Transfer to a 5 mm NMR tube.

  • ^1^H Acquisition: Run on a 400 MHz (or higher) spectrometer. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the aromatic protons, allowing for accurate integration. Acquire 16 scans.

  • ^13^C Acquisition: Acquire with complete proton decoupling (e.g., WALTZ-16). Set D1 to 2.0 seconds and acquire 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C-CN, C-NH2, C-O).

Expected ^1^H NMR Quantitative Data Summary:

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.15 dd (J = 8.0, 1.5 Hz) 1H Aromatic H6 (ortho to CN)
7.05 dd (J = 8.0, 1.5 Hz) 1H Aromatic H4 (ortho to OR)
6.65 t (J = 8.0 Hz) 1H Aromatic H5 (meta to CN/OR)
5.80 br s 2H -NH2 (exchangeable)
4.95 t (J = 5.5 Hz) 1H -OH (exchangeable)
4.10 t (J = 5.0 Hz) 2H -O-CH2- (aliphatic)

| 3.75 | q (J = 5.0 Hz) | 2H | -CH2-OH (aliphatic) |

Protocol 2: 2D HMBC for Absolute Regiochemistry

To definitively prove the 3-position of the hydroxyethoxy group,3 [3].

  • Execution: Acquire a gradient-selected HMBC (Heteronuclear Multiple Bond Correlation) spectrum optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Validation Checkpoint: Look for the cross-peak between the aliphatic protons at 4.10 ppm (-O-CH2~-) and the aromatic carbon at ~145-155 ppm (C3). A strong 3JCH​ correlation definitively locks the side chain to the C3 position of the ring, ruling out all other regioisomers.

Orthogonal Validation Protocols

To build a robust, E-E-A-T compliant data package, NMR must be cross-validated with Mass Spectrometry and Infrared Spectroscopy.

Protocol 3: LC-HRMS (High-Resolution Mass Spectrometry)
  • Causality: We utilize Electrospray Ionization in positive mode (ESI+) because the basic -NH2 group readily accepts a proton to form a stable [M+H]^+^ ion.

  • Methodology:

    • Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Inject 1 µL into a Q-TOF or Orbitrap mass spectrometer.

    • Self-Validation: Calculate the mass error. The theoretical exact mass for [C9H10N2O2 + H]^+^ is 179.0820 Da. The experimental mass must yield a Δ ppm of ≤5.0 to definitively confirm the molecular formula.

Protocol 4: ATR-FTIR Spectroscopy
  • Causality: We use Attenuated Total Reflectance (ATR) rather than KBr pellets. KBr is highly hygroscopic; absorbed water would create a massive, artificial -OH stretch that masks the molecule's true -OH and -NH2 signals.

  • Methodology:

    • Place 1-2 mg of the neat solid directly onto the diamond crystal of the ATR-FTIR.

    • Apply pressure via the anvil and acquire 32 scans from 4000 to 400 cm^-1^.

    • Self-Validation: Confirm the presence of the sharp, highly characteristic -C≡N stretching frequency at ~2220 cm^-1^, and the dual N-H stretching bands (symmetric and asymmetric) superimposed on the broad O-H stretch between 3200–3450 cm^-1^.

Workflow Visualization

The following diagram maps the logical dependency of these analytical techniques, demonstrating how orthogonal screening feeds into advanced NMR elucidation to form a closed-loop validation system.

ValidationWorkflow cluster_orthogonal Orthogonal Screening cluster_nmr NMR Structural Elucidation Start Synthesized Compound 2-Amino-3-(2-hydroxyethoxy)benzonitrile HRMS LC-HRMS Exact Mass & Formula Start->HRMS FTIR FTIR Spectroscopy Functional Groups Start->FTIR NMR1D 1D NMR (1H, 13C) Chemical Shifts HRMS->NMR1D FTIR->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) Regiochemistry NMR1D->NMR2D Resolve Overlap Confirm Absolute Structural Confirmation NMR2D->Confirm HMBC Correlations

Fig 1: Logical workflow for the structural validation of 2-Amino-3-(2-hydroxyethoxy)benzonitrile.

Conclusion

While LC-HRMS and FTIR provide rapid, highly sensitive confirmations of molecular formula and functional groups, they fall short of providing a complete 3D topological map. For 2-Amino-3-(2-hydroxyethoxy)benzonitrile, the strategic application of 1D and 2D NMR—specifically leveraging 3JCH​ correlations in the HMBC spectrum—is the only non-destructive method capable of resolving regioisomer ambiguity and providing absolute structural validation.

References

  • The Evolving Landscape of NMR Structural Elucidation Source: MDPI / ResearchG
  • Comparison of NMR and mass spectrometry for metabolomics study, adapted from (Robertson, 2005)
  • Complete NMR structural elucidation of the capsular polysaccharide adjuvant from Klebsiella I-714 Source: PubMed / Eur J Biochem. URL:[3]

Sources

Comparison of palladium, nickel, and copper catalysts for cyanation

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Catalytic Strategies for Aryl Cyanation: A Comparative Guide to Palladium, Nickel, and Copper Systems

Introduction

Aryl nitriles are indispensable structural motifs in pharmaceuticals, agrochemicals, and advanced materials. Historically, their synthesis relied heavily on the Rosenmund–von Braun reaction, which necessitates stoichiometric amounts of toxic copper(I) cyanide and harsh thermal conditions (>150 °C)[1]. The advent of transition-metal catalysis has revolutionized this transformation, enabling milder, safer, and highly efficient cross-coupling methodologies.

As an application scientist, selecting the right catalytic system is rarely a one-size-fits-all endeavor. This guide provides an objective, data-driven comparison of palladium, nickel, and copper catalytic systems for aryl cyanation, equipping researchers with the mechanistic insights and self-validating protocols necessary for optimal catalyst selection.

Mechanistic Bottlenecks: The "Cyanide Poisoning" Paradigm

The fundamental challenge in transition-metal-catalyzed cyanation is the strong coordination affinity of the cyanide anion (CN⁻) for the metal center. Cyanide acts as a potent σ -donor and π -acceptor, readily forming coordinatively saturated, catalytically inactive complexes (e.g., [Pd(CN)4​]2− or [Ni(CN)4​]2− ). This phenomenon, known as "catalyst poisoning," outcompetes the oxidative addition of the aryl halide, halting the catalytic cycle entirely[2].

To overcome this, modern protocols rely on the slow-release of cyanide. By utilizing alternative cyanating agents—such as K4​[Fe(CN)6​] , acetone cyanohydrin, or organic nitriles—the steady-state concentration of free CN⁻ is kept exceptionally low, allowing the catalytic cycle to proceed unhindered[3].

G M0 M(0) Catalyst (Pd or Ni) M2_ArX Ar-M(II)-X (Oxidative Addition) M0->M2_ArX Ar-X Poison [M(CN)n]x- (Catalyst Deactivation) M0->Poison Excess CN- M2_ArCN Ar-M(II)-CN (Transmetalation) M2_ArX->M2_ArCN CN- Source M2_ArX->Poison Excess CN- ArCN Ar-CN Product (Reductive Elimination) M2_ArCN->ArCN ArCN->M0 Regeneration

Catalytic cycle of cross-coupling cyanation and pathways of cyanide-induced catalyst deactivation.

Objective Comparison of Catalytic Systems

The choice between Pd, Ni, and Cu depends heavily on the substrate's electronic properties, the leaving group, and scale-up economics.

  • Palladium: The gold standard for functional group tolerance. While historically limited by catalyst deactivation, the use of bidentate phosphine ligands (e.g., dppf) and non-toxic K4​[Fe(CN)6​] has made Pd highly reliable for aryl iodides, bromides, and activated chlorides[4].

  • Nickel: Highly cost-effective and capable of activating challenging electrophiles, including unactivated aryl chlorides and phenol derivatives (e.g., triflates)[3]. Nickel's unique electronic properties allow the use of greener organic cyanide sources like acetone cyanohydrin and butyronitrile[1].

  • Copper: Ideal for bulk syntheses involving aryl iodides and bromides. Modern Cu-catalyzed protocols utilize a domino halide exchange strategy, where catalytic KI converts cheaper aryl bromides into reactive aryl iodides in situ, followed by rapid cyanation[5].

FeaturePalladium (Pd)Nickel (Ni)Copper (Cu)
Active Substrates Ar-I, Ar-Br, activated Ar-ClAr-I, Ar-Br, Ar-Cl, Ar-OTfAr-I, Ar-Br
Typical CN⁻ Sources K4​[Fe(CN)6​] , Zn(CN)2​ Acetone cyanohydrin, Zn(CN)2​ NaCN, KCN, CuCN
Operating Temperature 80 °C – 130 °C25 °C – 100 °C110 °C – 150 °C
Functional Group Tolerance ExcellentGood to ExcellentModerate to Good
Catalyst Cost HighLowVery Low
Primary Limitation Expensive; struggles with inert Ar-ClAir-sensitive precatalystsRequires stoichiometric or high mol% metal

Experimental Protocols & Self-Validating Workflows

Protocol 1: Palladium-Catalyzed Cyanation using K4​[Fe(CN)6​]

This protocol leverages K4​[Fe(CN)6​] as an operationally safe, non-toxic cyanide source. The addition of Na2​CO3​ and water facilitates the slow thermal release of cyanide[6].

  • Preparation: In an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), K4​[Fe(CN)6​]⋅3H2​O (0.2 mmol, equivalent to 1.2 mmol CN⁻), Pd(OAc)2​ (2 mol%), dppf (4 mol%), and Na2​CO3​ (1.0 mmol).

    • Causality Check: The 1:2 ratio of Pd to dppf ensures the formation of a robust, bidentate-coordinated Pd(0) species that resists aggregation into inactive palladium black.

  • Degassing: Evacuate the tube and backfill with argon (repeat 3x).

    • Self-Validation Checkpoint: Rigorous degassing is vital. Failure to do so results in the oxidation of the dppf ligand to its phosphine oxide, visually indicated by a premature color change to dark black before heating.

  • Reaction: Add degassed DMF (2.0 mL) and H2​O (2.0 mL). Stir the mixture at 120 °C for 12–16 hours.

    • Causality Check: The co-solvent system is critical; water partially dissolves the inorganic hexacyanoferrate, enabling the controlled release of CN⁻ into the organic phase where the Pd catalyst resides.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: Nickel-Catalyzed Cyanation using Acetone Cyanohydrin

This method utilizes acetone cyanohydrin, a liquid organic cyanide source that avoids the handling of solid metal cyanides[3].

  • Preparation: Inside a nitrogen-filled glovebox, charge a vial with (TMEDA)NiCl(o−tolyl) precatalyst (5 mol%), dppf (5 mol%), and the aryl chloride (1.0 mmol).

  • Reagent Addition: Add anhydrous THF (3.0 mL), followed by triethylamine (1.5 mmol) and acetone cyanohydrin (1.2 mmol).

    • Causality Check: Triethylamine acts as a base to deprotonate acetone cyanohydrin, driving the equilibrium to release HCN/CN⁻ in situ at a rate matching the catalytic turnover.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 80 °C for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture should maintain a homogeneous transition-metal color (typically deep red/brown). Rapid precipitation indicates catalyst crashing out due to oxygen exposure.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with dichloromethane, and purify.

Protocol 3: Copper-Catalyzed Domino Halide Exchange-Cyanation

This protocol solves the low reactivity of aryl bromides by utilizing a Finkelstein-type in situ halide exchange[5].

  • Preparation: To a Schlenk tube, add aryl bromide (1.0 mmol), NaCN (1.2 mmol), CuI (10 mol%), KI (20 mol%), and N,N′ -dimethylethylenediamine (DMEDA) (20 mol%).

    • Causality Check: KI is essential. The Cu-catalyzed exchange converts the Ar-Br to Ar-I. Ar-I undergoes oxidative addition to Cu(I) exponentially faster than Ar-Br, bypassing the kinetic bottleneck.

  • Reaction: Add anhydrous toluene (2.5 mL) under argon. Heat the sealed tube at 110 °C for 20 hours.

    • Self-Validation Checkpoint: GC-MS monitoring should initially show the formation of the Ar-I intermediate, which subsequently converts to the Ar-CN product. If Ar-I accumulates, the cyanation step is failing (likely due to inactive NaCN or insufficient ligand).

  • Workup: Cool, dilute with EtOAc, filter through a pad of Celite to remove copper salts, and concentrate.

Strategic Catalyst Selection

Selecting the appropriate metal requires balancing substrate reactivity with operational constraints. Use the following decision matrix to guide your experimental design.

DecisionTree Start Select Aryl Substrate Iodide Aryl Iodide / Bromide Start->Iodide Chloride Aryl Chloride / Phenol Deriv. Start->Chloride Cu Copper Catalysis (Cost-effective, robust) Iodide->Cu Budget/Scale Pd Palladium Catalysis (High FG tolerance) Iodide->Pd Complex FG Chloride->Pd Specialized Ligands Ni Nickel Catalysis (High reactivity, broad scope) Chloride->Ni Base/Ligand tolerant

Decision matrix for selecting Pd, Ni, or Cu catalysts based on substrate and reaction constraints.

References

  • A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides , researchgate.net. 2

  • Nickel-Catalyzed Cyanation of Aryl Halides - MDPI , mdpi.com. 3

  • Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides - ACS Publications , acs.org. 5

  • Nickel-Catalyzed Cyanation of Aryl Halides - PMC - NIH , nih.gov. 1

  • Palladium-Catalyzed Cyanation of Aryl Perfluorooctylsulfonates - ConnectSci , connectsci.au. 4

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides , rsc.org. 6

Sources

A Comparative Guide to the Reactivity of Substituted Anilines in the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The Sandmeyer reaction is a cornerstone of organic synthesis, enabling the conversion of primary aromatic amines into aryl halides, cyanides, and other functional groups via a diazonium intermediate[1]. While the overall transformation is robust, the electronic nature of the substituents on the aniline ring dramatically dictates the kinetics, yield, and side-product profile of the reaction.

This guide provides an objective, data-driven comparison of how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) influence the two critical phases of the Sandmeyer reaction: Diazotization and Single Electron Transfer (SET) . By understanding the underlying mechanistic causality, synthetic chemists can optimize protocols, implement self-validating experimental checks, and predict product distributions with high accuracy.

Mechanistic Causality: The Substituent Dichotomy

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution ( SRN​Ar ) that relies on a delicate electronic balance[1]. The substituent effects in this reaction present a classic synthetic dichotomy, as the two primary steps have opposing electronic requirements.

Phase 1: Diazotization (Nucleophilic Attack)

In the first step, the aniline nitrogen must act as a nucleophile to attack the in situ generated nitrosonium ion ( NO+ ).

  • EDG Effect: Electron-donating groups (e.g., −OCH3​ , −CH2​CH3​ ) increase the electron density on the amine, enhancing its nucleophilicity. Diazotization of these substrates is rapid and proceeds smoothly in standard aqueous acidic conditions[2].

  • EWG Effect: Electron-withdrawing groups (e.g., −NO2​ , −CF3​ ) deplete electron density from the amine. This significantly retards the nucleophilic attack, often necessitating harsher conditions—such as concentrated sulfuric acid or pre-formed nitrosylsulfuric acid—to force the formation of the diazonium salt.

Phase 2: Sandmeyer Coupling (Single Electron Transfer)

The rate-determining step of the Sandmeyer reaction is the single electron transfer (SET) from the Cu(I) catalyst to the diazonium cation, generating an aryl radical and nitrogen gas[3]. Here, the electronic requirements are completely reversed.

  • EWG Effect: EWGs lower the reduction potential of the diazonium salt (making it more positive). This facilitates the electron transfer from Cu(I) , drastically accelerating the radical formation step[4]. Furthermore, the presence of strong EWGs (like −CF3​ ) diminishes the affinity of the diazonium ion toward nucleophilic attack by water, effectively suppressing unwanted phenol formation[5].

  • EDG Effect: EDGs stabilize the diazonium cation, making it harder to reduce. This slows down the SET step[3]. The prolonged lifetime of the diazonium ion in the aqueous mixture increases its susceptibility to competing side reactions, primarily hydrolysis to phenols.

MechanisticPathway Aniline Substituted Aniline (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+ X-) Aniline->Diazonium NaNO2, HX, <5°C EDG accelerates EWG decelerates SET Single Electron Transfer (Cu+ -> Cu2+) Diazonium->SET Rate-Determining Step EWG accelerates SET EDG decelerates SET Radical Aryl Radical (Ar•) + N2 SET->Radical -N2 (Gas Evolution) Product Aryl Halide (Ar-X) + Cu+ Radical->Product Halogen Transfer from Cu(II)

Mechanistic pathway of the Sandmeyer reaction highlighting substituent effects.

Comparative Reactivity & Quantitative Data

The following table summarizes the kinetic behavior and typical yields for various classes of substituted anilines during a standard Sandmeyer halogenation.

Substituent ClassRepresentative AnilineDiazotization KineticsSandmeyer SET RateTypical Yield (%)Primary Competing Side Reaction
Strong EWG ( −NO2​ , −CF3​ )2-Chloro-5-(trifluoromethyl)anilineVery Slow (Requires strong acid)Fast (Low reduction potential)85–95%Protodeamination, Benzyne formation (if basic)[5]
Weak EWG ( −Cl , −Br )4-ChloroanilineModerateModerate-Fast80–90%Biaryl homocoupling
Weak EDG (Alkyl)4-Ethylaniline / 3-Propylaniline[2]FastModerate-Slow75–85%Phenol formation (Hydrolysis)
Strong EDG ( −OCH3​ , −OH )4-MethoxyanilineVery Fast Slow (High reduction potential)60–75%Phenol formation / Oxidation

Self-Validating Experimental Protocols

To ensure reproducibility across different substrates, the following protocol incorporates built-in validation checkpoints. This methodology is optimized for the synthesis of aryl chlorides using CuCl , but can be adapted for bromination ( CuBr/HBr ) or cyanation ( CuCN/KCN )[1][6].

ExperimentalWorkflow Step1 Step 1: Amine Salt Dissolve Ar-NH2 in aq. HX Step2 Step 2: Diazotization Add NaNO2 at 0-5°C Validate: Starch-Iodide Paper Step1->Step2 Step4 Step 4: Sandmeyer Coupling Dropwise addition of diazonium Validate: N2 evolution ceases Step2->Step4 Cold Transfer Step3 Step 3: Cu(I) Preparation Dissolve CuX in HX Step3->Step4 Step5 Step 5: Workup Extraction & Purification Step4->Step5

Self-validating experimental workflow for Sandmeyer halogenation.

Step-by-Step Methodology

1. Amine Hydrochloride Formation

  • Action: Suspend 1.0 equivalent of the substituted aniline in 2.5–3.0 equivalents of aqueous hydrochloric acid (37%).

  • Causality: Excess acid is required not only to form the soluble hydrochloride salt but also to prevent the free amine from coupling with the formed diazonium salt (which would yield an unwanted diazoamino compound).

2. Diazotization (Self-Validating Step)

  • Action: Cool the mixture to 0–5 °C using an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite ( NaNO2​ , 1.05 eq) dropwise.

  • Causality: The temperature must be strictly maintained below 5 °C. At higher temperatures, the diazonium salt will thermally degrade into a phenol via the loss of N2​ and subsequent attack by water[5][7].

  • Validation Checkpoint: After the addition is complete, test the mixture with starch-iodide paper . An immediate blue-black color confirms the presence of excess nitrous acid, validating that all the aniline has been consumed. If the test is negative, add NaNO2​ in 0.01 eq increments until positive. Once validated, add a small amount of sulfamic acid or urea to quench the excess nitrous acid, preventing unwanted oxidations in the next step.

3. Copper(I) Halide Preparation

  • Action: In a separate flask, dissolve 1.1 equivalents of Copper(I) chloride ( CuCl ) in concentrated HCl (37%). Cool this solution to 0 °C.

  • Causality: CuCl is insoluble in water but highly soluble in concentrated HCl due to the formation of the soluble dichloro-cuprate complex ( [CuCl2​]− ), which is the active catalytic species for the SET step.

4. Sandmeyer Coupling (Self-Validating Step)

  • Action: Transfer the cold diazonium salt solution dropwise into the vigorously stirred CuCl solution.

  • Causality: Dropwise addition keeps the steady-state concentration of the highly reactive aryl radical low. If the radical concentration spikes, the radicals will dimerize, leading to biaryl homocoupling side products[1].

  • Validation Checkpoint: The reaction progress is visually self-validating. The immediate evolution of nitrogen gas ( N2​ ) bubbles upon addition confirms the successful SET and radical decomposition. The reaction is complete when gas evolution entirely ceases (typically after allowing the mixture to slowly warm to room temperature over 1–2 hours).

5. Workup & Purification

  • Action: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer sequentially with 10% NaOH (to remove any phenolic side products), water, and brine. Dry over anhydrous Na2​SO4​ , concentrate, and purify via distillation or column chromatography[8].

Sources

Comparative study of the biological activity of benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Activity of Benzonitrile Derivatives: A Rational Design Guide for Targeted Therapeutics

Introduction As a Senior Application Scientist, I frequently encounter the benzonitrile moiety as a privileged scaffold in drug discovery. The electron-withdrawing cyano group not only enhances metabolic stability but also engages in critical hydrogen bonding and dipole interactions within target active sites. In this comparative guide, we will critically evaluate the biological performance of novel benzonitrile derivatives across two distinct therapeutic paradigms: Aromatase Inhibition (hormone-dependent breast cancer) and PD-1/PD-L1 Blockade (immuno-oncology). By dissecting their structure-activity relationships (SAR) and validating their experimental workflows, this guide provides actionable insights for drug development professionals.

Comparative Efficacy: Aromatase vs. Immune Checkpoint Inhibition

Benzonitrile derivatives exhibit remarkable versatility depending on their spatial arrangement and conjugated ring systems.

  • Aromatase Inhibitors (CYP19A1): The standard-of-care, Letrozole, utilizes a benzonitrile ring to coordinate with the heme iron of the aromatase enzyme. Recent developments have introduced 4-functionalized indole-benzonitrile derivatives. For instance, the racemate 4-[(1H-imidazol-1-yl)(1H-indol-4-yl)methyl]benzonitrile demonstrates highly potent CYP19A1 inhibition, effectively blocking the conversion of androgens to estrogens1[1].

  • PD-1/PD-L1 Inhibitors: Small-molecule immunotherapy is rapidly advancing. A novel series of biphenyl-1,2,3-triazol-benzonitrile derivatives has been designed to disrupt the PD-1/PD-L1 protein-protein interaction. Compound 7 (a piperazinyl-substituted derivative) successfully induces PD-L1 dimerization, mimicking the action of established inhibitors like BMS-2022 [2].

Quantitative Data Comparison

The following table synthesizes the in vitro inhibitory concentrations (IC50) of key benzonitrile derivatives against their respective molecular targets.

Compound ClassSpecific DerivativeTargetIC50 ValueMechanism of Action
Triazole-BenzonitrileLetrozole (Reference)CYP19A1 (Aromatase)11.5 nMCompetitive heme coordination
Indole-Benzonitrile4-[(1H-imidazol-1-yl)(1H-indol-4-yl)methyl]benzonitrileCYP19A1 (Aromatase)11.5 nMCompetitive heme coordination
Pyrimidinyl-Benzonitrile18F-labeled Tracer (Compound 1c)CYP19A1 (Aromatase)< 1.0 nMHigh-affinity active site binding
Biphenyl-Triazol-BenzonitrileCompound 7PD-1/PD-L18.52 μMPD-L1 Dimerization / PPI Blockade
Biphenyl-Triazol-BenzonitrileCompound 6PD-1/PD-L112.28 μMPD-L1 Dimerization / PPI Blockade

Mechanistic Pathways & Logical Workflows

Understanding the causality of these inhibitors requires mapping their interaction pathways. Below is the mechanism by which benzonitrile-based aromatase inhibitors halt estrogen-driven tumor proliferation.

Mechanistic pathway of benzonitrile derivatives inhibiting CYP19A1 to halt tumor growth.

Validated Experimental Protocols

To ensure scientific integrity, the assays used to evaluate these compounds must be self-validating systems. Here, I detail the methodologies for assessing both classes of benzonitrile derivatives, explicitly outlining the causality behind the procedural steps.

Protocol A: In Vitro Aromatase Inhibition Assay (Radiometric Method)

Purpose: To determine the IC50 of indole-benzonitrile derivatives against CYP19A1. Self-Validating Feature: The use of a tritiated substrate allows for the precise tracking of the specific enzymatic cleavage event, while the inclusion of Letrozole as a positive control validates the assay's dynamic range.

  • Preparation of Microsomes: Isolate human placental microsomes. Causality: Placental microsomes provide a physiologically relevant, membrane-bound environment that preserves the native conformation of CYP19A1 and its essential NADPH-cytochrome P450 reductase complex.

  • Substrate Incubation: Prepare a reaction mixture containing 100 nM [1β-3H]androstenedione, NADPH (2 mM), and the benzonitrile derivative (varying concentrations from 0.1 nM to 10 μM) in a phosphate buffer (pH 7.4).

  • Reaction Initiation & Termination: Add the microsomal protein to initiate the reaction. Incubate at 37°C for 15 minutes. Terminate the reaction by adding chloroform. Causality: Chloroform denatures the enzyme immediately and extracts the unreacted hydrophobic steroid substrate, leaving the hydrophilic tritiated water (the catalytic byproduct) in the aqueous phase.

  • Phase Separation & Quantification: Centrifuge the mixture at 2000 x g for 10 minutes. Transfer an aliquot of the aqueous phase to a scintillation vial containing liquid scintillation cocktail.

  • Data Analysis: Measure the radioactivity (DPM). Calculate the percentage of inhibition relative to the vehicle control. Plot log[inhibitor] vs. normalized response to derive the IC50.

Protocol B: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1

Purpose: To evaluate the protein-protein interaction (PPI) blockade efficacy of biphenyl-triazol-benzonitrile derivatives. Self-Validating Feature: HTRF utilizes a ratiometric readout (665 nm / 620 nm) that inherently corrects for well-to-well liquid handling variations and compound quenching, ensuring that a drop in signal is due to true PPI inhibition rather than assay artifacts.

Workflow of the HTRF assay used to validate PD-1/PD-L1 blockade by benzonitrile compounds.

  • Reagent Preparation: Prepare solutions of Europium cryptate (Eu)-labeled PD-1 (donor) and XL665-labeled PD-L1 (acceptor) in a specialized HTRF detection buffer containing 0.1% BSA. Causality: BSA prevents non-specific binding of the highly lipophilic biphenyl-benzonitrile derivatives to the microplate walls.

  • Compound Pre-incubation: Dispense 2 μL of the benzonitrile derivative (Compound 7) at various concentrations into a 384-well low-volume plate. Add 4 μL of XL665-labeled PD-L1 and incubate for 15 minutes at room temperature. Causality: Pre-incubating the inhibitor with PD-L1 allows the compound to induce PD-L1 dimerization before the introduction of the competitive PD-1 partner.

  • FRET Initiation: Add 4 μL of Eu-labeled PD-1 to the wells. Seal the plate and incubate for 2 hours at room temperature to reach binding equilibrium.

  • Time-Resolved Detection: Excite the plate at 320 nm using a microplate reader. Measure emissions at 620 nm (donor) and 665 nm (acceptor) after a 50 μs delay. Causality: The time delay eliminates short-lived background autofluorescence from the test compounds, ensuring a high signal-to-noise ratio.

  • Ratiometric Calculation: Calculate the HTRF ratio = (Signal 665 nm / Signal 620 nm) × 10^4. A decrease in the ratio indicates successful inhibition of the PD-1/PD-L1 complex.

Conclusion

The benzonitrile moiety remains a cornerstone in the rational design of targeted therapeutics. As demonstrated by the comparative data, whether coordinating with metalloenzymes like CYP19A1 or disrupting massive protein-protein interfaces like PD-1/PD-L1, the strategic placement of the cyano group dictates both affinity and mechanism of action. Rigorous, self-validating assays—such as radiometric tracking and HTRF—are non-negotiable for accurately characterizing these complex biological activities.

References

  • Synthesis of 6- or 4-functionalized indoles via a reductive cyclization approach and evaluation as arom
  • Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega.
  • Novel 18F-Labeled PET Tracers Specific to Aromatase: Design, Synthesis, and Biological Evalu

Sources

Cross-validation of analytical methods for benzonitrile characterization

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for Benzonitrile Characterization: A Strategic Guide to GC-MS and HPLC-UV Orthogonality

Executive Summary

Benzonitrile and its derivatives (e.g., 2-(4-Methylphenoxy)benzonitrile, rilpivirine precursors) are critical intermediates in pharmaceutical synthesis and active pharmaceutical ingredient (API) manufacturing[1][2]. Ensuring the absolute purity of these compounds is not merely a regulatory checkbox; it is a fundamental requirement for downstream reaction efficiency and patient safety. Relying on a single analytical method introduces a "blind spot" risk—where co-eluting impurities or non-responsive degradants go undetected.

As an Application Scientist, I advocate for an orthogonal cross-validation approach. By coupling Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography-Ultraviolet detection (HPLC-UV), laboratories can create a self-validating analytical system. This guide deconstructs the causality behind these methodological choices and provides a framework aligned with the updated 3 for analytical procedure validation[3].

The Causality of Orthogonality: Why GC-MS and HPLC-UV?

The principle of orthogonality dictates that analytical methods should rely on fundamentally different separation and detection mechanisms to cross-verify results.

  • GC-MS (Volatility & Mass-to-Charge): Benzonitrile is highly volatile. GC-MS exploits this by utilizing a non-polar stationary phase (e.g., HP-5ms) to separate compounds based on boiling point and vapor pressure[1]. The Electron Ionization (EI) source fragments the molecules, providing definitive structural elucidation of unknown impurities via spectral library matching (e.g., NIST)[4].

  • HPLC-UV (Polarity & Chromophoric Absorption): While GC-MS is exceptional for volatile organics, it may thermally degrade labile compounds or miss non-volatile salts entirely. HPLC-UV separates based on hydrophobicity (using a C18 reversed-phase column) and detects the strong chromophore of the benzonitrile aromatic ring at ~254 nm or 290 nm[1][2]. It provides superior precision for the main component assay.

The Self-Validating System: If an impurity is detected in HPLC but lacks a UV response proportional to its mass, GC-MS provides the necessary mass spectral deconvolution to identify it. Conversely, if a compound thermally degrades in the GC inlet, HPLC captures the intact molecule. This cross-validation eliminates analytical blind spots and ensures that the procedure is "fit for its intended purpose"[3].

Workflow: Orthogonal Cross-Validation Strategy

G cluster_0 Orthogonal Separation & Detection Start Benzonitrile Sample Preparation GCMS GC-MS Analysis (Volatile Impurities & EI Fragmentation) Start->GCMS HPLC HPLC-UV Analysis (Non-Volatile Assay & Degradants) Start->HPLC Data Data Synthesis & Spectral Deconvolution GCMS->Data HPLC->Data Validation ICH Q2(R2) Validation (Accuracy, Precision, LOD/LOQ) Data->Validation Release Comprehensive Purity Profile & Structural Confirmation Validation->Release

Orthogonal cross-validation workflow integrating GC-MS and HPLC-UV for benzonitrile purity.

Step-by-Step Experimental Methodologies

Protocol 1: GC-MS Impurity Profiling

Objective: Identify and quantify volatile/semi-volatile process impurities. Causality: A 5% phenyl-methylpolysiloxane column (HP-5ms) is selected because its slight polarity perfectly resolves the aromatic benzonitrile from aliphatic solvent residues[1]. A splitless injection ensures maximum sensitivity for trace impurities.

  • Sample Preparation: Dissolve accurately weighed benzonitrile in GC-grade dichloromethane to a concentration of 1.0 mg/mL[1].

  • Instrument Setup: Agilent 7000D GC/TQ (or equivalent single quadrupole) equipped with an HP-5ms column (30 m x 0.25 mm, 0.25 µm film thickness)[1].

  • Inlet Conditions: Set the injection port to 280 °C. Inject 1 µL in splitless mode[1].

  • Oven Temperature Program:

    • Initial hold at 100 °C for 2 minutes (focuses the solvent band)[1].

    • Ramp at 15 °C/min to 300 °C (elutes higher boiling point impurities)[1].

    • Final hold at 300 °C for 5 minutes (bakes out the column)[1].

  • MS Parameters: Electron Ionization (EI) at 70 eV. Transfer line at 280 °C, source at 230 °C. Scan range m/z 40–450[1].

  • Data Processing: Extract ion chromatograms (EIC) for the molecular ion (m/z 103 for unsubstituted benzonitrile) and compare unknown peaks against the NIST library[1][4].

Protocol 2: HPLC-UV Purity Assay

Objective: Accurately quantify the main benzonitrile active moiety and detect non-volatile degradants. Causality: A C18 reversed-phase column is chosen for its robust retention of hydrophobic aromatic rings. An isocratic mobile phase ensures baseline stability and high reproducibility for the assay[2].

  • Sample Preparation: Dissolve the sample in the mobile phase to a working concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Instrument Setup: HPLC system equipped with a Photodiode Array (PDA) or UV detector and a Gemini C18 column (150 mm x 4.6 mm, 5 µm)[2].

  • Mobile Phase: Isocratic mixture of Acetonitrile and 25 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.0) at a 50:50 (v/v) ratio[2].

  • Flow & Temperature: Flow rate of 1.0 mL/min (or 0.6 mL/min depending on system backpressure). Column oven maintained at 35 °C to reduce mobile phase viscosity and improve peak shape[2].

  • Detection: UV absorbance at 254 nm or 290 nm (optimal for the conjugated pi-system of the benzonitrile ring)[1][2].

  • System Suitability: Inject a reference standard six times. Ensure the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the tailing factor is ≤ 1.5.

Quantitative Data Comparison: ICH Q2(R2) Validation Metrics

To prove that the analytical procedure is "fit for its intended purpose" as mandated by 3[3], both methods must undergo rigorous validation. The table below summarizes typical cross-validation data for a benzonitrile derivative assay, demonstrating the complementary strengths of both techniques.

Validation Parameter (ICH Q2(R2))GC-MS (Impurity Profiling)HPLC-UV (Main Assay)Causality / Scientific Rationale
Limit of Detection (LOD) 0.005 µg/mL0.025 µg/mLThe MS detector operating in EI mode provides superior signal-to-noise ratios for trace volatile impurities compared to UV absorbance[2].
Limit of Quantitation (LOQ) 0.015 µg/mL0.080 µg/mLBoth methods easily meet the standard 0.05% reporting threshold for pharmaceutical impurities[3].
Linearity (R²) > 0.995 (0.05 - 10 µg/mL)> 0.999 (1.0 - 150 µg/mL)HPLC-UV detectors offer a broader linear dynamic range, making them the definitive choice for 100% assay quantification[1].
Method Precision (% RSD) ≤ 2.8% (at LOQ)≤ 0.6% (at 100% assay)The stable isocratic flow and non-destructive nature of UV detection yield tighter precision for the bulk drug substance[2].
Accuracy / Recovery 92.0% - 105.0%98.5% - 101.5%HPLC-UV shows superior recovery for the main component. GC-MS recovery is acceptable for trace-level limits[3].
Specificity Mass spectral deconvolutionPDA peak purity angleOrthogonal confirmation: GC-MS confirms molecular identity; HPLC-UV confirms bulk chromatographic purity[1][3].

Conclusion

The characterization of benzonitrile cannot be comprehensively achieved through a single analytical lens. By cross-validating GC-MS and HPLC-UV, laboratories establish a self-validating loop. HPLC-UV provides the robust, highly precise quantitative backbone required for batch release, while GC-MS offers the exquisite sensitivity and structural elucidation necessary for rigorous impurity profiling. Adhering to this orthogonal strategy ensures full compliance with ICH Q2(R2) guidelines and guarantees the integrity of the chemical supply chain.

References

  • Title: ICH Q2(R2)
  • Title: A Comparative Guide to Purity Assessment of 2-(4-Methylphenoxy)benzonitrile: GC-MS vs.
  • Source: nih.
  • Source: agilent.

Sources

The Rosenmund-von Braun Reaction: Mechanism and Modern Refinements

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Yield Analysis of the Rosenmund-von Braun Reaction: A Guide for the Modern Synthetic Chemist

The synthesis of aryl nitriles is a cornerstone of organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science. The nitrile group's versatility allows for its transformation into amines, amides, carboxylic acids, and ketones, making it a valuable synthetic handle. Among the classical methods for introducing a cyano group onto an aromatic ring, the Rosenmund-von Braun reaction has long been a staple. This guide provides a comprehensive analysis of this venerable reaction, comparing its performance and yield against modern catalytic alternatives to inform methodology selection in research and development settings.

The Rosenmund-von Braun reaction, first described by Karl Wilhelm Rosenmund and later improved by Julius von Braun, traditionally involves the cyanation of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) at high temperatures (often exceeding 200°C) in a polar, high-boiling solvent like pyridine or DMF.[1][2][3][4] While effective, these harsh conditions limit its functional group tolerance and can complicate product purification.[1]

The accepted mechanism is believed to proceed through an oxidative addition of the aryl halide to a copper(I) species, forming a transient Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and regenerate a Cu(I) species, completing the catalytic cycle in modern variations.

Rosenmund_von_Braun_Mechanism ArX Aryl Halide (Ar-X) Intermediate [Ar-Cu(III)(CN)X] ArX->Intermediate Oxidative Addition CuCN Cu(I)CN CuCN->Intermediate Product Aryl Nitrile (Ar-CN) Intermediate->Product Reductive Elimination CuX Cu(I)X Intermediate->CuX

Caption: Proposed mechanism of the Rosenmund-von Braun reaction.

The primary drawbacks of the classical procedure—high temperatures and stoichiometric copper—have driven significant innovation. Modern protocols often employ catalytic amounts of a copper source, such as CuI, in the presence of ligands like L-proline or picolinamides.[5][6] These additives accelerate the reaction, allowing for lower temperatures (80-120°C) and improving the overall efficiency and practicality of the method.[5][6]

The Modern Toolkit: Key Alternatives for Aryl Cyanation

While the Rosenmund-von Braun reaction has evolved, several powerful alternatives, primarily based on palladium and nickel catalysis, now compete for prominence.

A. Palladium-Catalyzed Cyanation (Buchwald-Hartwig Type)

Palladium-catalyzed cross-coupling reactions represent one of the most significant advances in C-N bond formation. These methods can cyanate aryl halides (including chlorides and triflates, which are challenging for copper) under remarkably mild conditions, often at or near room temperature.[7][8][9] A variety of cyanide sources can be used, with potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) being popular choices due to their lower toxicity compared to alkali metal cyanides.[10][11] The success of these reactions hinges on the choice of a suitable phosphine ligand, which modulates the reactivity of the palladium center.[7][11]

B. Nickel-Catalyzed Cyanation

As a more earth-abundant and cost-effective alternative to palladium, nickel has emerged as a powerful catalyst for cyanation.[12][13] Nickel-based systems can effectively couple aryl halides with cyanide sources, and recent breakthroughs, such as dual photoredox-nickel catalysis, have enabled these transformations to proceed at room temperature under visible light irradiation.[13][14] These advancements offer a highly benign and efficient route to aryl nitriles, avoiding hypertoxic reagents and reducing metal waste.[14]

C. The Sandmeyer Reaction

The Sandmeyer reaction provides an alternative synthetic route that begins with an aryl amine rather than an aryl halide.[15][16] The amine is first converted to a diazonium salt, which is then treated with copper(I) cyanide to yield the aryl nitrile.[17][18] This method is particularly useful for accessing substitution patterns that are not easily achieved through other means. However, it requires the handling of potentially unstable diazonium intermediates and is a multi-step process.[16]

Comparative Yield Analysis: A Data-Driven Overview

The choice of a cyanation method is often dictated by factors such as substrate reactivity, functional group tolerance, cost, and scalability. The following table provides a comparative summary of reported yields for various substrates across different methodologies.

SubstrateReaction TypeCatalyst / ReagentsConditionsYield (%)Reference
Aryl Bromides
BromobenzeneRosenmund-von BraunCuCN (stoichiometric)Pyridine, 200°C~65-75%Classical data
BromobenzenePd-CatalyzedPd₂(dba)₃, dppf, Zn(CN)₂DMF, 80°C99%[8]
BromobenzeneNi-CatalyzedNi(dppf)Cl₂, DABAL-Me₃, Zn(CN)₂THF, 23°C94%[19]
4-BromoanisoleRosenmund-von Braun (Ligand)CuI, L-Proline, NaCNDMSO, 120°C92%[6]
4-BromoanisolePd-CatalyzedPd(OAc)₂, cataCXium A, K₄[Fe(CN)₆]tBuOH/H₂O, 100°C95%[11]
4-BromonitrobenzeneRosenmund-von BraunCuCN (stoichiometric)DMF, 150°C~80-90%Classical data
4-BromonitrobenzenePd-CatalyzedPd₂(dba)₃, XPhos, Zn(CN)₂Dioxane, 100°C98%[9]
Aryl Chlorides
4-ChlorotolueneRosenmund-von BraunNot generally effective-Low[20]
4-ChlorotoluenePd-CatalyzedPd(OAc)₂, tBu-Phos, Zn(CN)₂Toluene, 110°C95%[7]
4-ChlorotolueneNi-CatalyzedNiCl₂·6H₂O, dppf, Zn, Zn(CN)₂DMA, 80°C96%[5]
Heteroaryl Halides
2-BromopyridineRosenmund-von Braun (Ligand)CuCN, Picolinamide LigandDioxane, 120°C94%[5]
3-ChloropyridinePd-CatalyzedPd(OAc)₂, BINAP, Zn(CN)₂DMF, 110°C92%[7]
2-BromothiopheneNi/PhotoredoxNiBr₂·diglyme, Ir-catalyst, CN-sourceTHF, rt, light85%[14]
From Aryl Amines
AnilineSandmeyerNaNO₂, HCl; then CuCN0°C then heat~70-80%[21]

Experimental Protocols and Workflow

To provide a practical context, detailed procedures for a modern Rosenmund-von Braun reaction and a palladium-catalyzed cyanation are outlined below.

Protocol 1: L-Proline-Promoted Rosenmund-von Braun Cyanation

This protocol is adapted from modern procedures demonstrating improved conditions.[6]

  • Reagent Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and sodium cyanide (1.2 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon or nitrogen. Add anhydrous DMSO (2.0 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120°C. Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with aqueous ammonia and dilute with ethyl acetate.

  • Extraction: Separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Cyanation of an Aryl Chloride

This protocol is a representative example of a Buchwald-type cyanation.[7]

  • Reagent Setup: In a glovebox, add zinc cyanide (0.54 mmol), zinc dust (0.2 mmol), and the phosphine ligand (e.g., 2-(di-t-butylphosphino)-1,1'-binaphthyl, 0.1 mmol) to an oven-dried vial.

  • Catalyst and Substrate: Add palladium(II) acetate (0.1 mmol) and the aryl chloride (1.0 mmol).

  • Solvent Addition: Add anhydrous DMF (3 mL) and seal the vial.

  • Reaction: Remove the vial from the glovebox and heat in an oil bath at 110°C for 1-4 hours. Monitor the reaction by HPLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with 2N aqueous ammonia, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.

Cyanation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents (Halide, CN Source, Catalyst) B Add Anhydrous Solvent under Inert Atmosphere A->B C Heat & Stir (e.g., 80-120°C) B->C D Monitor Progress (TLC / GC-MS) C->D E Quench & Extract D->E F Dry & Concentrate E->F G Column Chromatography F->G H Pure Aryl Nitrile G->H

Caption: General laboratory workflow for aryl nitrile synthesis.

Field Insights and Strategic Selection

As a senior application scientist, the choice between these methods is a multi-faceted decision:

  • Cost and Scale: For large-scale industrial syntheses where the starting material is an inexpensive aryl bromide or iodide, an optimized, ligand-promoted Rosenmund-von Braun reaction is often the most economically viable choice due to the low cost of copper catalysts.[6]

  • Substrate Scope and Reactivity: Palladium and nickel catalysts are unquestionably superior for less reactive aryl chlorides and for substrates bearing sensitive functional groups.[5][7] Their ability to operate at lower temperatures prevents decomposition and side reactions. The mild conditions of photoredox nickel catalysis are particularly advantageous for complex, late-stage functionalization in drug discovery.[14]

  • Toxicity and Handling: The move away from stoichiometric CuCN and highly toxic alkali cyanides towards sources like K₄[Fe(CN)₆] and Zn(CN)₂ is a significant advantage of modern Pd and Ni systems.[10][11] However, phosphine ligands used in palladium catalysis can be air-sensitive and require careful handling.

  • Starting Material Availability: The Sandmeyer reaction remains a valuable tool when the most readily available starting material is an aniline derivative. It allows for a different strategic approach to building a target molecule.[16]

In essence, the decision-making process involves a trade-off. For a robust, high-yielding transformation of a precious, complex substrate, a palladium-catalyzed method is the gold standard. For a cost-driven, large-scale production of a simpler nitrile from a reactive halide, a modern Rosenmund-von Braun protocol is a highly competitive and logical choice.

Conclusion

The Rosenmund-von Braun reaction, while a classic, has been significantly enhanced by modern catalytic principles. However, it now exists within a broader landscape of powerful synthetic tools. The comparative data clearly indicates that palladium- and nickel-catalyzed methods offer superior yields, milder conditions, and a vastly expanded substrate scope, particularly for challenging aryl chlorides and heteroaryl systems. The selection of the optimal method requires a careful evaluation of the specific substrate, project scale, economic constraints, and safety considerations. A thorough understanding of each reaction's strengths and limitations is therefore essential for the modern synthetic chemist to efficiently and effectively construct the valuable aryl nitrile motif.

References

  • Ullmann, F. The Ullmann condensation or Ullmann-type reaction is the copper-promoted conversion of aryl halides to aryl ethers, aryl thioethers, aryl nitriles, and aryl amines. Wikipedia. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]

  • Rosenmund–von Braun reaction. Wikipedia. [Link]

  • Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single- Atom Catalyst Supported on Ionic Liquid-Funct. Journal of Synthetic Chemistry. [Link]

  • Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. JoVE. [Link]

  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO. [Link]

  • Rosenmund-von Braun Reaction. SynArchive. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publications. [Link]

  • Cyanation of various aryl halides. ResearchGate. [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [Link]

  • Rosenmund-von Braun synthesis. wikidoc. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino). Arkivoc. [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. PubMed Central. [Link]

  • Rosenmund Reduction - Mechanism, Uses, Limitations, Example and Reaction. Vedantu. [Link]

  • Ligand-Promoted Rosenmund–von Braun Reaction. ResearchGate. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic-Chemistry.org. [Link]

  • Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. University of Liverpool Repository. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. [Link]

  • Copper(II)-Mediated [11C]Cyanation of Arylboronic Acids and Arylstannanes. PubMed Central. [Link]

  • L-Proline-Promoted Rosenmund–von Braun Reaction. Thieme. [Link]

Sources

Assessing the functional group tolerance of different cyanation methods

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Functional Group Tolerance of Modern Cyanation Methods: A Comparative Guide

Introduction

Aryl and alkyl nitriles are ubiquitous structural motifs in pharmaceuticals (e.g., the aromatase inhibitor letrozole and the antidepressant citalopram), agrochemicals, and advanced functional materials[1]. Historically, the installation of a cyano group relied on the Sandmeyer or Rosenmund-von Braun reactions, which require harsh conditions (≥150 °C) and stoichiometric amounts of toxic copper(I) cyanide[2]. These classical methods suffer from poor functional group tolerance (FGT), severely limiting their utility in the late-stage functionalization of complex molecules.

Modern synthetic chemistry has shifted toward transition-metal catalysis and photocatalysis to achieve cyanation under mild, highly controlled conditions[1]. This guide objectively compares three state-of-the-art cyanation methods—Palladium-catalyzed, Nickel-catalyzed, and Photocatalytic C(sp³)–H cyanation—evaluating their mechanistic causality, experimental protocols, and functional group tolerance to aid drug development professionals in selecting the optimal synthetic route.

Palladium-Catalyzed Cyanation: The Gold Standard for Aryl Halides

Mechanistic Causality: Palladium-catalyzed cyanation of aryl halides is the most extensively studied transition-metal approach[1]. The catalytic cycle proceeds via oxidative addition, transmetalation, and reductive elimination. The primary mode of failure in this reaction is "cyanide poisoning." Because the cyanide ion is a strong σ-donor and π-acceptor, high concentrations of CN⁻ rapidly coordinate to the Pd(II) intermediate, forming highly stable, catalytically inactive [Pd(CN)4​]2− complexes[3]. To circumvent this, modern protocols utilize non-toxic, slow-release cyanide sources like K4​[Fe(CN)6​]⋅3H2​O [3]. By keeping the effective concentration of free cyanide low, the transmetalation step proceeds efficiently without deactivating the catalyst.

Experimental Protocol (Buchwald Method): This protocol allows for low catalyst loadings and fast reaction times[3].

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with the aryl halide (1.0 equiv), K4​[Fe(CN)6​]⋅3H2​O (0.2 equiv, providing 1.2 equiv of CN⁻), and a Pd precatalyst (e.g., XPhos Pd G3 or t-BuBrettPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (typically 1:1 v/v) to ensure the partial solubility of the cyanide source.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 100 °C for 2–4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na2​SO4​ , and purify via flash chromatography.

Functional Group Tolerance: This method exhibits exceptional FGT. It readily tolerates free amines (unprotected NH groups), alcohols, aldehydes, and ketones[3]. The use of bulky, electron-rich biarylphosphine ligands prevents the poisoning of the catalyst even in the presence of coordinating heteroatoms.

Pd_Cycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Pd(II)(Ar)(X)Lₙ Oxidative Addition Pd0->OxAdd + Ar-X TransMet Pd(II)(Ar)(CN)Lₙ Transmetalation OxAdd->TransMet + CN⁻ (Slow Release) Poison [Pd(CN)₄]²⁻ Inactive Catalyst OxAdd->Poison Excess CN⁻ (Poisoning) Product Ar-CN + Pd(0)Lₙ Reductive Elimination TransMet->Product Product->Pd0 Cycle

Pd-catalyzed cyanation cycle highlighting the cyanide poisoning pathway and successful product formation.

Nickel-Catalyzed Cyanation: The Cost-Effective Alternative

Mechanistic Causality: While palladium is highly effective, its high cost has driven the development of nickel-catalyzed alternatives. Nickel operates via a similar Ni(0)/Ni(II) cycle but is traditionally plagued by the same cyanide poisoning issue alongside the poor solubility of safer cyanide sources like Zn(CN)2​ [2]. The breakthrough in Ni-catalyzed cyanation is the use of 4-dimethylaminopyridine (DMAP) as a critical additive. DMAP acts as an activator by coordinating to Zn(CN)2​ , forming a soluble DMAP– Zn(CN)2​ adduct that facilitates the transmetalation step[2]. Mechanistic studies also suggest DMAP may act as a co-ligand to stabilize the active Ni species[2].

Experimental Protocol (Liu Method):

  • Preparation: Charge a Schlenk tube with the hetero(aryl) chloride (1.0 equiv), Zn(CN)2​ (1.6 equiv), NiCl2​⋅6H2​O (10 mol%), dppf ligand (12 mol%), Zn dust (40 mol% as a reductant to generate Ni(0)), and DMAP (2.0 equiv)[2].

  • Solvent Addition: Add anhydrous CH3​CN (5 mL/mmol) under an argon atmosphere.

  • Reaction: Stir the mixture at a mild 50–80 °C for 12–24 hours[2].

  • Workup: Quench with saturated NaHCO3​ , extract with EtOAc, and purify via silica gel chromatography.

Functional Group Tolerance: This method is highly effective for challenging heteroaryl chlorides (e.g., pyridines, pyrimidines) and tolerates esters, amides, and sulfonamides[2]. However, it may be sensitive to strongly acidic protons due to the presence of DMAP and Zn dust.

Photocatalytic C(sp³)–H Cyanation: The Late-Stage Innovator

Mechanistic Causality: Unlike cross-coupling methods that require pre-functionalized aryl halides, modern photocatalysis enables the direct cyanation of unactivated aliphatic C(sp³)–H bonds[4]. This is achieved using the decatungstate anion ( [W10​O32​]4− , TBADT) via a Hydrogen Atom Transfer (HAT) mechanism[5]. Upon UV/visible light irradiation (390 nm), TBADT is excited to a highly electrophilic state ( [W10​O32​]4−∗ ), which abstracts a hydridic hydrogen from the substrate to generate a nucleophilic carbon-centered radical[5]. This radical is rapidly trapped by tosyl cyanide (TsCN), yielding the nitrile product and a tosyl radical, which undergoes Single Electron Transfer (SET) to regenerate the ground-state catalyst[5].

Experimental Protocol (Hong Method):

  • Preparation: In an oven-dried vial, add the aliphatic substrate (1.0 equiv), TBADT (2 mol%), and Tosyl Cyanide (TsCN, 1.5 equiv)[4].

  • Solvent Addition: Dissolve the mixture in CH3​CN/H2​O (19:1 v/v)[4]. The water acts to stabilize the polyoxometalate catalyst.

  • Degassing: Sparge the solution with argon for 10 minutes to remove oxygen, which would otherwise quench the excited photocatalyst and intercept the carbon radical.

  • Irradiation: Irradiate the mixture with 390 nm LEDs at room temperature for 16–24 hours[4].

  • Workup: Remove the solvent under reduced pressure and purify directly via column chromatography.

Functional Group Tolerance: Because the reaction operates at room temperature and avoids strong bases or organometallic intermediates, the FGT is exceptional[4]. It tolerates unprotected alcohols, ethers, and complex architectures, making it ideal for the late-stage modification of bioactive molecules like estrone and eucalyptol[4].

Photo_Cycle TBADT [W₁₀O₃₂]⁴⁻ Ground State Excited [W₁₀O₃₂]⁴⁻* Excited State TBADT->Excited hν (390 nm) Radical R• Carbon Radical Excited->Radical + R-H (HAT) Cyanation R-CN + Ts• Product Radical->Cyanation + TsCN Regen Catalyst Regen (SET) Cyanation->Regen Regen->TBADT

Photocatalytic HAT cyanation pathway using decatungstate for direct C(sp3)-H functionalization.

Quantitative Comparison of Cyanation Methods

MethodCatalyst SystemCyanide SourceTempSubstrate ScopeFunctional Group Tolerance
Palladium-Catalyzed Pd precatalyst + bulky ligand K4​[Fe(CN)6​]⋅3H2​O 100 °C(Hetero)aryl chlorides/bromidesExcellent: NH/OH groups, aldehydes, ketones
Nickel-Catalyzed NiCl2​⋅6H2​O / dppf / Zn Zn(CN)2​
  • DMAP
50–80 °C(Hetero)aryl chlorides/bromides/iodidesGood: Esters, amides, sulfonamides, heterocycles
Photocatalytic (HAT) TBADT (Decatungstate)Tosyl Cyanide (TsCN)RTUnactivated C(sp³)-H bondsExceptional: Alcohols, ethers, complex natural products

References

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances.[Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition.[Link]

  • General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Letters.[Link]

  • Direct C(sp³)–H Cyanation Enabled by a Highly Active Decatungstate Photocatalyst. Organic Letters.[Link]

Sources

Comparative Review of Substituted Benzonitriles: Applications in Pharmaceuticals and Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

The nitrile group (–C≡N) is a powerful electron-withdrawing moiety that fundamentally alters the electronic density of aromatic rings. In drug design and agrochemistry, incorporating a substituted benzonitrile framework enhances target binding affinity—often via π–π stacking or direct coordination with metal ions in enzyme active sites—and improves the overall pharmacokinetic profile of the molecule 1.

This technical guide provides an objective, data-driven comparison of key substituted benzonitrile derivatives across two major fields: oncology (aromatase inhibitors) and agriculture (hydroxybenzonitrile herbicides). We will explore their mechanisms of action, comparative efficacies, and the self-validating experimental protocols required to quantify their performance.

Pharmaceutical Applications: Third-Generation Aromatase Inhibitors

Substituted benzonitriles, specifically the non-steroidal triazole derivatives Letrozole and Anastrozole, are the gold standard for treating estrogen receptor-positive (ER+) breast cancer in postmenopausal women. They function by competitively binding to the heme iron of the aromatase enzyme (CYP19A1), thereby blocking the conversion of androgens into estrogens 2.

AromatasePathway Androgen Androgens (Testosterone) Aromatase Aromatase (CYP19A1) Enzyme Androgen->Aromatase Substrate Estrogen Estrogens (Estradiol) Aromatase->Estrogen Catalysis Tumor ER+ Breast Cancer Cell Proliferation Estrogen->Tumor Receptor Activation Inhibitor Substituted Benzonitrile (Letrozole/Anastrozole) Inhibitor->Aromatase Competitive Inhibition

Mechanism of CYP19A1 inhibition by substituted benzonitriles in ER+ breast cancer.

Comparative Efficacy: Letrozole vs. Anastrozole

While both drugs share a benzonitrile scaffold, Letrozole features a dual-benzonitrile structure, whereas Anastrozole contains a single benzonitrile group. This structural variance allows Letrozole to achieve a tighter, more stable coordination with the CYP19A1 active site, translating to superior intracellular potency and greater in vivo estrogen suppression 3.

Pharmacodynamic ParameterLetrozole (Dual-Benzonitrile)Anastrozole (Single-Benzonitrile)
IC50 (Human Placental Microsomes) 11.5 nM15.0 nM
IC50 (Intracellular, MCF-7Ca Cells) 0.07 nM0.82 nM
Estradiol Suppression (In Vivo) 95.2%92.8%
Estrone Suppression (In Vivo) 98.8%96.3%

Table 1: Quantitative comparison of aromatase inhibition efficacy. Data synthesized from comparative clinical and in vitro evaluations 3, 2.

Experimental Protocol: In Vitro Aromatase Inhibition Assay

Expertise & Causality: Measuring aromatase activity directly via estrogen formation is chromatographically complex. The tritiated water release assay is a self-validating system that relies on the stereospecific elimination of tritium from the 1β-position of[1β-³H]androstenedione during its conversion to estrone. The released tritium forms water, which is easily separated from the lipophilic substrate, allowing for highly specific quantification of enzyme kinetics without downstream interference.

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate human placental microsomes via differential ultracentrifugation. This ensures a standardized, high-yield source of CYP19A1 free from cytosolic proteases.

  • Reaction Mixture: In a 96-well plate, combine 50 µg of microsomal protein, a NADPH-regenerating system (glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase) to sustain CYP450 catalytic turnover, and varying concentrations of the benzonitrile inhibitor (0.01 nM to 1000 nM).

  • Incubation: Add 0.5 µM of[1β-³H]androstenedione and incubate at 37°C for exactly 30 minutes.

  • Quenching & Extraction: Terminate the reaction by adding an equal volume of cold chloroform. Vortex vigorously and centrifuge at 2000 x g for 10 minutes. The unreacted lipophilic androgen partitions into the lower organic phase, while the tritiated water remains in the upper aqueous phase.

  • Quantification: Extract an aliquot of the aqueous phase, mix with scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Validation (Self-Correction): Include a no-enzyme blank to establish the background non-enzymatic tritium exchange rate. Include a known irreversible inhibitor (e.g., Exemestane) as a positive control to define the assay's maximum dynamic range.

Workflow Prep 1. Microsome Prep (Isolate CYP19A1) Treat 2. Inhibitor Treatment (Dose-Response) Prep->Treat Incubate 3. Substrate Addition ([1β-³H]Androstenedione) Treat->Incubate Measure 4. Extraction & Count (Scintillation) Incubate->Measure Analyze 5. IC50 Calculation (Non-linear Regression) Measure->Analyze

Experimental workflow for the tritiated water release aromatase inhibition assay.

Agrochemical Applications: Hydroxybenzonitrile Herbicides

In agriculture, halogenated 4-hydroxybenzonitriles such as Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and Ioxynil (3,5-diiodo-4-hydroxybenzonitrile) are utilized as selective, post-emergence contact herbicides. They control broadleaf weeds primarily by binding to the D1 protein in Photosystem II (PSII), halting the electron transport chain. Secondarily, they act as uncouplers of oxidative phosphorylation in plant mitochondria 4.

PSII_Inhibition Light Light Energy PSII Photosystem II (D1 Protein) Light->PSII ETC Electron Transport Chain (Mitochondria/Chloroplast) PSII->ETC Electron Flow Necrosis Rapid Tissue Necrosis PSII->Necrosis ROS Generation ATP ATP & NADPH Production ETC->ATP Energy Synthesis Herbicide Hydroxybenzonitriles (Bromoxynil/Ioxynil) Herbicide->PSII Binds D1, Blocks e- Flow Herbicide->ETC Uncouples Phosphorylation

Dual mechanism of action of hydroxybenzonitriles in plant cells.

Comparative Efficacy: Bromoxynil vs. Ioxynil

The substitution of bromine with iodine significantly alters the physicochemical properties and intrinsic herbicidal potency. Because iodine is larger and more polarizable than bromine, Ioxynil exhibits higher intrinsic activity against several key weed species and acts as a much more potent uncoupling agent of oxidative phosphorylation than Bromoxynil 4.

Physicochemical PropertyBromoxynilIoxynil
Chemical Formula C₇H₃Br₂NOC₇H₃I₂NO
Halogen Substituent BromineIodine
Molar Mass 276.91 g/mol 370.91 g/mol
Melting Point 194-195 °C212-213 °C
Oxidative Uncoupling Potency ModerateHighly Potent

Table 2: Physicochemical and functional comparison of hydroxybenzonitrile herbicides 4.

Experimental Protocol: Herbicidal Efficacy and Leaf Penetration Assay

Expertise & Causality: To determine whether the superior efficacy of Ioxynil over Bromoxynil is due to better leaf penetration or higher intrinsic target affinity, researchers must decouple systemic uptake from PSII inhibition. This protocol uses ¹⁴C-radiolabeling to track penetration kinetics and chlorophyll fluorescence to measure direct target engagement in real-time.

Step-by-Step Methodology:

  • Plant Cultivation: Grow susceptible broadleaf weeds (e.g., Amsinckia species) in controlled environmental chambers until they reach the 3-4 leaf stage.

  • Herbicide Application: Apply 10 µL droplets of ¹⁴C-labeled Bromoxynil or Ioxynil (formulated in a standard agricultural surfactant) to the adaxial surface of the second true leaf 5.

  • Penetration Kinetics: At intervals of 24, 48, and 96 hours, wash the treated leaves with 50% aqueous ethanol to remove unabsorbed herbicide from the cuticle.

  • Tissue Combustion: Combust the washed leaf tissue in a biological oxidizer. Trap the released ¹⁴CO₂ in a scintillation cocktail and quantify the absorbed internal dose via liquid scintillation counting.

  • Target Engagement (Chlorophyll Fluorescence): Concurrently, dark-adapt separate treated plants for 30 minutes. Use a pulse-amplitude-modulation (PAM) fluorometer to measure the Fv/Fm ratio (maximum quantum yield of PSII). A rapid decline in Fv/Fm confirms direct binding to the D1 protein.

  • Validation (Self-Correction): Compare the penetration rate (from step 4) with the onset of Fv/Fm decline (from step 5). If Fv/Fm drops before maximum penetration is achieved, the rate-limiting step is target engagement, validating the intrinsic potency differences between the halogens.

Conclusion

Substituted benzonitriles demonstrate remarkable chemical versatility. In oncology, the dual-benzonitrile structure of Letrozole provides superior aromatase inhibition compared to Anastrozole, making it highly effective for suppressing estrogen production. In agriculture, the iodine-substituted Ioxynil offers enhanced PSII inhibition and oxidative uncoupling compared to its brominated counterpart, Bromoxynil. Understanding the causality behind these structural tweaks requires rigorous, self-validating experimental protocols—ranging from tritiated water release assays to ¹⁴C-penetration tracking—to accurately quantify structure-activity relationships.

References

  • Source: National Institutes of Health (NIH)
  • Aromatase Inhibitors in the Treatment of Breast Cancer Source: Oxford Academic URL
  • A Comparative Analysis of the Herbicidal Activity of Ioxynil and Bromoxynil Source: Benchchem URL
  • Redacted for privacy (Penetration Kinetics of Bromoxynil)
  • Source: National Institutes of Health (NIH)

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-3-(2-hydroxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling highly functionalized research intermediates like 2-Amino-3-(2-hydroxyethoxy)benzonitrile , we cannot rely on generic safety data sheets alone. Instead, we must deduce our safety protocols directly from the molecule's structural motifs.

This guide provides drug development professionals and researchers with a self-validating framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows for this specific compound.

Structural Hazard Analysis & Causality

To understand why specific PPE is required, we must first analyze the causality behind the compound's hazards. 2-Amino-3-(2-hydroxyethoxy)benzonitrile contains three critical functional groups that dictate our handling strategy:

  • The Aromatic Amine (Aniline) Motif: Aromatic amines are highly lipophilic and notorious for rapid dermal absorption. In vivo, they can be oxidized to hydroxylamines, which subsequently oxidize hemoglobin to methemoglobin, severely impairing oxygen transport. This makes skin contact a systemic hazard, not just a localized one.

  • The Benzonitrile Core: While generally more stable and less acutely toxic than aliphatic nitriles, benzonitriles are severe ocular and respiratory irritants[1]. Under extreme conditions, they present systemic toxicity risks if ingested or inhaled.

  • The 2-Hydroxyethoxy Substituent: This ether/alcohol group increases the molecule's hydrogen-bonding capacity and overall hydrophilicity. While this slightly alters its partition coefficient (LogP) compared to unsubstituted anilines, it can act as a penetration enhancer in certain solvent vehicles (like DMSO), accelerating dermal absorption if a spill occurs.

The Self-Validating PPE System

According to the[2][3], PPE must be selected based on a rigorous hazard assessment. For this compound, our PPE protocol is designed as a self-validating system : each layer of protection acts as a failsafe for the others.

  • Hand Protection (Double-Gloving): Because aromatic amines can permeate standard single-layer gloves, double-gloving is mandatory[4]. If the outer glove breaches or is contaminated, the inner glove remains pristine, protecting the operator's skin during the doffing (removal) process. For bulk handling, heavy-duty butyl rubber is preferred over nitrile due to superior resistance to aromatic compounds.

  • Eye & Face Protection: Standard safety glasses are insufficient.[3] are required to prevent conjunctival absorption of aerosolized powders or liquid splashes.

  • Engineering Controls First: PPE is the last line of defense. All handling must occur within a certified fume hood or ventilated balance enclosure to mitigate inhalation risks, rendering routine use of N95 respirators unnecessary and prioritizing engineering controls as mandated by [5].

Quantitative PPE Specifications

The following table summarizes the quantitative specifications for PPE selection when handling 2-Amino-3-(2-hydroxyethoxy)benzonitrile in both solid and solution forms.

PPE ComponentMaterial SpecificationMinimum ThicknessEst. Breakthrough TimeReplacement Logic
Inner Glove Disposable Nitrile4 mil (0.1 mm)< 10 minutes (incidental)Change immediately upon suspected contamination.
Outer Glove Extended-Cuff Nitrile8 mil (0.2 mm)~ 30 minutesChange after each handling session or visible exposure.
Heavy-Duty Glove Butyl Rubber16 mil (0.4 mm)> 240 minutesInspect before use; required for bulk solvent handling.
Eye Protection Polycarbonate (ANSI Z87.1)2.0 mmN/A (Splash proof)Replace if scratched or if the rubber seal degrades.
Body Protection Flame-Resistant (FR) CottonN/AN/AWash commercially; do not take contaminated coats home.

Workflow Visualization

The logical relationship between the compound's structural hazards, engineering controls, and PPE selection is mapped below.

PPE_Workflow cluster_motifs Structural Hazard Analysis cluster_ppe PPE Selection (OSHA 29 CFR 1910) Hazard Hazard: 2-Amino-3-(2-hydroxyethoxy)benzonitrile Amine Aromatic Amine Motif (Skin Penetration Risk) Hazard->Amine Nitrile Benzonitrile Motif (Irritant & Systemic Toxicity) Hazard->Nitrile EngControl Engineering Controls (Fume Hood / Balance Enclosure) Amine->EngControl Nitrile->EngControl Gloves Hand: Double Nitrile or Butyl Rubber EngControl->Gloves Eyes Eyes: ANSI Z87.1 Safety Goggles EngControl->Eyes Body Body: FR Lab Coat & Closed-Toe Shoes EngControl->Body Execution Safe Operational Execution Gloves->Execution Eyes->Execution Body->Execution

Fig 1: Safety workflow and PPE selection for 2-Amino-3-(2-hydroxyethoxy)benzonitrile handling.

Step-by-Step Operational & Disposal Protocols

To ensure scientific integrity and safety, follow this validated methodology for weighing, transferring, and disposing of the compound.

Phase 1: Pre-Operation Setup
  • Verify Engineering Controls: Ensure the fume hood or ventilated balance enclosure is operational with a face velocity between 80–100 feet per minute (fpm).

  • Don Base PPE: Put on long pants, closed-toe shoes, an FR lab coat, and ANSI Z87.1 chemical splash goggles.

  • Implement Double-Gloving: Don a pair of 4-mil nitrile inner gloves, ensuring they are pulled snugly over the wrists. Don a second pair of 8-mil extended-cuff nitrile gloves (or butyl rubber if handling large volumes of carrier solvents like DMSO or DMF), pulling the cuffs over the sleeves of the lab coat.

Phase 2: Weighing and Transfer
  • Static Control: Place the analytical balance inside the ventilated enclosure. Use an anti-static gun (Zerostat) on the weigh boat to prevent the fine powder from aerosolizing due to static repulsion.

  • Handling: Open the chemical container only inside the active hood. Use a dedicated, clean stainless steel or PTFE spatula to transfer the solid.

  • Solubilization: If preparing a stock solution, add the vehicle solvent (e.g., DMSO) directly to the vial inside the fume hood. Cap the vial securely before removing it from the ventilated space.

Phase 3: Doffing and Disposal Plan
  • Decontamination: Wipe down the balance and surrounding hood area with a solvent-dampened wipe (e.g., ethanol or isopropanol) to capture any trace dust.

  • Doffing Outer Gloves: While still inside the fume hood, carefully peel off the outer gloves so they turn inside out. Dispose of them immediately in a designated solid hazardous waste container.

  • Waste Segregation: Dispose of all contaminated wipes, weigh boats, and empty vials in a rigid container labeled "Hazardous Organic Waste - Toxic (Aromatic Amines/Nitriles)" . Do not mix with acidic waste streams, as nitriles should generally be kept away from strong acids to prevent theoretical hydrolysis or degradation[6].

  • Final Doffing: Remove the inner gloves, dispose of them, and immediately wash hands with soap and water for at least 30 seconds.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.133 - Eye and Face Protection. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.138 - Hand Protection. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.